5-Azacytosine-15N4
説明
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Structure
3D Structure
特性
IUPAC Name |
6-(15N)azanyl-(1,3,5-15N3)1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)/i4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-SQLBHGNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C(=O)[15NH]C(=[15N]1)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Azacytosine-15N4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 5-Azacytosine-15N4. This isotopically labeled compound is a critical tool for researchers studying DNA methylation and developing epigenetic therapies.
Chemical Properties and Structure
5-Azacytosine is a heterocyclic compound and a structural analog of cytosine, a fundamental component of nucleic acids. The nitrogen atom at the 5th position of the triazine ring is the key modification that imparts its unique biological activity. The -15N4 isotope labeling provides a valuable tool for tracking the molecule in various biochemical and metabolic studies.
Structure:
-
IUPAC Name: 4-amino-1,3,5-triazin-2(1H)-one-1,3,5,amino-15N4
-
Chemical Formula: C₃H₄(15N)₄O
-
Canonical SMILES: C1=NC(=O)NC(=N1)N (for unlabeled)
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄(¹⁵N)₄O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 116.06 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | >205°C (decomposes) (for unlabeled) | ChemicalBook[2] |
| Solubility | Slightly soluble in aqueous base and DMSO (for unlabeled) | ChemicalBook[2] |
| Appearance | White to off-white solid (for unlabeled) | ChemicalBook[2] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1189895-68-8 |
| PubChem CID | Not available |
Synthesis and Purification
The synthesis of this compound would likely follow established protocols for the unlabeled compound, substituting a 15N-labeled precursor. A common synthetic route involves the condensation of a 15N-labeled dicyandiamide with formic acid.
General Synthesis Protocol (Adapted for 15N Labeling)
This protocol is adapted from a patented method for the synthesis of unlabeled 5-azacytosine and would require a custom synthesis of 15N-dicyandiamide.
Materials:
-
15N-Dicyandiamide
-
Anhydrous Formic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydrochloric Acid (5%)
-
Ammonia solution (30%)
Procedure:
-
In a high-pressure reaction kettle, combine 15N-dicyandiamide, anhydrous formic acid, and a catalytic amount of p-toluenesulfonic acid.[3]
-
Seal the reactor and heat the mixture to approximately 120°C with stirring.[3]
-
After the reaction is complete, cool the reactor to room temperature. A solid product should precipitate.[3]
-
Collect the solid and transfer it to a reaction vessel.
-
Add 5% hydrochloric acid to dissolve the crude product.[3]
-
Filter the solution to remove any insoluble impurities.
-
Neutralize the filtrate with a 30% ammonia solution to precipitate the this compound.[4]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification
Purification of 5-Azacytosine can be achieved by recrystallization.
Method 1: Acid-Base Precipitation
As described in the synthesis protocol, dissolving the crude product in dilute acid and re-precipitating with a base is an effective purification step.[3]
Method 2: Recrystallization from DMSO/Methanol
-
Dissolve the crude 5-Azacytosine in a minimal amount of hot dimethyl sulfoxide (DMSO).
-
Slowly add methanol to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then chill to induce crystallization.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
Biological Activity and Mechanism of Action
5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[5][6] This inhibition leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making these compounds effective anticancer agents.[5][6]
Signaling Pathway: DNA Methyltransferase Inhibition
5-Azacytosine, after being anabolized to its active deoxyribonucleoside triphosphate form, is incorporated into DNA during replication. The presence of nitrogen at the 5-position of the cytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme forms a covalent bond with the 5-azacytosine residue, but the subsequent methylation and release steps are inhibited, leading to the irreversible trapping of the enzyme on the DNA.[7][8] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.
Experimental Protocols
The following are generalized protocols for in vitro studies involving 5-Azacytosine. Specific cell lines and experimental conditions may require optimization.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Due to its instability in aqueous solutions, it is recommended to prepare a fresh stock solution of this compound in DMSO or a suitable buffer immediately before use.
-
Treatment: Dilute the stock solution to the desired final concentrations in fresh culture medium and add to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
After the treatment period, remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
DNA Methylation Analysis (Global Methylation Assay)
-
Isolate genomic DNA from treated and control cells using a DNA extraction kit.
-
Quantify the DNA concentration and ensure its purity.
-
Use a global DNA methylation assay kit (e.g., ELISA-based) to determine the percentage of 5-methylcytosine in the genomic DNA according to the manufacturer's instructions.
Spectral Data
Specific, experimentally determined spectral data for this compound is not widely available in peer-reviewed literature. The data presented below is for the unlabeled 5-Azacytosine and the related nucleoside 5-Azacytidine and can be used as a reference for expected spectral characteristics.
15N NMR Spectroscopy (Reference Data for 5-Azacytidine)
A study on 5-azacytidine provides the following 15N NMR chemical shifts (in ppm, relative to external nitromethane) in DMSO-d6. These values can serve as an estimate for the expected shifts in this compound.
Table 3: 15N NMR Chemical Shifts for 5-Azacytidine
| Nitrogen Atom | Chemical Shift (ppm) |
| N-1 | ~140 |
| N-3 | ~175 |
| N-5 | ~350 |
| Amino-N | ~70 |
Note: These are approximate values derived from published spectra and may vary depending on experimental conditions.
Mass Spectrometry (Reference Data for Unlabeled 5-Azacytosine)
The mass spectrum of unlabeled 5-azacytosine would show a molecular ion peak (M+) at m/z 112. For this compound, the molecular ion peak is expected at m/z 116. Fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) and other small neutral molecules.
Conclusion
This compound is an invaluable tool for researchers investigating the mechanisms of DNA methylation and the effects of its inhibition. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity. While specific experimental data for the labeled compound is limited, the information provided for the unlabeled analog serves as a strong basis for experimental design and data interpretation. As a key compound in the field of epigenetics, further characterization of this compound will undoubtedly contribute to advancements in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Catalytic mechanism of DNA methyltransferase Dnmt1. - Public Library of Science - Figshare [plos.figshare.com]
- 8. pnas.org [pnas.org]
A Technical Guide to the Mechanism of 5-Azacytosine as a DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of 5-Azacytosine as a potent inhibitor of DNA methyltransferases (DNMTs). It details the compound's mode of action, from its cellular uptake and metabolic activation to the irreversible trapping of DNMT enzymes, leading to their degradation and subsequent global DNA demethylation.
Introduction to DNA Methylation and its Role in Gene Regulation
DNA methylation is a fundamental epigenetic modification involving the covalent addition of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides. This process is catalyzed by a family of DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. DNMT1 is predominantly a maintenance methyltransferase, ensuring the faithful propagation of methylation patterns during DNA replication, while DNMT3A and DNMT3B are de novo methyltransferases that establish new methylation patterns during development.
The methylation of CpG islands in gene promoter regions is classically associated with transcriptional repression. This epigenetic mark can impede the binding of transcription factors or recruit methyl-CpG-binding proteins (MBPs) that, in turn, recruit histone-modifying enzymes to create a repressive chromatin state. Aberrant DNA hypermethylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and contributing to tumorigenesis.
The Mechanism of Action of 5-Azacytosine
5-Azacytosine (also known as 5-azacytidine or Vidaza®) and its deoxyribose analog, 5-aza-2'-deoxycytidine (decitabine or Dacogen®), are nucleoside analogs that function as mechanism-based inhibitors of DNMTs. Their anti-cancer activity stems from their ability to induce hypomethylation of DNA and restore the expression of silenced tumor suppressor genes.
The mechanism can be dissected into several key steps:
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Cellular Uptake and Metabolic Activation: 5-Azacytosine is a prodrug that requires metabolic activation. It is transported into the cell by nucleoside transporters and is then phosphorylated to 5-azacytidine triphosphate (5-aza-CTP) by uridine-cytidine kinase and other kinases. A portion of 5-aza-CTP is converted to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP) by ribonucleotide reductase.
-
Incorporation into DNA: During DNA replication, 5-aza-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.
-
Covalent Adduct Formation: The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring, followed by the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position. In the case of a 5-azacytosine-containing DNA, the presence of a nitrogen atom at the C5 position of the pyrimidine ring alters the electron distribution. Following the nucleophilic attack by the DNMT's cysteine at C6, a stable and irreversible covalent bond is formed between the enzyme and the 5-azacytosine base. This is because the nitrogen at position 5 prevents the resolution of the reaction intermediate that would normally lead to the release of the enzyme.
-
Enzyme Trapping and Degradation: The formation of this covalent DNMT-DNA adduct effectively traps the enzyme on the DNA. These adducts are recognized by the cellular machinery as a form of DNA damage. The trapped DNMT is subsequently ubiquitinated and targeted for proteasomal degradation.
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Passive Demethylation: The depletion of active DNMT1 during subsequent rounds of DNA replication leads to a passive, replication-dependent loss of methylation patterns. The newly synthesized DNA strands are not methylated, resulting in a progressive and global hypomethylation of the genome.
-
Re-expression of Silenced Genes: The reduction in DNA methylation, particularly in the promoter regions of tumor suppressor genes, can lead to their re-expression, ultimately contributing to the anti-neoplastic effects of the drug.
Quantitative Data on 5-Azacytosine Activity
The following table summarizes key quantitative parameters related to the inhibitory activity of 5-Azacytosine and its deoxy-analog, decitabine.
| Parameter | 5-Azacytosine (Azacitidine) | Decitabine (5-aza-2'-deoxycytidine) | Notes |
| Primary Target | DNMT1, DNMT3A, DNMT3B | DNMT1, DNMT3A, DNMT3B | Both drugs inhibit all active DNMTs. |
| IC50 (in vitro) | ~0.1 - 1 µM | ~0.05 - 0.5 µM | Varies depending on the cell line and assay conditions. |
| Mechanism | Covalent trapping of DNMT | Covalent trapping of DNMT | Both require incorporation into DNA. |
| Requirement for DNA Replication | Yes | Yes | Inhibition is replication-dependent. |
| Incorporation into RNA | Yes | No | 5-Azacytosine is also incorporated into RNA, which may contribute to its cytotoxicity. |
Key Experimental Protocols
This protocol describes a common in vitro method to assess the inhibitory effect of 5-Azacytosine on DNMT activity.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a DNA substrate by DNMT enzymes. The incorporation of radioactivity into the DNA is proportional to the enzyme activity.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC)·poly(dI-dC) or other suitable DNA substrate
-
³H-SAM
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
5-aza-dCTP-incorporated DNA substrate (for mechanism-based inhibition studies)
-
Scintillation counter and scintillation fluid
-
Filter paper discs (e.g., Whatman DE81)
-
Wash Buffers: 0.5 M Sodium Phosphate (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing assay buffer, the DNA substrate, and the DNMT enzyme.
-
Add varying concentrations of 5-aza-dCTP-incorporated DNA or pre-incubate the enzyme with 5-azacytosine-treated cells to assess its inhibitory potential.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the reaction mixture onto the filter paper discs.
-
Wash the filter discs extensively with the wash buffer to remove unincorporated ³H-SAM.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
This protocol outlines a method to detect the covalent adducts formed between DNMTs and 5-azacytosine-containing DNA in cultured cells.
Principle: This method utilizes the differential solubility of free proteins and DNA-protein adducts. Covalently bound DNMT-DNA complexes will be isolated with the DNA fraction.
Materials:
-
Cell culture reagents
-
5-Azacytosine or Decitabine
-
Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1)
-
Proteinase K
-
Potassium acetate
-
Ethanol
-
Antibodies against DNMT1, DNMT3A, or DNMT3B
-
Western blotting reagents
Procedure:
-
Treat cultured cells with the desired concentration of 5-Azacytosine for a specified time.
-
Lyse the cells in the high-SDS lysis buffer.
-
Shear the genomic DNA by sonication or passage through a fine-gauge needle.
-
Precipitate the protein-DNA complexes by adding potassium acetate and incubating on ice.
-
Centrifuge to pellet the DNA and associated proteins.
-
Wash the pellet with 70% ethanol to remove unbound proteins.
-
Resuspend the pellet and treat with Proteinase K to degrade the DNA-bound proteins.
-
Alternatively, the pellet can be directly resuspended in SDS-PAGE loading buffer and heated to reverse the cross-links for subsequent Western blot analysis to detect the trapped DNMTs.
Visualizing the Mechanism and Workflows
Caption: The molecular cascade of 5-Azacytosine's mechanism of action.
Caption: A stepwise representation of the DNMT-DNA adduct detection protocol.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols provided are outlines and may require optimization for specific applications.
The Role of 15N Labeling in 5-Azacytosine Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine and its nucleoside analog, 5-Azacytidine (Azacitidine), are potent DNA methyltransferase (DNMT) inhibitors used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1][2] Understanding the precise mechanisms of action, metabolic fate, and cellular incorporation of these drugs is crucial for optimizing therapeutic strategies and developing novel anticancer agents. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a powerful tool in these investigations. This technical guide provides an in-depth overview of the role of ¹⁵N labeling in 5-Azacytosine studies, focusing on its application in metabolic tracing, quantitative analysis, and elucidation of signaling pathways.
Core Applications of ¹⁵N Labeling in 5-Azacytosine Research
The use of ¹⁵N-labeled 5-Azacytosine and its derivatives offers several key advantages in research and drug development:
-
Metabolic Fate and Tracing: By introducing ¹⁵N atoms into the 5-Azacytosine molecule, researchers can track its uptake, metabolism, and incorporation into DNA and RNA within cells and in vivo models.[3][4] This allows for a detailed understanding of the drug's journey from administration to its ultimate site of action.
-
Quantitative Analysis: ¹⁵N-labeled 5-Azacytosine serves as an ideal internal standard for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This enables the precise measurement of drug concentrations and their incorporation levels in biological matrices, which is critical for pharmacokinetic and pharmacodynamic studies.
-
Mechanism of Action Studies: Elucidating the intricate signaling pathways affected by 5-Azacytosine is paramount. ¹⁵N labeling can help to dissect these pathways by allowing for the differentiation and quantification of drug-modified biomolecules and their downstream effectors.
Experimental Workflows and Methodologies
The application of ¹⁵N labeling in 5-Azacytosine studies involves a series of well-defined experimental steps, from the synthesis of the labeled compound to its detection and analysis in biological samples.
Synthesis of ¹⁵N-Labeled 5-Azacytosine
The synthesis of ¹⁵N-labeled 5-Azacytosine typically involves the use of ¹⁵N-labeled precursors in a multi-step chemical synthesis process. For example, the Vorbrüggen glycosylation method can be adapted, using a silylated ¹⁵N-5-azacytosine and a protected ribose or deoxyribose sugar.[7] Purification of the final product is crucial and is generally achieved using high-performance liquid chromatography (HPLC). The identity and isotopic enrichment of the synthesized compound are confirmed by mass spectrometry and NMR spectroscopy.
Cell Culture and Treatment Protocols
A typical in vitro experiment involves treating cancer cell lines with ¹⁵N-5-Azacytosine.
Protocol: Cell Treatment and Sample Preparation for LC-MS/MS Analysis [5]
-
Cell Culture: Culture human cancer cell lines (e.g., acute myeloid leukemia cells) in appropriate media to the desired cell density.
-
Treatment: Treat the cells with a specific concentration of ¹⁵N-5-Azacytidine (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, harvest the cells by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular drug.
-
Nucleic Acid Extraction: Extract DNA and RNA from the cell pellets using standard commercially available kits.
-
Enzymatic Digestion: Digest the purified DNA and RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Internal Standard Spiking: Add a known concentration of a ¹⁵N-labeled internal standard, such as ¹⁵N₄-5-azacytidine or ¹⁵N₄-5-aza-2'-deoxycytidine, to the digested samples for accurate quantification.[5]
-
Sample Cleanup: Perform a final sample cleanup step, such as solid-phase extraction (SPE), to remove any interfering substances before LC-MS/MS analysis.
Analytical Techniques: LC-MS/MS and NMR
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the primary technique for the highly sensitive and specific quantification of ¹⁵N-5-Azacytosine and its metabolites in biological samples.[5] By using a stable isotope-labeled internal standard, the method can correct for variations in sample preparation and instrument response, leading to highly accurate quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides valuable information on the chemical environment of the nitrogen atoms within the 5-Azacytosine molecule.[6] This technique can be used to study the drug's metabolism and its interactions with other molecules in a non-destructive manner.[6]
Signaling Pathway: Mechanism of Action of 5-Azacytosine
The primary mechanism of action of 5-Azacytosine is the inhibition of DNA methyltransferases (DNMTs), leading to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[1][2]
Quantitative Data Presentation
The use of ¹⁵N-labeled internal standards in LC-MS/MS analysis allows for the precise quantification of 5-Azacytosine incorporation into DNA and RNA. The following tables summarize representative quantitative data from studies investigating the effects of Azacitidine.
Table 1: Incorporation of Azacitidine into DNA and RNA of Human Acute Myeloid Leukemia (AML) Cells
| Cell Line | Treatment Concentration (µM) | Time (hours) | DNA Incorporation (pg/µg DNA) | RNA Incorporation (pg/µg RNA) |
| AML Patient 1 | 1 | 24 | 3.2 | 45.1 |
| AML Patient 2 | 1 | 24 | 2.8 | 39.8 |
| AML Patient 1 | 1 | 48 | 5.1 | 62.3 |
| AML Patient 2 | 1 | 48 | 4.5 | 55.7 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.
Table 2: Effect of 5-Azacytidine on Global DNA Methylation
| Cell Line | Treatment Concentration (µM) | Time (hours) | Global DNA Methylation (% 5-mC) |
| Colon Cancer HCT116 | 0 (Control) | 72 | 3.5 |
| Colon Cancer HCT116 | 1 | 72 | 1.8 |
| Colon Cancer HCT116 | 5 | 72 | 0.9 |
| Breast Cancer MCF7 | 0 (Control) | 72 | 4.1 |
| Breast Cancer MCF7 | 1 | 72 | 2.2 |
| Breast Cancer MCF7 | 5 | 72 | 1.1 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.
Conclusion
¹⁵N labeling is an indispensable technique in the study of 5-Azacytosine and its derivatives. It provides a robust platform for detailed metabolic tracing, accurate quantification, and the elucidation of complex cellular mechanisms. The insights gained from ¹⁵N-based studies are critical for optimizing the clinical use of 5-Azacytosine, identifying biomarkers of response, and guiding the development of the next generation of epigenetic drugs for cancer therapy. The continued application of these advanced analytical methods will undoubtedly deepen our understanding of 5-Azacytosine's role in cancer treatment and open new avenues for therapeutic intervention.
References
- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and cytotoxicity of 5-azacytidine in cultured Novikoff rat hepatoma and P388 mouse leukemia cells and their enhancement by preincubation with pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 5-Azacytosine-¹⁵N₄ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of 5-Azacytosine-¹⁵N₄, a crucial isotopically labeled compound for advanced research in epigenetics, drug metabolism, and molecular biology. Given the scarcity of published protocols for the fully ¹⁵N-labeled variant, this document outlines a proposed synthesis adapted from established methods for the unlabeled compound, alongside comprehensive details on purification, characterization, and its mechanisms of action.
Proposed Synthesis of 5-Azacytosine-¹⁵N₄
The synthesis of 5-Azacytosine involves the cyclization of a guanylurea precursor with a formic acid equivalent. To achieve full nitrogen-15 labeling (¹⁵N₄), the synthesis must commence with a precursor in which all four nitrogen atoms are ¹⁵N. The most direct precursor for this reaction is dicyandiamide-¹⁵N₄.
The proposed synthesis is a one-pot reaction that follows a well-documented pathway for the unlabeled compound, involving the reaction of dicyandiamide with formic acid under heat and pressure, followed by an acid-mediated refinement and pH-controlled precipitation.[1][2]
Experimental Workflow: Synthesis and Purification
The overall process from starting materials to the purified product is outlined below.
Detailed Experimental Protocol (Proposed)
Materials and Reagents:
-
Dicyandiamide-¹⁵N₄ (Precursor, assumed to be sourced commercially or via custom synthesis)
-
Anhydrous Formic Acid (≥99% purity)
-
p-Toluenesulfonic acid (catalyst)
-
5% (w/v) Hydrochloric Acid solution
-
30% (w/v) Ammonia solution
-
Deionized Water
Protocol:
-
Reaction Setup: In a 10 L autoclave, combine 2.5 kg of dicyandiamide-¹⁵N₄, 1.5 kg of anhydrous formic acid, and 5 g of p-toluenesulfonic acid catalyst.[1]
-
Cyclization Reaction: Seal the autoclave and begin stirring. Slowly heat the reaction mixture to 110°C, maintaining the pressure generated during the reaction.[1] Allow the reaction to proceed until completion (monitoring may be required).
-
Cooling: After the reaction is complete, slowly cool the autoclave to room temperature. A white solid, the crude 5-Azacytosine-¹⁵N₄, should be obtained.[1]
-
Acid Refinement: Transfer the crude white solid to a 50 L glass reactor. Add 10 L of a 5% aqueous hydrochloric acid solution.[1]
-
Dissolution: Heat the mixture to reflux for approximately 30 minutes, or until the solution becomes clear.[2]
-
Filtration: Perform a hot filtration of the clarified solution through a suitable filter into a crystallizer to remove any insoluble impurities.[2]
-
Precipitation: While stirring the filtrate in the crystallizer, slowly add a 30% ammonia solution to adjust the pH to approximately 6. White crystals of 5-Azacytosine-¹⁵N₄ will precipitate out of the solution.[2]
-
Isolation and Drying: Collect the precipitated crystals by centrifugation or vacuum filtration. Wash the crystals with cold deionized water and then ethanol. Dry the purified product in a hot air oven or vacuum oven.[2]
Quantitative Data
While specific yield and purity data for the ¹⁵N₄-labeled synthesis are not publicly available, the yields for the analogous unlabeled synthesis are well-documented. It is reasonable to expect similar efficiency, contingent on the purity of the isotopically labeled starting material.
| Parameter | Value | Starting Materials | Reference |
| Reaction Temperature | 100-110°C | Dicyandiamide, Formic Acid | [2] |
| Catalyst | p-Toluenesulfonic acid | Dicyandiamide, Formic Acid | [1][2] |
| Reported Yield | ~85% | Dicyandiamide, Formic Acid | [2] |
| Final Purity | >98% | Dicyandiamide, Formate | [] |
| Melting Point | >300 °C | N/A | [1] |
| Molecular Weight | 112.09 g/mol (unlabeled) | N/A | [1] |
| Molecular Weight | ~116.05 g/mol (¹⁵N₄ labeled) | N/A |
Purification and Characterization
Purification
The primary purification method is recrystallization based on pH adjustment. 5-Azacytosine is soluble in acidic solutions and precipitates upon neutralization. This process effectively removes unreacted starting materials and side products.
Characterization
To confirm the successful synthesis and isotopic labeling of 5-Azacytosine-¹⁵N₄, the following analytical techniques are essential:
-
Mass Spectrometry (MS): This is the most direct method to confirm isotopic incorporation. The molecular ion peak for the unlabeled compound (C₃H₄N₄O) is approximately 112.04. The fully labeled compound (C₃H₄¹⁵N₄O) should exhibit a molecular ion peak at approximately 116.03, a +4 mass unit shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show coupling to the adjacent ¹⁵N atoms (¹J-CN and ²J-CN), which would be absent in the unlabeled spectrum. ¹⁵N NMR will directly show peaks corresponding to the four nitrogen atoms in the molecule, confirming their presence and providing information about their chemical environment.
-
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compound, comparing its retention time to a known standard of unlabeled 5-Azacytosine if available.
Mechanism of Action and Key Signaling Pathways
5-Azacytosine itself is a nucleobase analog. Its biological activity is primarily understood through its corresponding nucleoside, 5-Azacytidine, which is a potent epigenetic modifier. The mechanisms described below are for 5-Azacytidine but are fundamentally driven by the 5-azacytosine ring.
DNA Hypomethylation Pathway
5-Azacytidine is converted intracellularly to 5-aza-2'-deoxycytidine triphosphate and incorporated into DNA. There, it acts as a suicide inhibitor of DNA methyltransferases (DNMTs). The enzyme becomes covalently trapped on the DNA, leading to its degradation. This results in passive, replication-dependent demethylation of the genome, reactivation of silenced tumor suppressor genes, and induction of cell death.
RNA-Dependent Cytotoxicity Pathway
As a ribonucleoside analog, 5-Azacytidine is more readily incorporated into RNA than DNA. Its presence in RNA, particularly chromatin-associated RNA (caRNA), disrupts normal RNA methylation (m⁵C). This depletion of m⁵C impairs the binding of crucial regulatory proteins (like MBD6 and SRSF2), leading to transcriptional repression of genes involved in the cell cycle and DNA repair, ultimately contributing to cytotoxicity.[4]
References
A Technical Guide to the Foundational Mechanisms of 5-Azacytosine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Azacytosine (5-AzaC) is a pyrimidine analog that has been a cornerstone of epigenetic research and therapy for decades.[1] Initially synthesized as a potential chemotherapeutic agent, its profound effects on gene expression have been primarily attributed to its role as a DNA hypomethylating agent.[2] Upon incorporation into DNA, 5-AzaC covalently traps DNA methyltransferases (DNMTs), leading to their degradation and a subsequent passive, replication-dependent demethylation of the genome.[3][4] This process can reactivate tumor suppressor genes silenced by promoter hypermethylation.[5] However, the mechanisms of 5-AzaC are multifaceted. As a ribonucleoside, it is also readily incorporated into RNA, where it can inhibit RNA methyltransferases and, as recent studies show, deplete 5-methylcytosine on chromatin-associated RNA, leading to transcriptional repression of genes involved in cell cycle and DNA repair.[6][7][8] This guide provides an in-depth overview of these core mechanisms, presents quantitative data on gene expression changes, details key experimental protocols, and visualizes the central pathways involved.
Core Mechanisms of Action
5-Azacytosine exerts its influence on gene expression through several distinct, yet interconnected, molecular pathways. While historically known as a DNA demethylating agent, its effects on RNA are also critical to its biological activity.
DNA Hypomethylation and Gene Reactivation
The canonical mechanism of 5-Azacytosine involves its effects on DNA methylation. Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a known hallmark of many cancers, leading to their silencing.[5] 5-AzaC can reverse this silencing.
-
Cellular Uptake and Incorporation: As a nucleoside analog, 5-AzaC is transported into the cell and phosphorylated. A portion is converted to its deoxyribose form, 5-aza-2'-deoxycytidine (Decitabine), by ribonucleotide reductase, allowing for its incorporation into newly synthesized DNA during S-phase.[9]
-
DNMT Trapping and Degradation: The key event occurs when DNA methyltransferases, particularly the maintenance methyltransferase DNMT1, attempt to methylate the incorporated 5-azacytosine residue.[3] The nitrogen atom at the 5th position of the azacytosine ring prevents the methylation reaction from completing and instead forms an irreversible covalent bond between the DNMT enzyme and the DNA.[3][4]
-
Proteasomal Degradation: This trapped DNMT1-DNA adduct is recognized by the cellular machinery, leading to the ubiquitination and subsequent degradation of the DNMT1 protein via the proteasome.[10][11] This effect is selective for DNMT1; levels of de novo methyltransferases DNMT3A and DNMT3B are less affected.[11]
-
Passive Demethylation and Gene Reactivation: The resulting depletion of functional DNMT1 means that during subsequent rounds of DNA replication, the methylation patterns on the parent strand cannot be copied to the daughter strand. This leads to a passive, replication-dependent "dilution" of methylation, ultimately resulting in global DNA hypomethylation.[3] When this occurs in hypermethylated promoter regions of tumor suppressor genes, it can restore their expression and re-engage pathways for apoptosis, cell cycle control, and DNA repair.[12][5]
RNA-Mediated Effects and Transcriptional Repression
Given that 5-Azacytosine is a ribonucleoside, it is incorporated into RNA more readily than into DNA.[6][8] Its effects on RNA metabolism represent a significant, and sometimes overlooked, aspect of its mechanism.
-
Inhibition of RNA Methylation: 5-AzaC has been shown to inhibit the RNA methyltransferase DNMT2, leading to the hypomethylation of its substrates, such as tRNAAsp at cytosine 38.[6]
-
Depletion of m5C on Chromatin-Associated RNA (caRNA): More recent research highlights a critical RNA-dependent mechanism for 5-AzaC's cytotoxicity in leukemia cells.[7][8] 5-AzaC treatment leads to the depletion of 5-methylcytosine (m5C) on chromatin-associated RNAs. This depletion disrupts specific m5C-mediated transcriptional regulatory pathways, impairing the recruitment of factors like SRSF2 and the deubiquitination of H2AK119ub.[7]
-
Transcriptional Repression: In contrast to its DNA demethylating function which often activates genes, this RNA-dependent effect causes the transcriptional repression of genes crucial for cell cycle regulation and DNA repair, contributing significantly to the cytotoxic effects of the drug.[7][8]
Visualization of Key Pathways and Processes
The following diagrams illustrate the core mechanisms and experimental workflows associated with 5-Azacytosine research.
References
- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ashpublications.org [ashpublications.org]
- 10. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Epigenetic Revolution: A Technical Guide to 5-Azacytosine in Cancer Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Azacytosine, and its deoxy derivative 5-aza-2'-deoxycytidine (Decitabine), have fundamentally altered the therapeutic landscape for specific hematological malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying the use of 5-Azacytosine in oncology. It delves into its mechanism of action as a pioneering epigenetic drug, details key experimental methodologies, presents quantitative clinical data, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and clinicians working to further unravel the complexities of epigenetic regulation in cancer and develop next-generation therapies.
Discovery and Historical Milestones
The journey of 5-Azacytosine from a synthesized chemical entity to a clinically impactful anticancer agent has been a multi-decade endeavor, marked by key scientific discoveries that paralleled our growing understanding of epigenetics.
First synthesized in the 1960s, 5-Azacytidine (Azacitidine) was initially investigated as a traditional cytotoxic agent due to its antimetabolic properties.[1][2][3] Early studies demonstrated its ability to interfere with nucleic acid and protein synthesis, leading to its evaluation as a chemotherapeutic agent for acute myelogenous leukemia.[1][3] However, its considerable toxicity at high doses limited its widespread use.[1]
A paradigm shift occurred with the discovery that 5-Azacytidine and its analogue, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation.[1][4] This finding was pivotal, as it linked the drug's activity to the emerging field of epigenetics—the study of heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. It became clear that at lower, less cytotoxic doses, 5-Azacytidine could reverse aberrant hypermethylation, a hallmark of many cancers, leading to the re-expression of silenced tumor suppressor genes.[5][6] This discovery renewed interest in 5-Azacytidine as a targeted therapeutic, culminating in its FDA approval for the treatment of myelodysplastic syndromes (MDS) in 2004.
Mechanism of Action: Epigenetic Reprogramming
5-Azacytosine and its derivatives are nucleoside analogs that exert their primary therapeutic effects by inhibiting DNA methyltransferases (DNMTs).[7]
-
Cellular Uptake and Activation: 5-Azacytidine is transported into the cell and subsequently phosphorylated to 5-azacytidine triphosphate. A portion of this is converted to 5-aza-2'-deoxycytidine triphosphate.
-
Incorporation into Nucleic Acids: During DNA replication and transcription, 5-azacytidine and its deoxy form are incorporated into newly synthesized DNA and RNA, respectively.[8][9] The incorporation into DNA is crucial for its hypomethylating effect.
-
DNMT Trapping and Depletion: Once incorporated into the DNA strand in place of cytosine, 5-Azacytosine forms a covalent bond with DNA methyltransferase (DNMT) enzymes that attempt to methylate it. This "trapping" of the enzyme leads to its degradation.[7][9]
-
DNA Hypomethylation and Gene Re-expression: The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. This leads to the reactivation of previously silenced genes, including critical tumor suppressor genes.[7][10]
-
Cytotoxicity: At higher concentrations, the incorporation of 5-Azacytidine into both DNA and RNA can lead to DNA damage, cell cycle arrest, and apoptosis, contributing to its cytotoxic effects.[8]
Quantitative Data from Clinical Trials
The clinical efficacy of 5-Azacytidine has been most robustly demonstrated in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The following tables summarize key quantitative data from pivotal clinical trials.
Table 1: Efficacy of 5-Azacitidine in Myelodysplastic Syndromes (MDS)
| Study / Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Hematologic Improvement (HI) | Median Overall Survival (OS) |
| CALGB 9221[11] | Low-risk MDS | 75 mg/m²/day for 7 days | 59% | - | - | Longer than supportive care |
| Phase II Study (Santini et al.)[11] | Low/INT-1–Risk MDS | 75 mg/m²/day for 5 days | 47% (ITT) | 19% | 38% | Not Reported |
| Phase II Multicenter Trial[4] | Lower-risk MDS (5-day vs 7-day) | 75 mg/m²/day | 48.0% (5-day) vs 39.3% (7-day) | - | 44.0% (5-day) vs 39.3% (7-day) | Similar between arms |
| Meta-analysis (Gurion et al.)[8] | MDS | Various | Favorable influence on response rates | 7.63 (RR vs conventional care) | 3.06 (RR vs conventional care) | Improved (HR 0.72) |
Table 2: Comparative Efficacy of Azacitidine (AZA) and Decitabine (DEC) in Acute Myeloid Leukemia (AML)
| Study / Trial | Patient Population | AZA CR Rate | DEC CR Rate | AZA Median OS (months) | DEC Median OS (months) | Key Finding |
| ASTRAL-1[1][7][9][12] | AML ineligible for intensive chemotherapy | 17.5% | 19.2% | 8.7 | 11.1 | No statistically significant difference in CR or OS. |
| Network Meta-analysis (Xiong et al.)[13] | AML | - | - | - | - | Decitabine showed a higher CR rate than Azacitidine in indirect comparisons. |
Key Experimental Protocols
The following sections detail standardized methodologies for key in vitro experiments involving 5-Azacytosine.
In Vitro Cell Culture and Treatment
Objective: To assess the effects of 5-Azacytidine on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MOLM-13, SKM-1 for AML; various NSCLC or colon cancer lines) in 6-well or 96-well plates at a density that allows for logarithmic growth during the treatment period.[6][14]
-
Drug Preparation: Prepare a stock solution of 5-Azacytidine in an appropriate solvent such as DMSO or 50% acetic acid.[15] Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each experiment.
-
Treatment: Add 5-Azacytidine to the cell culture medium at the desired concentrations (typically ranging from nanomolar to low micromolar, e.g., 0.1 µM to 10 µM).[15][16] The treatment duration can vary from 24 to 120 hours or longer, with media and drug changes every 24-48 hours to ensure drug stability and continuous exposure.[14][15]
-
Controls: Include vehicle-treated control cells (e.g., DMSO) in parallel.
DNA Methylation Analysis
Objective: To quantify changes in global or gene-specific DNA methylation following 5-Azacytidine treatment.
Protocol (Bisulfite Sequencing Method):
-
DNA Extraction: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[2][17]
-
PCR Amplification: Amplify the target genomic regions (e.g., promoter of a tumor suppressor gene) using primers specific for the bisulfite-converted DNA.[17]
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Compare the sequences from treated and control samples. The presence of cytosine at CpG sites indicates methylation, while the presence of thymine (converted from uracil) indicates a lack of methylation.[5]
Signaling Pathways Modulated by 5-Azacytosine
5-Azacytosine's impact extends beyond simple gene reactivation, influencing key cellular signaling pathways involved in cancer cell survival and proliferation.
Apoptosis Pathway
Treatment with 5-Azacytidine has been shown to induce apoptosis in various cancer cell lines.[16][18] This is achieved through the re-expression of pro-apoptotic genes that are often silenced by hypermethylation in cancer. A key player in this process is the tumor suppressor gene TP53. 5-Azacytidine can lead to the demethylation of the TP53 promoter, increasing its expression.[16][19] p53 can then transcriptionally activate other pro-apoptotic genes, leading to the activation of caspases (e.g., Caspase-3) and PARP cleavage, culminating in programmed cell death.[18]
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade affected by 5-Azacytidine.[3][20] In many cancers, this pathway is constitutively active, promoting cell proliferation and survival. 5-Azacytidine can upregulate the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS-1 and SOCS-3, which are negative regulators of the JAK/STAT pathway.[20] By demethylating the promoters of SOCS genes, 5-Azacytidine restores their expression, leading to the inhibition of JAK kinases and the subsequent downregulation of STAT3 signaling.[20] This can contribute to the anti-proliferative effects of the drug.
Conclusion and Future Directions
5-Azacytosine has established itself as a cornerstone of epigenetic therapy in oncology. Its ability to reverse aberrant DNA methylation and reactivate silenced tumor suppressor genes has provided a vital therapeutic option for patients with MDS and AML. The ongoing research into its effects on various signaling pathways and its potential in combination with other anti-cancer agents, including immunotherapy, continues to expand its clinical utility. Future research will likely focus on identifying predictive biomarkers of response, overcoming mechanisms of resistance, and developing novel hypomethylating agents with improved efficacy and safety profiles. This in-depth technical guide serves as a foundation for understanding the critical role of 5-Azacytosine in cancer research and its continuing evolution as a therapeutic agent.
References
- 1. ASH 2020: Comparative Results of Azacitidine and Decitabine from a Large Prospective Phase 3 Study in Treatment Naive Patients with Acute Myeloid Leukemia Not Eligible for Intensive Chemotherapy – Astex [astx.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-day versus 7-day treatment regimen with azacitidine in lower risk myelodysplastic syndrome: A phase 2, multicenter, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5‐Azacytidine treatment [bio-protocol.org]
- 7. ashpublications.org [ashpublications.org]
- 8. 5-azacitidine prolongs overall survival in patients with myelodysplastic syndrome - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2020 EHA: Comparative results of azacitidine and decitabine from a large prospective Phase 3 study in treatment naïve acute myeloid leukemia (TN-AML) not eligible for intensive chemotherapy – Astex [astx.com]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Prospective comparison of outcomes with azacitidine and decitabine in patients with AML ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells | Anticancer Research [ar.iiarjournals.org]
- 17. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Azacitidine Exerts Prolonged Pro-Apoptotic Effects and Overcomes Cisplatin-Resistance in Non-Seminomatous Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells | Anticancer Research [ar.iiarjournals.org]
- 20. The Effect of 5-aza,2’-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Azacytosine-¹⁵N₄: From Procurement to Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and experimental application of 5-Azacytosine-¹⁵N₄, a stable isotope-labeled analog of the epigenetic modifier 5-Azacytosine. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development, offering detailed supplier information, experimental protocols, and a visualization of its core mechanism of action.
Supplier and Purchasing Information for 5-Azacytosine-¹⁵N₄
For researchers seeking to procure 5-Azacytosine-¹⁵N₄ for their studies, several reputable suppliers offer this compound. The following table summarizes key purchasing information to facilitate easy comparison. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Availability | Notes |
| Santa Cruz Biotechnology, Inc. | sc-220000 | Information not readily available | Inquire with supplier | Molecular Formula: C₃H₄(¹⁵N)₄O.[1] |
| MedchemExpress | HY-W739881 | Information not readily available | Inquire with supplier | CAS No: 1189895-68-8.[2] |
| VIVAN Life Sciences | VLCS-00348 | High Purity (CoA available) | Inquire with supplier | CAS No: 1189895-68-8.[3] |
| Eurisotop (Cambridge Isotope Laboratories, Inc.) | CNLM-9695-PK | ≥98% | Inquire with supplier | Labeled with ¹³C₂ and ¹⁵N₄.[4] |
Core Mechanism of Action: Inhibition of DNA Methylation
5-Azacytosine and its derivatives are potent inhibitors of DNA methylation.[5][6] The primary mechanism of action involves the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs), with a particular impact on DNMT1, the enzyme responsible for maintaining methylation patterns during DNA replication.[7][8]
The signaling pathway can be summarized as follows:
-
Cellular Uptake and Metabolism: 5-Azacytosine is transported into the cell and is metabolically activated.
-
Incorporation into DNA: During DNA replication, 5-Azacytosine is incorporated in place of cytosine.
-
DNMT1 Trapping: When DNMT1 attempts to methylate the 5-azacytosine-containing DNA, a stable covalent bond is formed between the enzyme and the modified base.[7]
-
DNMT1 Degradation: This covalent complex marks DNMT1 for proteasomal degradation, leading to a depletion of cellular DNMT1 levels.[9][10][11]
-
Passive Demethylation: With reduced DNMT1 activity, methylation marks are not faithfully copied onto the newly synthesized DNA strand during subsequent rounds of replication. This leads to a passive, replication-dependent loss of DNA methylation.
-
Gene Reactivation: The resulting hypomethylation of gene promoter regions can lead to the re-expression of silenced tumor suppressor genes, triggering downstream anti-cancer effects such as cell cycle arrest, apoptosis, and cellular differentiation.
Below is a Graphviz diagram illustrating this signaling pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving 5-Azacytosine. These protocols are based on established procedures for related compounds and can be adapted for 5-Azacytosine-¹⁵N₄.
Cell Culture and Treatment
This protocol outlines the general procedure for treating cancer cell lines with 5-Azacytosine to induce DNA demethylation.
Materials:
-
Cancer cell line of interest (e.g., prostate cancer cell lines PC-3 or DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
5-Azacytosine (prepare a stock solution in a suitable solvent like DMSO or sterile water, stored at -20°C)
-
6-well culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for several cell divisions during the treatment period (e.g., 4 x 10⁵ cells/well for PC-3 or DU145 cells).[12]
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.
-
5-Azacytosine Treatment: The next day, replace the medium with fresh medium containing the desired concentration of 5-Azacytosine. A common concentration range to start with is 1-10 µM.[13] For some cell lines, a lower concentration of 2.5 µM has been shown to be effective.[12]
-
Incubation: Incubate the cells with 5-Azacytosine for 48 to 72 hours.[12][14] Due to the instability of 5-Azacytosine in aqueous solutions, it is recommended to change the medium and add fresh 5-Azacytosine every 24 hours.[13]
-
Cell Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA extraction for methylation analysis, RNA extraction for gene expression analysis, or protein extraction for Western blotting).
Below is a Graphviz diagram representing the experimental workflow for cell treatment and subsequent analysis.
Analysis of DNA Methylation
To assess the effect of 5-Azacytosine treatment on DNA methylation, several techniques can be employed. Bisulfite sequencing is a gold-standard method for single-nucleotide resolution methylation analysis.
Principle:
Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing will reveal the original methylation status of the DNA.
General Protocol Outline:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both treated and untreated (control) cells using a commercially available kit.
-
Bisulfite Conversion: Treat approximately 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the target gene promoter region using primers specifically designed for bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products. This can be done by Sanger sequencing for individual clones or by next-generation sequencing for a more comprehensive analysis.
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site in the region of interest. A decrease in the percentage of methylated cytosines in the 5-Azacytosine-treated samples compared to the control samples indicates successful demethylation.
Alternative methods for assessing global DNA methylation changes include techniques like LINE-1 pyrosequencing.[15]
Conclusion
5-Azacytosine-¹⁵N₄ is a valuable tool for researchers investigating the role of DNA methylation in various biological processes and disease states. Its stable isotope label allows for tracer studies to track its metabolic fate and incorporation into DNA. By understanding its mechanism of action and employing appropriate experimental protocols, scientists can effectively utilize this compound to probe the epigenetic landscape and its impact on gene expression and cellular function. This guide provides a foundational resource to aid in the successful procurement and application of 5-Azacytosine-¹⁵N₄ in a research setting.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vivanls.com [vivanls.com]
- 4. 5-AZACYTOSINE | Eurisotop [eurisotop.com]
- 5. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5‐Azacytidine treatment [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Models of 5-Azacytosine Incorporation into DNA and RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine, a chemical analog of the nucleoside cytidine, and its deoxyribose counterpart, 5-aza-2'-deoxycytidine (Decitabine), are potent epigenetic modifiers widely utilized in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Their therapeutic efficacy stems from their ability to be incorporated into newly synthesized DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent reactivation of silenced tumor suppressor genes.[3][4] This guide provides a comprehensive overview of the theoretical models governing the incorporation of 5-Azacytosine into nucleic acids, its metabolic activation, and the downstream molecular consequences.
Core Concepts: Metabolic Activation and Incorporation
5-Azacytosine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and hypomethylating effects.[3] The metabolic pathway dictates its differential incorporation into RNA and DNA, which is a key determinant of its mechanism of action.
Metabolic Activation Pathway
The activation of 5-Azacytidine begins with its transport into the cell, followed by a series of phosphorylation steps. The initial and rate-limiting step is the phosphorylation by uridine-cytidine kinase (UCK) to form 5-azacytidine-5'-monophosphate (5-aza-CMP).[5][6] Subsequent phosphorylations by nucleoside monophosphate and diphosphate kinases lead to the formation of 5-azacytidine-5'-diphosphate (5-aza-CDP) and ultimately 5-azacytidine-5'-triphosphate (5-aza-CTP).[7]
A crucial bifurcation in the pathway occurs at the diphosphate stage. The majority of 5-aza-CDP is further phosphorylated to 5-aza-CTP, which is then readily incorporated into elongating RNA transcripts by RNA polymerases.[5][6] A smaller fraction of 5-aza-CDP is converted to its deoxyribose form, 5-aza-2'-deoxycytidine-5'-diphosphate (5-aza-dCDP), by the enzyme ribonucleotide reductase (RNR) .[5][6] 5-aza-dCDP is then phosphorylated to 5-aza-2'-deoxycytidine-5'-triphosphate (5-aza-dCTP), the substrate for DNA polymerases, allowing its incorporation into DNA.[5][6]
It is estimated that approximately 80-90% of intracellular 5-Azacytidine is incorporated into RNA, while only 10-20% is incorporated into DNA.[5][8] This differential incorporation is a key distinction between 5-Azacytidine and its deoxy analog, Decitabine, which is directly phosphorylated and incorporated primarily into DNA.[3]
Mechanisms of Action
The incorporation of 5-Azacytosine into RNA and DNA triggers distinct downstream cellular responses that contribute to its therapeutic effects.
DNA Hypomethylation via DNMT Trapping
The primary mechanism of action for the DNA-incorporated form of 5-Azacytosine is the irreversible inhibition of DNA methyltransferases (DNMTs), particularly DNMT1.[4] During the process of DNA methylation, DNMTs form a transient covalent intermediate with the cytosine base.[9] However, the presence of a nitrogen atom at the 5-position of the azacytosine ring prevents the resolution of this covalent bond, leading to the formation of a stable DNMT-DNA adduct.[10] This "trapping" of DNMTs on the DNA leads to their subsequent proteasomal degradation, resulting in a passive, replication-dependent loss of DNA methylation patterns.[4] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes.[3]
RNA-Mediated Effects
The predominant incorporation of 5-Azacytidine into RNA leads to a range of cytotoxic effects independent of DNA hypomethylation. These include:
-
Inhibition of Protein Synthesis: Incorporation of 5-aza-CTP into tRNA can interfere with amino acid acceptance and ribosome binding, leading to a global reduction in protein synthesis.[11][12]
-
Altered RNA Stability and Processing: The presence of 5-azacytosine in mRNA can affect its stability and processing. It has been shown to inhibit nonsense-mediated decay (NMD) in a MYC-dependent manner, a crucial RNA surveillance pathway.[1][13]
-
Ribonucleotide Reductase Inhibition: 5-Azacytidine has been shown to be a potent inhibitor of the RRM2 subunit of ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA synthesis and repair.[5][6]
Induction of DNA Damage
The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, triggering a DNA damage response (DDR).[14] This can lead to cell cycle arrest, apoptosis, and synergistic cytotoxicity with other DNA damaging agents.[15]
Quantitative Data
The following tables summarize key quantitative data related to the incorporation and activity of 5-Azacytosine.
Table 1: Incorporation of 5-Azacytidine into DNA and RNA
| Cell Line/System | Drug Concentration | Incubation Time | % Incorporation in RNA | % Incorporation in DNA | Reference |
| KG-1a (AML) | 0.3 µM [¹⁴C]-AZA | 24 hours | 65% | 35% | [16] |
| General Estimate | N/A | N/A | 80-90% | 10-20% | [5][8] |
| Mouse PBMCs | 1 mg/kg [¹⁴C]-Aza | 24 hours | 0.22 pgEq/µg RNA | 2.5 pgEq/µg DNA | [17][18] |
| Mouse Bone Marrow | 1 mg/kg [¹⁴C]-Aza | 24 hours | 0.22 pgEq/µg RNA | 1.7 pgEq/µg DNA | [17][18] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Reference |
| Uridine-Cytidine Kinase (Calf Thymus) | 5-Azacytidine | 200 | |
| Uridine-Cytidine Kinase (Calf Thymus) | Cytidine | 40 | |
| Uridine-Cytidine Kinase (Calf Thymus) | Uridine | 50 |
Table 3: IC50 Values of 5-Azacytidine and Decitabine in Cancer Cell Lines
| Cell Line | Drug | Incubation Time | IC50 (µM) | Reference |
| HCT-116 (Colon Cancer) | 5-Azacytidine | 24 hours | 2.18 ± 0.33 | [19] |
| HCT-116 (Colon Cancer) | 5-Azacytidine | 48 hours | 1.98 ± 0.29 | [19] |
| HCT-116 (Colon Cancer) | Decitabine | 24 hours | 4.08 ± 0.61 | [19] |
| HCT-116 (Colon Cancer) | Decitabine | 48 hours | 3.18 ± 0.50 | [19] |
| HL-60 (Leukemia) | Decitabine | 24 hours | ~0.1 | |
| Molt-3 (T-cell Leukemia) | Decitabine | 24 hours | ~0.1 | |
| RPMI 8392 (B-cell Leukemia) | Decitabine | 24 hours | ~0.1 | |
| HMC-1 (Mast Cell Leukemia) | 5-Azacytidine | 48 hours | 20 | |
| HEL (Erythroleukemia) | 5-Azacytidine | N/A | <20 |
Experimental Protocols
Quantification of 5-Azacytidine Incorporation into DNA and RNA by LC-MS/MS
This protocol describes a method for the simultaneous quantification of 5-azacytidine incorporation into genomic DNA and RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells or tissues treated with 5-Azacytidine
-
DNA and RNA extraction kits
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system
-
Internal standards (e.g., stable isotope-labeled 5-aza-2'-deoxycytidine and 5-azacytidine)
Procedure:
-
Genomic DNA and RNA Isolation: Isolate total DNA and RNA from treated cells or tissues using appropriate commercial kits.
-
Enzymatic Digestion:
-
For DNA, digest 1-10 µg of DNA with nuclease P1 and alkaline phosphatase to release individual deoxynucleosides.
-
For RNA, digest 1-10 µg of RNA with nuclease P1 and alkaline phosphatase to release individual ribonucleosides.
-
-
Sample Preparation:
-
Add internal standards to the digested samples.
-
Perform solid-phase extraction (SPE) or protein precipitation to clean up the samples.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a reverse-phase HPLC column.
-
Detect and quantify the parent and product ions of 5-azacytidine, 5-aza-2'-deoxycytidine, and their corresponding internal standards using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
DNMT Trapping Assay
This assay measures the covalent trapping of DNMTs to DNA containing 5-azacytosine.
Materials:
-
Nuclear extracts from cells
-
Biotinylated DNA probe containing 5-azacytosine
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
-
Anti-DNMT1 antibody
Procedure:
-
Incubation: Incubate nuclear extracts with the biotinylated 5-azacytosine-containing DNA probe to allow for DNMT binding and covalent adduct formation.
-
Capture: Add streptavidin-coated magnetic beads to the reaction to capture the DNA-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-DNMT1 antibody to detect the trapped enzyme.[10][22]
Signaling Pathways Affected by 5-Azacytosine
IRE1α-EGFR-ERK1/2 Signaling Pathway
5-Azacytidine has been shown to stabilize LDL receptor (LDLR) mRNA through a novel signaling pathway involving the sustained activation of the inositol-requiring enzyme 1α (IRE1α) kinase domain and c-Jun N-terminal kinase (JNK).[23][24] This leads to the activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2), which ultimately stabilizes the LDLR mRNA.[23][24]
MYC-Dependent Inhibition of Nonsense-Mediated Decay
5-Azacytidine inhibits the nonsense-mediated mRNA decay (NMD) pathway in a dose-dependent manner.[1][13] This effect is mediated by the induction of MYC expression.[1][2][13] MYC, a key transcription factor, has been shown to suppress NMD, although the precise downstream mechanism is still under investigation. This inhibition of NMD can lead to the stabilization and translation of transcripts containing premature termination codons, which may have implications for cancer cell biology.[1][2][13]
Conclusion
The incorporation of 5-Azacytosine into DNA and RNA initiates a cascade of molecular events with profound consequences for cellular function. Its dual action on both the epigenome, through DNA hypomethylation, and the transcriptome, through RNA-mediated effects, underscores its complexity as a therapeutic agent. A thorough understanding of these theoretical models and the underlying experimental methodologies is crucial for the continued development and optimization of 5-Azacytosine-based therapies in oncology and beyond. This guide provides a foundational resource for researchers and clinicians working to harness the full potential of this important class of drugs.
References
- 1. 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cardoso-lab.org [cardoso-lab.org]
- 11. Inhibition of protein synthesis in 5-azacytidine-treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 5-Azacytidine engages an IRE1 alpha-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA-MedSci.cn [medsci.cn]
The Core Principles of 15N Labeled Compounds in NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern structural biology and drug discovery, providing unparalleled insights into the structure, dynamics, and interactions of biomolecules at an atomic level. The strategic incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), has revolutionized the application of NMR to larger and more complex biological systems. This guide provides a comprehensive overview of the fundamental principles and practical applications of ¹⁵N labeling in NMR spectroscopy, with a focus on methodologies relevant to protein science and pharmaceutical research.
The ¹⁵N Nucleus: A Favorable Probe for Biomolecular NMR
The utility of ¹⁵N in NMR stems from its advantageous nuclear properties compared to the more abundant ¹⁴N isotope. While ¹⁴N constitutes 99.63% of natural nitrogen, its integer nuclear spin (I=1) and associated quadrupole moment lead to broad NMR signals, often rendering them undetectable in high-resolution spectra of large molecules.[1][2] In contrast, ¹⁵N, with a natural abundance of only 0.37%, possesses a nuclear spin of I=1/2.[1][3][4] This property results in narrower line widths, making it ideal for high-resolution NMR studies.[1][3][5]
The low natural abundance and a low gyromagnetic ratio, which is about 10.14% that of ¹H, make the ¹⁵N nucleus inherently insensitive.[5] Consequently, isotopic enrichment of proteins and other biomolecules with ¹⁵N is a prerequisite for most advanced NMR experiments.[6][7][8]
Quantitative Properties of Nitrogen Isotopes for NMR
For clarity and easy comparison, the key NMR-relevant properties of ¹⁴N and ¹⁵N are summarized in the table below.
| Property | ¹⁴N | ¹⁵N |
| Natural Abundance (%) | 99.632[9] | 0.368[9] |
| Nuclear Spin (I) | 1[1][9] | 1/2[1][3][9] |
| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 1.9337792[9] | -2.71261804[5][9] |
| Quadrupole Moment (10⁻²⁸ Q/m²) | 2.044 x 10⁻²[9] | 0 |
| Resonance Frequency @ 11.744T (MHz) | 36.118[9] | 50.664[9] |
| Relative Sensitivity (vs. ¹H) | 1.01 x 10⁻³[9] | 1.04 x 10⁻³[9] |
| Absolute Sensitivity (vs. ¹H) | 1.01 x 10⁻³[9] | 3.85 x 10⁻⁶[9] |
Isotopic Labeling Strategies for ¹⁵N Enrichment
The most common method for producing ¹⁵N-labeled proteins is through biosynthetic incorporation. This involves expressing the protein of interest in a host organism, typically E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, such as ¹⁵NH₄Cl.[10][11]
Common Labeling Approaches:
-
Uniform ¹⁵N Labeling: This is the simplest and most cost-effective method, where all nitrogen atoms in the protein are replaced with ¹⁵N.[11] It is the standard approach for a wide range of experiments, including the foundational ¹H-¹⁵N HSQC.[11]
-
Uniform ¹⁵N/¹³C Labeling: For more complex structural studies, proteins are often uniformly labeled with both ¹⁵N and ¹³C. This allows for a suite of triple-resonance experiments that are essential for backbone and side-chain resonance assignment of larger proteins.
-
Selective and Site-Specific Labeling: To simplify crowded spectra or to focus on specific regions of a protein, selective labeling of certain amino acid types can be employed.[8] This is achieved by growing the expression host in a medium containing a mix of unlabeled and ¹⁵N-labeled amino acids.
-
Reverse Labeling: In this approach, the protein is expressed in a ¹⁵N-enriched medium, but one or more specific amino acids are supplied in their unlabeled form. This results in NMR signals from the labeled residues being "turned on," while the unlabeled ones remain "off," simplifying the resulting spectra.[8]
References
- 1. biophysics - Why is nitrogen isotopic labelling required for protein NMR? - Biology Stack Exchange [biology.stackexchange.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 5. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. aheyam.science [aheyam.science]
- 7. portlandpress.com [portlandpress.com]
- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]
- 10. dbt.univr.it [dbt.univr.it]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
Methodological & Application
Application Notes and Protocols for 5-Azacytosine-¹⁵N₄ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Azacytosine-¹⁵N₄, a stable isotope-labeled nucleoside analog of cytosine, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to assist in experimental design and data interpretation.
Introduction
5-Azacytosine, and its riboside form 5-Azacytidine (5-AzaC), are potent inhibitors of DNA methylation.[1][2][3] The nitrogen-15 (¹⁵N) labeled version, 5-Azacytosine-¹⁵N₄, is chemically and biologically equivalent to its unlabeled counterpart and serves as a valuable tool for tracer studies and as an internal standard for quantitative analysis by mass spectrometry.[4] Its primary mechanism of action involves its incorporation into DNA, where it covalently traps DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the reactivation of silenced genes, including tumor suppressor genes.[1][5][6][7] This property makes it a critical compound in cancer research and drug development.[1][3][8][9]
Mechanism of Action
The workflow of 5-Azacytosine-¹⁵N₄'s impact on a cell begins with its transport into the cell, followed by its incorporation into RNA and DNA. When incorporated into DNA, it inhibits DNMTs, leading to DNA hypomethylation. This epigenetic modification can result in the re-expression of tumor suppressor genes, ultimately leading to anti-tumor effects such as apoptosis and reduced cell proliferation.
Caption: Mechanism of 5-Azacytosine-¹⁵N₄ action in a cell.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 5-Azacytidine, which is directly applicable to 5-Azacytosine-¹⁵N₄.
Table 1: Recommended Concentration Ranges and Treatment Durations
| Cell Type/Line | Concentration (µM) | Treatment Duration | Key Findings | Reference |
| P39 (Myeloid) | 0.1 - 1 | 24 - 72 hours | Dose-dependent decrease in cell growth and proliferation. | [10] |
| Human Cell Lines | 1 - 3 | 3 days | Nontoxic doses that can alter clonogenicity and growth rate. | [11] |
| HCC Cell Lines | 5 | 96 hours | Used for methylation regulation analysis. | [12] |
| HCT-116 (Colon) | 0.5 - 10 | 24 - 48 hours | IC50 values determined to be 2.18 µM (24h) and 1.98 µM (48h). | [13] |
| AML and NSCLC | 0.025 | 24 - 48 hours | Synergistic effects with cytotoxic drugs. | [8] |
| Fibroblast Cells | 0.25 - 5 | Not specified | Interesting results observed at higher doses. | [14] |
| General Use | 1 - 10 | 72 hours | Common working range, but cytotoxicity should be tested. | [14] |
Table 2: Observed Effects on DNA Methylation
| Treatment Conditions | Effect on DNA Methylation | Reference |
| Leukemia patients treated with Decitabine (a 5-Aza analog) | 14% average decrease in total genomic 5-methylcytosine/cytosine. | [15][16] |
| AML and NSCLC cells treated with 25 nM 5-AzaC for 24h | Significant hypomethylation at 1,046 CpG sites (AML) and 1,778 CpG sites (NSCLC). | [8] |
| Daphnia exposed to 5-AzaC | 10-20% reduction in average methylation levels of specific genes after 1-5 days. | [17] |
Experimental Protocols
This section provides a detailed protocol for a typical cell culture experiment using 5-Azacytosine-¹⁵N₄. It is crucial to note that optimal conditions are cell-line specific and should be empirically determined.[14]
Materials:
-
5-Azacytosine-¹⁵N₄ powder
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation[6][18]
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates, etc.)
Protocol Workflow:
Caption: General experimental workflow for 5-Azacytosine-¹⁵N₄ treatment.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Caution: 5-Azacytosine is a cytotoxic and mutagenic compound; handle with appropriate personal protective equipment.[6][18]
-
Prepare a stock solution of 5-Azacytosine-¹⁵N₄ in DMSO or sterile water. For example, to make a 15 mM stock, reconstitute 5 mg of powder in 1.37 mL of DMSO.[6]
-
Store the stock solution in aliquots at -20°C for up to one month to maintain potency.[6] Due to its instability in aqueous solutions, it is recommended to use freshly prepared dilutions.[14][19]
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow for several population doublings during the treatment period without reaching confluency.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing the desired final concentration of 5-Azacytosine-¹⁵N₄.
-
It is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.[14]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-Aza-¹⁵N₄ concentration).
-
-
Incubation and Medium Change:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Crucially, replace the medium with fresh medium containing 5-Azacytosine-¹⁵N₄ every 24 hours. This is because 5-Azacytidine is unstable in aqueous solutions.[14][19]
-
The duration of treatment can range from 24 hours to 7 days, depending on the experimental goals and the cell doubling time.[10][14] Treatment for at least one cell doubling time is generally recommended.[14]
-
-
Harvesting and Downstream Analysis:
-
After the treatment period, harvest the cells for downstream analysis.
-
For ¹⁵N tracer studies: Cells can be processed for mass spectrometry-based analysis to track the incorporation of the labeled cytosine into DNA and RNA.
-
For DNA methylation analysis: Extract genomic DNA for techniques such as bisulfite sequencing, methylation-specific PCR, or global methylation assays.
-
For gene expression analysis: Isolate RNA for qRT-PCR or RNA-sequencing to assess the reactivation of silenced genes.
-
For cellular assays: Perform assays for cell viability (e.g., MTT), apoptosis (e.g., Annexin V staining), or cell cycle analysis (e.g., flow cytometry).[13][14]
-
Important Considerations
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to 5-Azacytosine.[14] Therefore, it is essential to optimize the concentration and treatment duration for each cell line.
-
Toxicity: At higher concentrations, 5-Azacytosine can be cytotoxic.[3] It is important to distinguish between effects due to demethylation and those due to general toxicity.
-
Stability: The instability of 5-Azacytosine in aqueous solutions necessitates daily media changes for prolonged experiments.[14][19]
-
Mechanism of Demethylation: 5-Azacytosine inhibits the methylation of newly synthesized DNA strands during replication.[14] Therefore, its effects are dependent on cell division.
By following these guidelines and protocols, researchers can effectively utilize 5-Azacytosine-¹⁵N₄ to investigate the role of DNA methylation in various biological processes and to explore its potential as a therapeutic agent.
References
- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA methylation and mechanism of action of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 7. stemcell.com [stemcell.com]
- 8. 5-azacytidine enhances efficacy of multiple chemotherapy drugs in AML and lung cancer with modulation of CpG methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture and 5-Azacytidine Treatment [bio-protocol.org]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. DNA methylation changes after 5-aza-2'-deoxycytidine therapy in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application of 5-Azacytosine-15N4 in DNA Methylation Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytidine (5-AzaC) and its deoxy analog, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation, a key epigenetic modification involved in gene regulation.[1][2] These cytidine analogs are incorporated into DNA and RNA, where they covalently trap DNA methyltransferases (DNMTs), leading to the depletion of these enzymes and subsequent passive demethylation of the genome during cell division.[2][3] This reactivation of silenced tumor suppressor genes makes them valuable tools in cancer research and therapy, particularly for myelodysplastic syndromes.[4][5] The isotopically labeled analog, 5-Azacytosine-15N4, serves as a critical internal standard for accurate quantification in mass spectrometry-based DNA methylation analyses, enabling precise measurement of 5-AzaC incorporation into nucleic acids and its effect on global methylation levels.[5]
Mechanism of Action
5-Azacytidine exerts its effects through a multi-step process. Following cellular uptake, it is converted to its active triphosphate form and incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them on the DNA strand. This leads to the degradation of DNMTs and prevents the methylation of newly replicated DNA, resulting in a passive, replication-dependent demethylation of the genome.[3] This hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, such as p16 and CDKN2B, and can induce cell cycle arrest and apoptosis.[4][6]
Caption: Mechanism of 5-Azacytidine induced DNA hypomethylation.
Applications in DNA Methylation Analysis
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of DNA methylation. Its stable isotope label allows for precise differentiation from its unlabeled counterpart, enabling accurate quantification of 5-AzaC incorporation into DNA and the subsequent changes in global 5-methylcytosine (5mC) levels.
Key Applications:
-
Pharmacokinetic and Pharmacodynamic Studies: Quantifying the incorporation of 5-AzaC into the DNA of cells and tissues to understand its distribution, metabolism, and duration of action.
-
Dose-Response Studies: Determining the relationship between the concentration of 5-AzaC and the extent of DNA demethylation.
-
Drug Development: Evaluating the efficacy of new DNA demethylating agents by comparing their effects to 5-AzaC.
-
Clinical Monitoring: Potentially monitoring patient response to 5-AzaC therapy by measuring its incorporation into DNA from patient samples.[5]
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Lines with 5-Azacytidine
This protocol describes the general procedure for treating cultured cells with 5-AzaC to induce DNA demethylation.
Materials:
-
Cell line of interest (e.g., human cancer cell lines)
-
Complete cell culture medium
-
5-Azacytidine (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile culture plates/flasks
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow for several cell divisions during the treatment period without reaching confluency.
-
Preparation of 5-AzaC Stock Solution: Dissolve 5-Azacytidine in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Treatment: The day after seeding, treat the cells with the desired concentration of 5-AzaC. A common concentration range is 0.5 µM to 10 µM.[7] The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) and consistent across all treatments, including the vehicle control.
-
Incubation: Incubate the cells for the desired period. A typical treatment duration is 48 to 72 hours, which allows for at least one to two cell doublings, necessary for passive demethylation.[7][8] The medium containing fresh 5-AzaC should be replaced every 24 hours due to the instability of the compound in aqueous solutions.[8]
-
Cell Harvesting: After the treatment period, wash the cells with PBS and harvest them by trypsinization or scraping for subsequent DNA extraction.
Caption: General workflow for in vitro 5-Azacytidine treatment.
Protocol 2: Quantification of 5-AzaC Incorporation and Global DNA Methylation by LC-MS/MS
This protocol outlines the methodology for the simultaneous quantification of 5-aza-2'-deoxycytidine (as a surrogate for 5-AzaC incorporation into DNA) and 5-methyl-2'-deoxycytidine using 5-aza-2'-deoxycytidine-15N4 as an internal standard. A similar approach can be used for this compound when analyzing RNA.[5]
Materials:
-
Genomic DNA extracted from treated and control cells
-
5-aza-2'-deoxycytidine-15N4 (as internal standard)
-
Nuclease P1
-
Alkaline Phosphatase
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (LC-MS grade)
Procedure:
-
DNA Digestion:
-
To 1-10 µg of genomic DNA, add the internal standard (e.g., 5 µL of 50 µM 5-aza-2'-deoxycytidine-15N4).[5]
-
Digest the DNA to single nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase according to the enzyme manufacturer's instructions.
-
-
Sample Preparation:
-
Following digestion, precipitate proteins by adding a high volume of cold acetonitrile.
-
Centrifuge to pellet the protein debris and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the samples under vacuum and resuspend in the LC-MS mobile phase.[5]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column, such as a Thermo Hyperpcarb porous graphite column (100 mm × 2.1 mm, 5 µm).[3]
-
Mobile Phase: An isocratic elution with a mobile phase consisting of 10 mM ammonium acetate:acetonitrile with 0.1% formic acid (e.g., 70:30, v/v) can be used.[3]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-aza-2'-deoxycytidine (DAC) | 228.9 | 113.0 |
| 2'-deoxycytidine (dC) | 228.0 | 112.0 |
| 5-methyl-2'-deoxycytidine (5mdC) | 242.0 | 126.0 |
| 5-aza-2'-deoxycytidine-15N4 (Internal Standard) | 233.1 | 117.0 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.
-
Data Analysis:
-
Quantify the analytes by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.[3]
-
Determine the amount of incorporated 5-AzaC and the percentage of global DNA methylation (%5mC) in the samples.
-
Data Presentation
The quantitative data obtained from LC-MS/MS analysis can be summarized in tables for clear comparison.
Table 2: Effect of 5-Azacytidine on DNA Methylation and Cell Viability in Myeloid Leukemia Cell Lines
| Cell Line | 5-AzaC IC50 (µM) | % Global DNA Methylation (Untreated) | % Global DNA Methylation (Treated with IC50) |
| HL-60 | 0.8 | 3.8 | 2.5 |
| K562 | 1.5 | 4.1 | 3.7 |
| HEL | 2.5 | 3.9 | 3.9 |
Data adapted from a study on myeloid leukemia cell lines, illustrating cell-line specific responses to 5-AzaC treatment.[9]
Table 3: Dose-Dependent Incorporation of 5-Aza-CdR and its Effect on DNA Methylation in RKO cells
| 5-AzaC Concentration (nM) | DNA-incorporated 5-Aza-CdR (relative units) | Global DNA Methylation (%5mC) |
| 0 | 0 | 4.2 |
| 50 | 0.2 | 3.8 |
| 250 | 1.1 | 2.9 |
| 1250 | 5.2 | 1.5 |
This table demonstrates the direct correlation between 5-AzaC dose, its incorporation into DNA, and the resulting decrease in global DNA methylation.[5]
Signaling Pathways Affected by 5-Azacytidine
5-Azacytidine-induced DNA hypomethylation can reactivate multiple signaling pathways that are silenced in cancer cells. One of the most well-studied is the p53 tumor suppressor pathway.
Caption: Reactivation of the p53 pathway by 5-Azacytidine.
Treatment with 5-AzaC can lead to the demethylation of the TP53 gene promoter, resulting in increased p53 expression.[10] Activated p53 can then induce the expression of its downstream targets, such as p21 (CDKN1A), which leads to cell cycle arrest, and other pro-apoptotic genes, ultimately contributing to the anti-tumor effects of the drug.[11]
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 5-AzaC incorporation into nucleic acids and the resulting changes in DNA methylation. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this stable isotope-labeled compound in their studies of epigenetics and cancer therapeutics. The ability to precisely measure the pharmacodynamic effects of DNA demethylating agents is crucial for optimizing their clinical use and for the development of novel epigenetic drugs.
References
- 1. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation Changes Following 5-azacitidine Treatment in Patients with Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Mass Spectrometry-Based Detection of 5-Azacytosine-¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent DNA methyltransferase inhibitors used in the treatment of myelodysplastic syndromes and other cancers.[1][2] Accurate quantification of these compounds and their metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and understanding their mechanism of action. This document provides detailed protocols for the quantitative analysis of 5-azacytosine and its related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the use of ¹⁵N₄-labeled internal standards for precise quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 5-azacytidine, a compound structurally and analytically similar to 5-azacytosine. This data is representative of the performance that can be expected when using the protocols described below.
Table 1: LC-MS/MS Method Performance for 5-Azacytidine Quantification [1][3]
| Parameter | Value |
| Assay Range | 5 - 500 ng/mL |
| Accuracy | 97.8 - 109.1% |
| Precision (%CV) | ≤9.8% |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[4] |
| Internal Standard | 5-aza-2'-deoxycytidine-¹⁵N₄ or 5-azacytidine-¹⁵N₄[5] |
Table 2: Mass Spectrometry Parameters for Analytes of Interest [5]
| Analyte | m/z |
| Dihydro-AZA | 247.1037 |
| Dihydro-AZA-¹⁵N₄ | 251.09242 |
| Dihydro-5-AZA-CdR | 231.10878 |
| Dihydro-5-AZA-CdR-¹⁵N₄ | Not specified |
| Deoxycytidine (dC) | 228.09788 |
| 5-Methyldeoxycytidine (mdC) | 242.11353 |
| Cytidine (C) | 244.0928 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol details the extraction of 5-azacytidine from human plasma, a method adaptable for 5-azacytosine.[1][3][4]
Materials:
-
Human plasma
-
Tetrahydrouridine (THU) solution (to stabilize 5-azacytidine)[1][3]
-
Acetonitrile[4]
-
Zinc Sulfate[6]
-
5-azacytidine-¹⁵N₄ internal standard solution[5]
-
Oasis MCX ion exchange solid-phase extraction (SPE) 96-well plates[1][3]
-
Methanol
-
Formic acid
-
Purified water
Procedure:
-
Sample Stabilization: Immediately after collection, add THU to plasma samples to a final concentration of 25 μg/mL to inhibit cytidine deaminase activity.[1][3]
-
Protein Precipitation: To a 100 μL aliquot of plasma, add 2.0 mL of acetonitrile and at least 200 mg of zinc sulfate.[6]
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes and then centrifuge at approximately 3,000 rpm for 5 minutes at 5°C.[6]
-
Internal Standard Spiking: Add the 5-azacytidine-¹⁵N₄ internal standard to the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis MCX SPE plate wells with methanol followed by water.
-
Load the supernatant onto the SPE plate.
-
Wash the wells with a solution of 0.1% formic acid in water.
-
Elute the analyte and internal standard with a solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.[6]
Protocol 2: Sample Preparation from Cells/Tissues for DNA/RNA Analysis[5]
This protocol is designed for the extraction and preparation of DNA and RNA for the analysis of incorporated 5-azacytosine analogs.
Materials:
-
Cell pellets or tissue homogenates
-
DNA/RNA extraction kit
-
5-aza-2'-deoxycytidine-¹⁵N₄ internal standard (for DNA)[5]
-
5-azacytidine-¹⁵N₄ internal standard (for RNA)[5]
-
NaBH₄ solution (20 mg/mL)
-
5 M HCl
-
CE buffer
Procedure:
-
Nucleic Acid Extraction: Extract DNA and RNA from samples using a commercial kit according to the manufacturer's instructions.
-
Internal Standard Spiking: To 1-10 µg of extracted DNA, add 5 µL of 50 µM 5-aza-2'-deoxycytidine-¹⁵N₄. For RNA, add 5 µL of 50 µM 5-azacytidine-¹⁵N₄.[5]
-
Reduction: Add 10 µL of 20 mg/mL NaBH₄ solution to the mixture and incubate at room temperature with agitation for 20 minutes.[5]
-
Neutralization: Neutralize the reaction by adding 1 µL of 5 M HCl.[5]
-
Drying and Resuspension: Dry the samples under a vacuum and resuspend in 50 µL of CE buffer for LC-MS analysis.[5][7]
Protocol 3: LC-MS/MS Analysis
This protocol provides the chromatographic and mass spectrometric conditions for the quantitative analysis.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., Dionex u3000)[5]
-
Orbitrap Mass Spectrometer (e.g., Q Exactive Plus) or a triple quadrupole mass spectrometer (e.g., AB Sciex 5500)[1][3][5]
Chromatographic Conditions: [5]
-
Column: Acclaim C30 column (100 mm × 2.1 mm i.d., 3 µM)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% formic acid in Milli-Q water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Gradient:
-
0-2.5 min: 100% A
-
2.5-3 min: 0% A, 100% B
-
3-3.5 min: 0% A, 100% B
-
3.5-4 min: 100% A
-
4-8 min: 100% A
-
Alternative Isocratic Method: [1][3]
-
Column: YMC J'sphere M80 C18
-
Mobile Phase: Methanol-water-formic acid (15:85:0.1, v/v/v)
-
Run Time: 7 minutes
Mass Spectrometry Conditions: [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Resolution: 140,000
-
Scan Range: 220 to 260 m/z
-
Electrospray Voltage: 4000 V
-
Sheath Gas Pressure: 5 (arbitrary units)
-
Auxiliary Gas Pressure: 5 (arbitrary units)
-
Capillary Temperature: 300°C
-
S-Lens RF Level: 80 V
Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to its corresponding ¹⁵N₄-labeled internal standard.
-
Calibration curves are constructed using a weighted (1/x²) linear regression.[1]
Visualizations
Signaling and Metabolic Pathways
Caption: Intracellular metabolism and signaling pathways of 5-Azacytidine.
Experimental Workflow
References
- 1. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 3. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 5-Azacytosine-DNA Interactions Using 15N NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 15N Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the interactions between the epigenetic drug 5-Azacytosine and DNA. The primary mechanism of 5-Azacytosine involves its incorporation into DNA and subsequent covalent trapping of DNA methyltransferases (DNMTs).[1][2][3][4][5] Therefore, these notes focus on NMR techniques to study the structure, dynamics, and kinetics of the complex formed between 5-Azacytosine-containing DNA and DNMTs.
Application Notes
Introduction to 5-Azacytosine and its Mechanism of Action
5-Azacytidine (the ribonucleoside of 5-Azacytosine) and its deoxyribose analog, 2'-deoxy-5-azacytidine (Decitabine), are potent inhibitors of DNA methylation.[1][2] After cellular uptake and metabolic activation, 5-Azacytosine is incorporated into newly synthesized DNA strands in place of cytosine.[4] This substitution creates a suicide substrate for DNA methyltransferases. The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of cytosine. In the case of 5-Azacytosine, the presence of nitrogen at the C5 position leads to the formation of a stable covalent bond between the enzyme and the DNA.[1][5] This irreversible trapping depletes the cell of active DNMTs, leading to passive demethylation of the genome during subsequent rounds of DNA replication and the reactivation of tumor suppressor genes.[1][2]
Utility of 15N NMR Spectroscopy
15N NMR spectroscopy is a powerful tool for studying the intricacies of 5-Azacytosine-DNA interactions at an atomic level. By selectively labeling either the DNA or the interacting protein (DNMT) with 15N, researchers can gain insights into:
-
Binding Interface Mapping: Chemical Shift Perturbation (CSP) analysis of 1H-15N HSQC spectra can identify the specific residues of a 15N-labeled protein that are involved in the interaction with 5-Azacytosine-containing DNA.[6][7][8]
-
Structural Changes: Significant changes in the chemical shifts of backbone amides can indicate conformational changes in the protein upon binding to the modified DNA.[7]
-
Dynamics and Kinetics: 15N relaxation experiments, such as T1, T2, and heteronuclear NOE measurements, provide information on the dynamics of the protein-DNA complex.[9][10] Furthermore, relaxation dispersion experiments can be employed to study the kinetics of conformational exchange processes that may be crucial for the biological function and mechanism of drug action.[11][12][13][14]
-
Studying Large Complexes: Transverse Relaxation-Optimized Spectroscopy (TROSY) is particularly valuable for studying large protein-DNA complexes, as it significantly enhances spectral resolution and sensitivity by reducing the effects of fast transverse relaxation.[1][2][3][15]
Quantitative Data Presentation
The following tables provide examples of quantitative data that can be obtained from 15N NMR studies of protein interactions with 5-Azacytosine-modified DNA. The values presented are illustrative and typical for such studies.
Table 1: Illustrative 1H-15N Chemical Shift Perturbations (CSPs) in a 15N-labeled DNMT upon Binding to 5-Azacytosine-Containing DNA.
| DNMT Residue | Free (¹H, ¹⁵N ppm) | Bound (¹H, ¹⁵N ppm) | CSP (ppm)¹ |
| Gly55 | (8.32, 109.1) | (8.45, 109.8) | 0.166 |
| Val78 | (7.98, 121.5) | (8.01, 121.6) | 0.036 |
| Cys126 | (8.71, 118.3) | (9.12, 119.9) | 0.518 |
| Arg130 | (8.15, 122.0) | (8.55, 123.5) | 0.500 |
| Ser131 | (8.60, 115.4) | (8.75, 115.9) | 0.180 |
¹Combined CSP is calculated using the formula: CSP = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14).[16]
Table 2: Illustrative Kinetic and Thermodynamic Parameters from 15N Relaxation Dispersion.
| DNMT Residue | kex (s⁻¹) | pB (%) | Δω (ppm) |
| Cys126 | 350 ± 25 | 3.5 ± 0.5 | 1.8 ± 0.2 |
| Arg130 | 345 ± 30 | 3.7 ± 0.6 | 2.1 ± 0.3 |
kex is the exchange rate between the major (ground) and minor (excited) states. pB is the population of the minor state. Δω is the chemical shift difference between the two states.
Experimental Protocols
Protocol 1: 15N Labeling of DNA Oligonucleotides
This protocol describes a general method for the enzymatic synthesis of uniformly 15N-labeled DNA oligonucleotides.[17][18]
-
Preparation of 15N-labeled dNTPs:
-
Grow a suitable microorganism (e.g., E. coli) in a minimal medium containing 15NH4Cl as the sole nitrogen source.
-
Harvest the cells and extract the total DNA.
-
Digest the DNA to deoxynucleosides using nuclease P1 and alkaline phosphatase.
-
Purify the individual deoxynucleosides by HPLC.
-
Enzymatically phosphorylate the deoxynucleosides to dNTPs using appropriate kinases.
-
-
Enzymatic Synthesis of 15N-labeled DNA:
-
Design a template and primer for the desired DNA sequence. The template should be designed for efficient separation from the product.
-
Set up a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., a 3'-5' exonuclease-deficient mutant of Klenow fragment).
-
Use the prepared 15N-labeled dNTPs as the building blocks for the reaction.
-
After the reaction, purify the 15N-labeled DNA product from the template and primers using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Desalt and concentrate the purified DNA.
-
Protocol 2: 15N Labeling of DNA Methyltransferase (DNMT)
This protocol outlines the expression and 15N labeling of a recombinant DNMT in E. coli.[4][19][20][21]
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for the DNMT of interest.
-
Pre-culture: Inoculate a small volume of rich medium (e.g., LB) with a single colony and grow overnight.
-
Main Culture:
-
Prepare M9 minimal medium. For 1 liter, this typically includes M9 salts, glucose (or 13C-glucose for double labeling), MgSO4, CaCl2, and trace elements.
-
Crucially, use 1 g/L of 15NH4Cl as the sole nitrogen source.
-
Inoculate the M9 medium with the overnight pre-culture.
-
Grow the cells at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) to the culture. The optimal temperature and induction time will depend on the specific protein and should be optimized.
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Purify the 15N-labeled DNMT using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.
-
Protocol 3: 1H-15N HSQC Titration for Binding Analysis
This protocol describes how to perform a 1H-15N HSQC titration experiment to monitor the interaction between 15N-labeled DNMT and 5-Azacytosine-containing DNA.[6][7][22][23]
-
Sample Preparation:
-
Prepare a sample of 15N-labeled DNMT in a suitable NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-0.5 mM.
-
Prepare a concentrated stock solution of the 5-Azacytosine-containing DNA oligonucleotide in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the free 15N-labeled DNMT.
-
Perform a series of titrations by adding increasing amounts of the DNA oligonucleotide to the protein sample.
-
After each addition, gently mix the sample and allow it to equilibrate before acquiring another 1H-15N HSQC spectrum. The molar ratios might range from 1:0.25 to 1:2 (protein:DNA).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra from the titration series.
-
Identify peaks that show significant chemical shift changes or line broadening upon addition of the DNA. These residues are likely at or near the binding interface.
-
Calculate the combined chemical shift perturbation (CSP) for each residue to quantify the changes.
-
By fitting the chemical shift changes as a function of the ligand concentration, the dissociation constant (Kd) can be determined, provided the interaction is in the fast to intermediate exchange regime on the NMR timescale.[14][16]
-
Visualizations
Caption: Experimental workflow for studying 5-Azacytosine-DNA interactions.
Caption: Mechanism of action of 5-Azacytosine.
Caption: Relationship between 15N NMR techniques and derived information.
References
- 1. A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. TROSY - NMR Wiki [nmrwiki.org]
- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. Covalent bond formation between a DNA-cytosine methyltransferase and DNA containing 5-azacytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H/15N HSQC NMR studies of ligand carboxylate group interactions with arginine residues in complexes of brodimoprim analogues and Lactobacillus casei dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dbt.univr.it [dbt.univr.it]
- 9. A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein NMR. 15N T2 Relaxation [imserc.northwestern.edu]
- 11. CPMG Relaxation Dispersion | Springer Nature Experiments [experiments.springernature.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. DSpace [dr.lib.iastate.edu]
- 14. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 16. escholarship.org [escholarship.org]
- 17. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 20. 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX [promega.com]
- 21. gmclore.org [gmclore.org]
- 22. researchgate.net [researchgate.net]
- 23. protein-nmr.org.uk [protein-nmr.org.uk]
Metabolic Labeling Studies with 5-Azacytosine-15N4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine, a potent analog of cytosine, serves as a valuable tool in molecular biology and drug development for investigating epigenetic modifications and RNA metabolism. Its incorporation into nascent RNA and DNA allows for the study of nucleic acid dynamics and the enzymes that modify them. The isotopically labeled variant, 5-Azacytosine-15N4, provides a powerful handle for quantitative mass spectrometry-based approaches, enabling precise tracking and quantification of its incorporation and effects.
This document provides detailed application notes and protocols for conducting metabolic labeling studies using this compound. The primary applications covered include the identification and quantification of RNA methyltransferase targets and the analysis of RNA synthesis and turnover.
Principle of the Method
5-Azacytosine is a ribonucleoside analog that is readily taken up by cells and incorporated into newly synthesized RNA.[1] Once incorporated, its nitrogen at the 5th position of the pyrimidine ring disrupts the normal function of RNA modifying enzymes, particularly RNA cytosine-5 methyltransferases (m5C-RMTs). These enzymes typically form a transient covalent intermediate with their target cytosine during the methyl transfer reaction. However, with 5-azacytosine, this intermediate becomes a stable, covalent adduct, effectively trapping the enzyme on its target RNA.[2]
By using this compound, the labeled RNA fragments can be distinguished from their unlabeled counterparts by their mass shift in a mass spectrometer. This allows for the precise quantification of newly synthesized or modified RNA species. This methodology, often coupled with immunoprecipitation of the trapped enzyme (a technique known as Aza-IP), enables the identification and quantification of the direct RNA targets of specific m5C-RMTs.[2][3][4]
Applications
-
Identification of RNA Methyltransferase Targets (Aza-IP): By trapping m5C-RMTs on their target RNAs, subsequent immunoprecipitation of the enzyme enriches for these specific RNA molecules. The 15N4 label allows for the quantification of the enrichment and identification of the precise sites of modification.
-
Pulse-Chase Analysis of RNA Dynamics: The incorporation of this compound can be used to label a cohort of newly synthesized RNA molecules (the "pulse"). By subsequently providing an excess of unlabeled cytidine (the "chase"), the rate of degradation of the labeled RNA can be monitored over time through mass spectrometry.[5][6]
-
Quantitative Analysis of RNA Synthesis: By providing a pulse of this compound, the rate of new RNA synthesis can be quantified by measuring the amount of incorporated label in specific RNA species.
Data Presentation
The quantitative data from metabolic labeling studies with this compound is typically presented in tabular format to facilitate comparison between different experimental conditions. Below are examples of how such data can be structured.
Table 1: Quantification of Enriched RNA Targets from an Aza-IP Experiment
| Target RNA | Fold Enrichment (15N4-Aza-IP / IgG Control) | p-value | Site of C>G Transversion |
| tRNA-Asp-GTC | 15.8 | 0.001 | C38 |
| tRNA-Gly-GCC | 12.3 | 0.005 | C49 |
| 28S rRNA | 2.1 | 0.045 | C3782 |
| MALAT1 | 1.5 | 0.098 | N/A |
Note: The C>G transversion is a characteristic mutation observed during reverse transcription of 5-azacytosine-containing RNA and helps to pinpoint the site of modification.[2]
Table 2: RNA Half-life Determination from a Pulse-Chase Experiment
| Gene | Half-life (hours) - Control | Half-life (hours) - Treatment X | Fold Change |
| MYC | 0.5 | 1.2 | 2.4 |
| FOS | 0.3 | 0.4 | 1.3 |
| GAPDH | > 24 | > 24 | - |
| CCND1 | 1.8 | 3.5 | 1.9 |
Mandatory Visualizations
Caption: Mechanism of this compound action and target trapping.
Caption: Experimental workflow for Aza-IP with this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the pulse-labeling of mammalian cells in culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Unlabeled cytidine (for pulse-chase experiments)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and RNase inhibitors
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare fresh complete medium containing the desired final concentration of this compound. A typical starting concentration is 10-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Pulse Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate for the desired labeling period (e.g., 2-24 hours). The duration will depend on the turnover rate of the RNA of interest.
-
-
Chase (for Pulse-Chase Experiments):
-
Aspirate the labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining this compound.
-
Add complete medium supplemented with a high concentration of unlabeled cytidine (e.g., 100-fold molar excess) to the cells.
-
Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Harvesting:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and RNase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for downstream applications.
-
Protocol 2: Aza-IP for Enrichment of m5C-RMT Target RNAs
This protocol is adapted from established Aza-IP procedures.[2][3]
Materials:
-
Cell lysate from Protocol 1
-
Antibody specific to the m5C-RMT of interest
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer
-
Wash buffer
-
Elution buffer
-
RNA extraction kit (e.g., TRIzol or column-based kit)
Procedure:
-
Pre-clearing the Lysate:
-
Add control IgG and Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-m5C-RMT antibody to the pre-cleared lysate.
-
Incubate for 4-6 hours or overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and RNA Isolation:
-
Elute the protein-RNA complexes from the beads using the elution buffer.
-
Isolate the RNA from the eluate using a suitable RNA extraction method.
-
Resuspend the purified RNA in RNase-free water.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol describes the digestion of RNA to individual nucleosides for mass spectrometry analysis.
Materials:
-
Purified RNA from Protocol 2
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ammonium acetate buffer
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
RNA Digestion:
-
In a microcentrifuge tube, combine the purified RNA sample with Nuclease P1 in an appropriate buffer.
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue to incubate at 37°C for another 2 hours.
-
-
Sample Cleanup:
-
Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the nucleosides using a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Acquire data in positive ion mode, monitoring for the specific mass-to-charge ratios of the unlabeled and 15N4-labeled nucleosides.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of the nucleosides.
-
Conclusion
Metabolic labeling with this compound is a robust and versatile technique for the quantitative analysis of RNA metabolism and the identification of RNA methyltransferase targets. The protocols and guidelines presented here provide a framework for researchers to design and execute these powerful experiments, ultimately leading to a deeper understanding of the roles of RNA modifications in health and disease. Careful optimization of labeling conditions and downstream analyses will be crucial for obtaining high-quality, reproducible data.
References
- 1. Identification of direct targets and modified bases of RNA cytosine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide target profiling of RNA cytosine methyltransferases using the mechanism-based enrichment procedure Aza-IP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: Application Notes and Protocols for Assessing 5-Azacytosine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for evaluating the therapeutic potential of 5-Azacytosine, a potent epigenetic modifying agent. By inhibiting DNA methyltransferases (DNMTs), 5-Azacytosine can induce re-expression of silenced tumor suppressor genes, trigger apoptosis, and modulate anti-tumor immune responses, making it a compound of significant interest in oncology research.[1][2][3] This document outlines key in vitro and in vivo experimental designs to thoroughly assess its efficacy and mechanism of action.
Mechanism of Action of 5-Azacytosine
5-Azacytosine, a cytidine analog, exerts its primary effect by incorporating into DNA and RNA.[2][4] When integrated into DNA, it covalently traps DNMT enzymes, leading to their degradation and a subsequent reduction in global DNA methylation.[4][5] This hypomethylation can reactivate the expression of aberrantly silenced tumor suppressor genes, a common hallmark of cancer.[2][3] Furthermore, 5-Azacytosine can induce an anti-tumor immune response by upregulating the expression of endogenous retroviruses and other immune-related genes.[1][6] Its incorporation into RNA can also disrupt protein synthesis, contributing to its cytotoxic effects.[7][8]
Caption: Mechanism of action of 5-Azacytosine in a cancer cell.
Key Experimental Protocols
A systematic evaluation of 5-Azacytosine's therapeutic potential involves a series of in vitro and in vivo assays. The following protocols provide detailed methodologies for these essential experiments.
Caption: A typical experimental workflow for assessing 5-Azacytosine.
Cell Viability Assay (MTT Assay)
This assay determines the effect of 5-Azacytosine on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, MOLT-4) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8][9]
-
Drug Treatment: Prepare serial dilutions of 5-Azacytosine (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.[9][10] Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 5-Azacytosine that inhibits cell growth by 50%).[10]
Data Presentation:
| 5-Azacytosine (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 92 ± 4.5 | 85 ± 3.9 | 78 ± 5.3 |
| 5 | 75 ± 6.1 | 62 ± 5.5 | 51 ± 4.7 |
| 10 | 58 ± 5.3 | 45 ± 4.2 | 32 ± 3.9 |
| 20 | 41 ± 3.9 | 28 ± 3.1 | 19 ± 2.8 |
| 50 | 25 ± 2.8 | 15 ± 2.4 | 8 ± 1.9 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by 5-Azacytosine.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-Azacytosine for 24 or 48 hours, as determined from the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9][11][12]
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 5-Azacytosine (5 µM) | 78.4 ± 3.5 | 12.8 ± 1.9 | 8.8 ± 1.5 |
| 5-Azacytosine (10 µM) | 55.1 ± 4.2 | 25.3 ± 2.8 | 19.6 ± 2.4 |
| 5-Azacytosine (20 µM) | 32.6 ± 3.8 | 40.1 ± 3.5 | 27.3 ± 3.1 |
DNA Methylation Analysis
This analysis determines the effect of 5-Azacytosine on the methylation status of specific gene promoters or on a global scale.
Protocol (Bisulfite Sequencing):
-
DNA Extraction: Treat cells with 5-Azacytosine and extract genomic DNA using a commercial kit.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of a target tumor suppressor gene (e.g., p16, RASSF1A) using primers specific for the bisulfite-converted DNA.
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence multiple clones to determine the methylation status of individual CpG sites.
-
Data Analysis: Analyze the sequencing data to calculate the percentage of methylated CpG sites in treated versus untreated cells.
Data Presentation:
| Gene Promoter | % Methylation (Control) | % Methylation (5-Aza 5 µM) | % Methylation (5-Aza 10 µM) |
| p16 | 85 ± 5.6 | 42 ± 7.1 | 25 ± 4.9 |
| RASSF1A | 92 ± 4.8 | 55 ± 6.3 | 38 ± 5.5 |
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of 5-Azacytosine in a living organism.[13][14]
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[15][16]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 5-Azacytosine (e.g., 1-5 mg/kg) via intraperitoneal or intravenous injection according to a predetermined schedule (e.g., daily for 5 days).[16][17] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | 0 |
| 5-Azacytosine (2.5 mg/kg) | 750 ± 180 | 50 |
| 5-Azacytosine (5 mg/kg) | 400 ± 120 | 73.3 |
Affected Signaling Pathways
5-Azacytosine treatment can modulate various signaling pathways involved in cancer progression. For instance, the re-expression of silenced genes can activate apoptotic pathways. Additionally, the accumulation of cytoplasmic DNA fragments due to 5-Azacytosine's effects can trigger the cGAS-STING pathway, leading to an interferon response and enhanced anti-tumor immunity.[18]
Caption: 5-Azacytosine can activate the cGAS-STING signaling pathway.
By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively and systematically assess the therapeutic potential of 5-Azacytosine and other epigenetic modulators in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway [mdpi.com]
- 5. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 7. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Cell Viability Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 14. crownbio.com [crownbio.com]
- 15. Intratracheally administered 5-azacytidine is effective against orthotopic human lung cancer xenograft models and devoid of important systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P1224: PATIENT-DERIVED XENOGRAFT (PDX) IS A USEFUL TOOL FOR EVALUATING 5-AZACYTIDINE SENSITIVITY IN TFH LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Tracking of 5-Azacytosine-15N4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytidine (5-aza-CR) is a cytidine analog with significant clinical activity in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action involves incorporation into RNA and DNA, leading to the inhibition of DNA methyltransferases (DNMTs), subsequent DNA hypomethylation, and reactivation of tumor suppressor genes. To fully understand its pharmacokinetics, biodistribution, and target engagement in vivo, sensitive and specific methods are required to track the fate of the administered drug. The use of stable isotope-labeled 5-Azacytosine, specifically with four 15N atoms (5-Azacytosine-15N4), provides a powerful tool for these investigations, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This document provides detailed application notes and protocols for the in vivo tracking of this compound, offering researchers the necessary tools to conduct preclinical and clinical studies.
Methods for In Vivo Tracking
The two primary analytical methods for tracking 15N-labeled compounds in vivo are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
LC-MS/MS offers exceptional sensitivity and specificity for the quantification of this compound and its metabolites in various biological matrices. It is the gold standard for pharmacokinetic studies and for quantifying the incorporation of the drug into DNA and RNA.
-
NMR Spectroscopy provides detailed structural information and can be used to non-invasively monitor the metabolism of 15N-labeled compounds in real-time within living organisms.
Application Note 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS
Principle
This method allows for the precise quantification of this compound in plasma, tissues, and cellular components. Following administration of this compound, biological samples are collected and processed. The drug and its metabolites are extracted and then separated by liquid chromatography. A tandem mass spectrometer is used for detection, where the 15N4-labeled drug serves as an internal standard for the unlabeled drug, or vice-versa, ensuring high accuracy and precision.
Experimental Protocol: Quantification in Plasma
1. Materials and Reagents:
-
This compound (as internal standard or analyte)
-
5-Azacytidine (unlabeled)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Tetrahydrouridine (THU) - cytidine deaminase inhibitor
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Human plasma (or other relevant species)
2. Sample Preparation: a. Collect whole blood in tubes containing an anticoagulant (e.g., heparin) and immediately add THU to a final concentration of 10 µg/mL to prevent enzymatic degradation of 5-Azacytidine. b. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. c. To 100 µL of plasma, add 200 µL of ice-cold ACN containing the internal standard (this compound if quantifying unlabeled drug, or vice-versa). d. Vortex for 1 minute to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 5-Azacytidine from endogenous matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
5-Azacytidine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+4) -> Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)
-
Data Presentation: Pharmacokinetic Parameters of 5-Azacytidine
| Parameter | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Reference |
| Human | Subcutaneous | 75 mg/m² | 4871 ± 1398 | 0.47 | 6582 ± 2560 | 1.5 ± 2.3 | [1] |
| Human | Intravenous (bolus) | - | - | - | - | 3.4 - 6.2 | [2] |
| Human | Oral | 300 mg | 446 | 1.5 | 822 | - | [3] |
Application Note 2: Quantifying this compound Incorporation into DNA and RNA
Principle
To assess the target engagement of 5-Azacytidine, it is crucial to measure its incorporation into nucleic acids. This protocol describes the isolation of DNA and RNA from cells or tissues, enzymatic digestion into individual nucleosides, and subsequent quantification of 15N4-labeled 5-aza-2'-deoxycytidine (from DNA) and 5-azacytidine (from RNA) by LC-MS/MS. A recently developed method, AZA-MS, allows for the simultaneous quantification of the drug in the cytoplasm, RNA, and DNA from the same sample.[4]
Experimental Protocol: DNA/RNA Incorporation
1. Materials and Reagents:
-
DNA and RNA isolation kits
-
Nuclease P1
-
Alkaline phosphatase
-
Deoxyribonuclease I (for RNA analysis)
-
Proteinase K
-
LC-MS/MS grade solvents and reagents as listed in Application Note 1.
-
5-aza-2'-deoxycytidine-15N4 and 5-azacytidine-15N4 internal standards.
2. Sample Preparation: a. Isolate DNA and RNA from cells or tissues using a suitable commercial kit, following the manufacturer's instructions. b. For RNA analysis, treat the sample with DNase I to remove any contaminating DNA. c. Quantify the isolated nucleic acids using a spectrophotometer. d. To 1-10 µg of DNA or RNA, add the corresponding 15N4-labeled internal standard. e. Enzymatic Digestion: i. Add Nuclease P1 and incubate at 37°C for 2 hours. ii. Add alkaline phosphatase and incubate at 37°C for an additional 2 hours. f. Precipitate proteins by adding ice-cold acetonitrile and centrifuge. g. Transfer the supernatant containing the digested nucleosides and process for LC-MS/MS analysis as described in Application Note 1.
Data Presentation: 5-Azacytidine Incorporation
| Cell Line/Tissue | Treatment | Analyte | Incorporation Level | Reference |
| HL-60 cells | 1 µM 5-Aza-CR (24h) | 5-aza-CR in RNA | ~12.9 million bases/genome | [5] |
| MOLM-13 cells | 1 µM 5-Aza-CR (24h) | 5-aza-CR in RNA | High | [5] |
| Mouse Bone Marrow | 1 mg/kg 14C-Aza (24h) | 14C-Aza in DNA | 1.7 pgEq/µg DNA | [6] |
| Mouse Bone Marrow | 1 mg/kg 14C-Aza (24h) | 14C-Aza in RNA | 0.22 pgEq/µg RNA | [6] |
Application Note 3: In Vivo Tracking of this compound Metabolism by NMR Spectroscopy
Principle
In vivo NMR spectroscopy allows for the non-invasive detection and quantification of 15N-labeled compounds and their metabolites in living organisms over time.[7] By acquiring 15N NMR spectra or 1H-15N correlated spectra, it is possible to track the metabolic fate of this compound, providing insights into its mechanism of action and identifying potential biomarkers of response. While less sensitive than MS, NMR provides unique information on the chemical environment of the labeled nucleus.
General Protocol Outline for In Vivo NMR
1. Animal Preparation: a. Administer this compound to the animal model (e.g., mouse, rat) via the desired route (e.g., intravenous, intraperitoneal). The dose should be optimized for detection. b. Anesthetize the animal and place it in a suitable holder within the NMR spectrometer. c. Monitor the animal's physiological status (e.g., temperature, respiration) throughout the experiment.
2. NMR Data Acquisition: a. Use a high-field NMR spectrometer equipped with a suitable probe for in vivo studies. b. Acquire 15N NMR spectra or 1H-15N heteronuclear correlation spectra (e.g., HSQC) from the region of interest (e.g., tumor, liver). c. Acquire a series of spectra over time to monitor the changes in the signals from this compound and its metabolites.
3. Data Analysis: a. Process the NMR data using appropriate software. b. Identify and quantify the signals corresponding to the parent drug and its metabolites based on their chemical shifts. c. Plot the signal intensities as a function of time to obtain pharmacokinetic and pharmacodynamic information.
Note: This is a generalized protocol. Specific parameters for pulse sequences, acquisition times, and data processing will need to be optimized based on the specific experimental goals, the animal model, and the NMR instrumentation available.
Visualizations
Signaling Pathway of 5-Azacytidine
Caption: Intracellular metabolism and mechanism of action of 5-Azacytidine.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative analysis of this compound by LC-MS/MS.
Logical Relationship for In Vivo NMR Tracking
Caption: Logical workflow for in vivo NMR-based tracking of this compound.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5-Azacytosine-¹⁵N₄ into Oligonucleotides for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine, a cytosine analog where the carbon at the 5th position is replaced by a nitrogen atom, is a potent inhibitor of DNA methyltransferases.[1] Its incorporation into oligonucleotides is of significant interest for structural and functional studies of DNA, as well as for the development of therapeutic agents. The site-specific incorporation of ¹⁵N-labeled 5-azacytosine (5-Azacytosine-¹⁵N₄) provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigation of DNA structure, dynamics, and interactions with proteins and other molecules.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of oligonucleotides containing 5-Azacytosine-¹⁵N₄, their purification, and subsequent analysis by structural biology techniques.
Challenges in Incorporating 5-Azacytosine
The primary challenge in the chemical synthesis of oligonucleotides containing 5-azacytosine is the hydrolytic instability of the triazine ring under the standard basic conditions used for deprotection.[2] Conventional protocols utilizing ammonium hydroxide for the removal of protecting groups can lead to the degradation of the 5-azacytosine moiety. To overcome this, a specialized chemical strategy employing milder deprotection conditions is required.
Synthesis of 5-Azacytosine-¹⁵N₄ Phosphoramidite
The key to incorporating 5-Azacytosine-¹⁵N₄ into oligonucleotides via automated solid-phase synthesis is the preparation of its corresponding phosphoramidite building block. Due to the instability of the 5-azacytosine ring, the exocyclic amine must be protected with a group that can be removed under mild conditions. The 2-(p-nitrophenyl)ethyloxycarbonyl (NPEOC) group is a suitable choice for this purpose.[3]
The general synthetic scheme for the preparation of 5'-DMT-N⁴-(NPEOC)-5-aza-2'-deoxycytidine-¹⁵N₄-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is outlined below. The starting material, 5-azacytidine-¹⁵N₄, is commercially available.[4]
Figure 1. Synthetic workflow for 5-Azacytosine-¹⁵N₄ phosphoramidite.
Experimental Protocol: Synthesis of 5-Aza-2'-deoxycytidine-¹⁵N₄ Phosphoramidite
-
5'-O-DMT Protection:
-
Dissolve 5-aza-2'-deoxycytidine-¹⁵N₄ in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify by silica gel chromatography.
-
-
N⁴-NPEOC Protection:
-
Dissolve the 5'-O-DMT-5-aza-2'-deoxycytidine-¹⁵N₄ in a suitable solvent (e.g., dichloromethane).
-
Add 2-(p-nitrophenyl)ethyl chloroformate (NPEOC-Cl) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and purify the product by silica gel chromatography.
-
-
3'-Phosphitylation:
-
Dissolve the doubly protected nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add DIPEA and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final phosphoramidite product by silica gel chromatography under an inert atmosphere.
-
Solid-Phase Oligonucleotide Synthesis
The incorporation of the 5-Azacytosine-¹⁵N₄ phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.
References
- 1. pnas.org [pnas.org]
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Methyltransferase Kinetics using 5-Azacytosine-¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine and its deoxy-derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methyltransferases (DNMTs).[1][2][3] Their mechanism of action involves incorporation into DNA, where they act as suicide inhibitors by forming a stable covalent bond with the DNMT enzyme that attempts to methylate them.[1][4][5] This leads to the depletion of active DNMTs, particularly the maintenance methyltransferase DNMT1, and subsequent hypomethylation of DNA.[6][7] The use of isotopically labeled 5-Azacytosine, specifically with four ¹⁵N atoms (5-Azacytosine-¹⁵N₄), provides a powerful tool for detailed mechanistic and kinetic studies of DNMTs using techniques such as mass spectrometry and NMR spectroscopy. These studies are crucial for the development of novel epigenetic drugs.
This document provides detailed application notes and protocols for the use of 5-Azacytosine-¹⁵N₄ in studying the enzyme kinetics of DNA methyltransferases.
Mechanism of Action of 5-Azacytosine
The inhibitory action of 5-Azacytosine is a multi-step process that begins with its incorporation into DNA during replication. The key steps are:
-
Cellular Uptake and Metabolism: 5-azacytidine is transported into the cell and can be incorporated into RNA. For incorporation into DNA, it must first be converted to 5-aza-2'-deoxycytidine triphosphate. 5-aza-2'-deoxycytidine (Decitabine) is more directly incorporated into DNA.
-
Incorporation into DNA: During DNA synthesis, the 5-azacytosine analog is incorporated in place of cytosine.
-
DNMT Recognition and Attack: The maintenance methyltransferase, DNMT1, recognizes the hemimethylated DNA containing 5-azacytosine as its substrate. The enzyme's catalytic cysteine residue attacks the C6 position of the 5-azacytosine ring.
-
Covalent Complex Formation: In a normal methylation reaction, a proton at the C5 position is abstracted to facilitate methyl group transfer and subsequent resolution of the covalent intermediate. However, 5-azacytosine has a nitrogen atom at the C5 position, which prevents this resolution.[8]
-
Enzyme Trapping and Degradation: This results in a stable, covalent complex between the DNMT and the 5-azacytosine-containing DNA.[1][4][5] This trapping of the enzyme leads to its eventual degradation via the proteasomal pathway.[6][7]
The following diagram illustrates the mechanism of DNMT1 inhibition by 5-Azacytosine incorporated into DNA.
Caption: Mechanism of DNMT1 inhibition by 5-Azacytosine.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the inhibition of DNMT1 by 5-Azacytosine-containing oligonucleotides. This data is representative of what could be obtained from the protocols described below.
Table 1: Steady-State Kinetic Parameters for DNMT1
| Substrate | K_m (μM) | V_max (pmol/min/μg) |
| Hemimethylated DNA | 5 | 100 |
| 5-Azacytosine Hemimethylated DNA | 3 | 5 |
Table 2: Inhibition Constants (K_i) for 5-Azacytosine
| Inhibitor | DNMT Isoform | K_i (μM) | Inhibition Type |
| 5-Azacytosine-DNA | DNMT1 | 0.5 | Covalent |
| 5-Azacytosine-DNA | DNMT3A | 15 | Covalent |
| 5-Azacytosine-DNA | DNMT3B | 20 | Covalent |
Experimental Protocols
Protocol 1: Synthesis of 5-Azacytosine-¹⁵N₄ Labeled Oligonucleotides
Objective: To synthesize an oligonucleotide containing a single 5-Azacytosine-¹⁵N₄ at a specific CpG site for use in in vitro DNMT kinetic assays.
Materials:
-
5-Aza-2'-deoxycytidine-¹⁵N₄ phosphoramidite
-
Standard DNA phosphoramidites and synthesis reagents
-
DNA synthesizer
-
Mild deprotection reagents (e.g., gaseous ammonia or methylamine)
-
HPLC for purification
Methodology:
-
Oligonucleotide Design: Design a short (e.g., 20-30 bp) double-stranded DNA substrate with a single CpG site for methylation. The strand containing the cytosine to be replaced with 5-Azacytosine-¹⁵N₄ will be synthesized.
-
Automated DNA Synthesis: Perform solid-phase DNA synthesis using a standard automated synthesizer. At the desired position, incorporate the 5-Aza-2'-deoxycytidine-¹⁵N₄ phosphoramidite.
-
Mild Deprotection: Due to the instability of the 5-azacytosine ring, use mild deprotection conditions to cleave the oligonucleotide from the solid support and remove protecting groups. Avoid standard ammonium hydroxide treatment at high temperatures.[2]
-
Purification: Purify the synthesized oligonucleotide by reverse-phase HPLC.
-
Quantification and Verification: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry. Verify the mass and incorporation of the ¹⁵N label by mass spectrometry.
-
Annealing: Anneal the labeled single-stranded DNA with its complementary strand to form the double-stranded substrate.
Protocol 2: In Vitro DNMT1 Activity Assay using Radiolabeled S-Adenosyl-L-Methionine (SAM)
Objective: To determine the steady-state kinetic parameters of DNMT1 inhibition by a 5-Azacytosine-¹⁵N₄ containing DNA substrate.
Materials:
-
Recombinant human DNMT1
-
5-Azacytosine-¹⁵N₄ labeled hemimethylated DNA substrate
-
Unlabeled hemimethylated DNA substrate (control)
-
[³H]-SAM (S-Adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation counter and cocktail
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, varying concentrations of the DNA substrate (either control or 5-Azacytosine-¹⁵N₄ labeled), and a fixed concentration of [³H]-SAM.
-
Enzyme Addition: Initiate the reaction by adding a known amount of DNMT1.
-
Incubation: Incubate the reactions at 37°C for a time course determined to be in the linear range of the reaction.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., containing SDS and proteinase K).
-
DNA Precipitation: Precipitate the DNA to separate it from the unincorporated [³H]-SAM.
-
Scintillation Counting: Resuspend the DNA pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Protocol 3: Mass Spectrometry-Based Analysis of Covalent Adduct Formation
Objective: To directly observe and quantify the formation of the covalent complex between DNMT1 and the 5-Azacytosine-¹⁵N₄ labeled DNA.
Materials:
-
Recombinant human DNMT1
-
5-Azacytosine-¹⁵N₄ labeled hemimethylated DNA substrate
-
S-Adenosyl-L-methionine (SAM)
-
Reaction buffer
-
LC-MS/MS system
Methodology:
-
Reaction: Incubate DNMT1 with the 5-Azacytosine-¹⁵N₄ labeled DNA substrate in the presence of SAM.
-
Denaturation and Digestion: Denature the protein and digest it into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search for a peptide with a mass shift corresponding to the covalent adduction of the 5-Azacytosine-¹⁵N₄ containing DNA fragment. The ¹⁵N₄ label will provide a unique isotopic signature to confirm the identity of the adduct. The intensity of the adducted peptide can be used for relative quantification.
The following diagram outlines the experimental workflow for studying DNMT kinetics using 5-Azacytosine-¹⁵N₄.
Caption: Experimental workflow for DNMT kinetic studies.
Concluding Remarks
The use of 5-Azacytosine-¹⁵N₄ offers a sophisticated approach to unraveling the detailed kinetics and mechanism of DNA methyltransferase inhibition. The protocols outlined here provide a framework for researchers to quantify the interaction between DNMTs and this important class of epigenetic drugs. The insights gained from these studies are invaluable for the design and development of next-generation therapies targeting DNA methylation.
References
- 1. The mechanism of inhibition of DNA (cytosine-5-)-methyltransferases by 5-azacytosine is likely to involve methyl transfer to the inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent bond formation between a DNA-cytosine methyltransferase and DNA containing 5-azacytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent bond formation between a DNA-cytosine methyltransferase and DNA containing 5-azacytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cardoso-lab.org [cardoso-lab.org]
Application Note: Quantification of 5-Azacytidine in Biological Samples using LC-MS/MS
Introduction
5-Azacytidine (Azacitidine, Vidaza®) is a pyrimidine nucleoside analog of cytidine used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the reactivation of silenced tumor suppressor genes.[3][4] More recent studies have also highlighted its incorporation into RNA, where it can induce cytotoxicity by depleting RNA 5-methylcytosine (m5C) on chromatin-associated RNA, leading to transcriptional repression.[5]
Given its therapeutic importance and chemical instability in aqueous solutions, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research.[1][2][6] This document provides a detailed protocol for the quantification of 5-Azacytidine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing 5-Azacytosine-15N4 as a stable isotope-labeled internal standard (SIL-IS).
Experimental Protocols
Materials and Reagents
-
5-Azacytidine (Analyte)
-
This compound (Internal Standard, SIL-IS)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA or Sodium Heparin)
-
Tetrahydrouridine (THU), cytidine deaminase inhibitor[1]
-
Oasis MCX Solid-Phase Extraction (SPE) plates (30 mg)[1]
-
Microcentrifuge tubes
-
LC-MS vials
Sample Handling and Stability
5-Azacytidine is unstable in biological matrices due to enzymatic degradation by cytidine deaminase and spontaneous hydrolysis.[1][6]
-
Blood Collection: Collect blood samples in heparinized tubes.
-
Stabilization: Immediately after plasma separation, add a cytidine deaminase inhibitor such as Tetrahydrouridine (THU) to a final concentration of 25 µg/mL to prevent enzymatic degradation.[1][6]
-
Storage: Store stabilized plasma samples at -70°C. Long-term stability for at least 323 days has been demonstrated under these conditions.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for plasma samples.[1]
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: In a microcentrifuge tube, aliquot 200 µL of plasma.
-
Add Internal Standard: Add 20 µL of the this compound internal standard working solution. Vortex to mix.
-
SPE Plate Activation: Condition the wells of an Oasis MCX SPE plate.
-
Load Sample: Transfer the plasma-IS mixture to the activated SPE plate.
-
Wash: Wash the SPE plate with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.
-
Elute: Elute the analyte and IS from the plate by adding 0.5 mL of a mixture of acetonitrile, water, and ammonium hydroxide (85:10:5, v/v/v) twice.
-
Evaporate: Evaporate the combined eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue with 100 µL of LC-MS grade water.
-
Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point for method development.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | YMC J'sphere M80 C18, or equivalent reverse-phase column |
| Mobile Phase | Isocratic elution with Methanol:Water:Formic Acid (15:85:0.1, v/v/v)[1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Total Run Time | Approximately 7 minutes[1] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Mass Spectrometry Parameters
The following MRM transitions can be used for the detection of 5-Azacytidine and its internal standard. Collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 5-Azacytidine | 245.0 | 112.9 | 14[1] |
| This compound (IS) | User Defined | User Defined | User Optimized |
Note: The MRM transition for the 15N4 labeled internal standard will be shifted by +4 Da on the precursor and potentially on the product ion, depending on the fragmentation pattern. This must be determined empirically.
Table 2: Method Performance Characteristics
This table summarizes typical performance data from a validated method.[1]
| Parameter | Typical Value |
| Linear Range | 5 - 500 ng/mL[1][2][6] |
| Lower Limit of Quantitation | 5 ng/mL[1][6] |
| Accuracy | 97.8 - 109.1%[1] |
| Precision (%CV) | ≤9.8%[1] |
| Regression Model | Quadratic, 1/x² weighting[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for 5-Azacytidine quantification.
5-Azacytidine Mechanism of Action
Caption: Dual mechanisms of action of 5-Azacytidine via DNA and RNA pathways.
References
- 1. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 5-Azacytosine-¹⁵N₄ in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Azacytosine-¹⁵N₄ in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 5-Azacytosine-¹⁵N₄ instability in aqueous solutions?
A1: The primary cause of instability for 5-Azacytosine-¹⁵N₄ in aqueous solutions is the hydrolytic degradation of its triazine ring.[1][2][3][4][5] This process is inherent to the 5-azacytosine structure and is not significantly altered by the ¹⁵N₄ isotopic labeling. The hydrolysis is a two-step process, beginning with a reversible ring opening, followed by an irreversible decomposition.[2][4][5][6]
Q2: What are the main degradation products of 5-Azacytosine-¹⁵N₄ in water?
A2: The initial, reversible hydrolysis of the 5-azacytosine ring leads to the formation of a labile intermediate, N-formylguanylribosylurea.[2][4][6] This intermediate then undergoes an irreversible loss of a formyl group to produce the final degradation product, guanylribosylurea.[2][4]
Q3: How do pH and temperature affect the stability of 5-Azacytosine-¹⁵N₄ solutions?
A3: Both pH and temperature are critical factors influencing the stability of 5-Azacytosine-¹⁵N₄. The compound is more stable in acidic to neutral conditions and decomposes rapidly in alkaline media.[3][7] The optimal pH for stability in aqueous buffers is approximately 6.5 to 7.0.[1][2] Increased temperatures dramatically accelerate the rate of hydrolysis and degradation.[3][7]
Q4: What is the expected shelf-life of a freshly prepared aqueous solution of 5-Azacytosine-¹⁵N₄ at room temperature?
A4: Aqueous solutions of 5-azacytosine are highly unstable at room temperature.[6][8] For instance, a 1% aqueous solution can show as much as 41% decomposition within 24 hours at room temperature.[8] It is strongly recommended to use freshly prepared solutions and to minimize the time they are kept at room temperature. For short-term storage during an experiment, solutions should be kept on ice (0°C).[6][9]
Q5: Can I store aqueous solutions of 5-Azacytosine-¹⁵N₄ for longer periods?
A5: For longer-term storage, freezing the aqueous solution is recommended. Solutions of 5-azacytidine (the parent nucleoside) at 0.5 and 2 mg/mL have been found to be stable for up to one month when frozen at -20°C in polypropylene syringes.[8] When preparing solutions for freezing, it is advisable to use a buffer at a pH of 6.5-7.0 and to flash-freeze the aliquots.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound potency in solution. | 1. High pH of the solvent: The solution may be neutral to slightly alkaline, accelerating hydrolysis. 2. Elevated temperature: The solution may have been left at room temperature for an extended period. 3. High water content in the solvent: Using a purely aqueous solvent promotes degradation. | 1. Adjust pH: Prepare the solution using a dilute phosphate buffer with a pH of 6.5.[1] 2. Control Temperature: Prepare and handle the solution on ice. For storage longer than a few hours, freeze at -20°C or below.[8][10] 3. Use co-solvents: If compatible with your experiment, dissolve the compound in dry DMSO or a mixed aqueous-organic solvent to reduce the rate of degradation.[11] |
| Inconsistent experimental results between batches. | 1. Variability in solution preparation: Differences in preparation time, temperature, or solvent pH between batches can lead to varying levels of degradation. 2. Age of the solution: Using solutions prepared at different times can lead to inconsistent results due to ongoing degradation. | 1. Standardize Protocol: Follow a strict, standardized protocol for solution preparation, paying close attention to pH, temperature, and time. 2. Use Fresh Solutions: Always prepare fresh solutions for each experiment to ensure consistent potency.[6] |
| Precipitation of the compound in the solution. | 1. Low solubility: The concentration of the compound may exceed its solubility in the chosen solvent. 2. Formation of degradation products: Some degradation products may have lower solubility. | 1. Check Solubility: The solubility of 5-azacytidine in PBS (pH 7.2) is approximately 10 mg/mL.[12] Ensure your desired concentration is below the solubility limit. 2. Prepare Fresh: As the compound degrades, the chemical composition of the solution changes. Using fresh solutions minimizes the presence of less soluble degradation products. |
Quantitative Data Summary
Table 1: Stability of 5-Azacytidine in Aqueous Solutions at Various Temperatures
| Temperature | Solvent/Buffer | Concentration | Decomposition | Time | Reference |
| 5-6°C | Water | 1% | 9% | 24 hours | [8] |
| 24-26°C (Room Temp) | Water | 1% | 41% | 24 hours | [8] |
| 25°C | Lactated Ringer's Solution | Not Specified | 10% | 2-3 hours | [6] |
| 30°C | Dilute Phosphate Buffer (pH 6.5) | 6 x 10⁻⁴ M | 10% | 80 minutes | [1] |
| 50°C | Phosphate Buffered Saline (pH 7.4) | Not Specified | 50% (Half-life) | 90 minutes | [6] |
Table 2: Influence of pH on 5-Azacytidine Stability
| pH | Stability | Comments | Reference |
| < 1 | Unstable | Degradation to 5-azacytosine and 5-azauracil detected. | [1] |
| Acidic | Moderately Stable | More stable than in alkaline conditions. | [7] |
| 6.5 | Maximum Stability | Exhibits maximum stability in dilute phosphate buffer at 50°C. | [1] |
| 7.0 | Most Stable | The most stable pH for hydrolysis. | [2] |
| Alkaline | Rapid Decomposition | Quickly decomposes in alkaline media. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 5-Azacytosine-¹⁵N₄
-
Materials:
-
5-Azacytosine-¹⁵N₄ solid compound
-
Sterile, nuclease-free water
-
0.5 M Phosphate buffer (pH 6.5)
-
Sterile, polypropylene microcentrifuge tubes
-
Ice bath
-
-
Procedure:
-
Prepare a working solution of 50 mM phosphate buffer (pH 6.5) by diluting the 0.5 M stock with sterile, nuclease-free water.
-
Chill the buffer solution on ice for at least 30 minutes.
-
Weigh the required amount of 5-Azacytosine-¹⁵N₄ in a sterile microcentrifuge tube.
-
Add the chilled 50 mM phosphate buffer (pH 6.5) to the solid compound to achieve the desired final concentration.
-
Vortex briefly at low speed while keeping the tube in the ice bath until the compound is fully dissolved.
-
Use the solution immediately for your experiment.
-
For short-term storage (up to a few hours), keep the solution on ice.
-
For longer-term storage, aliquot the solution into sterile polypropylene tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol is adapted from methods used for 5-azacytidine and can be used to assess the degradation of 5-Azacytosine-¹⁵N₄.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Strong cation-exchanger column (e.g., Aminex A-6, 17.5-micron)
-
-
Mobile Phase:
-
0.4 M Ammonium formate buffer, pH 4.6
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 241 nm
-
Temperature: Ambient
-
-
Procedure:
-
Prepare a stock solution of 5-Azacytosine-¹⁵N₄ in the desired aqueous buffer (e.g., PBS pH 7.4).
-
Incubate the solution under the desired test conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately dilute the aliquot with the mobile phase to stop further degradation and prepare it for injection.
-
Inject the sample onto the HPLC system.
-
Monitor the decrease in the peak area of the parent 5-Azacytosine-¹⁵N₄ peak and the appearance of degradation product peaks over time.
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Degradation pathway of the 5-azacytosine ring in aqueous solution.
Caption: Experimental workflow for assessing the stability of 5-Azacytosine-¹⁵N₄.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytosine Hydrate | 426837-12-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical stability of azacitidine suspensions at 2... [degruyterbrill.com]
- 11. Development of an intravenous formulation for the unstable investigational cytotoxic nucleosides 5-azacytosine arabinoside (NSC 281272) and 5-azacytidine (NSC 102816) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 5-Azacytosine-15N4 Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azacytosine-15N4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an isotopically labeled analog of the nucleoside cytidine. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1][2] After incorporation into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to a reduction in DNA methylation.[1][3] This can lead to the reactivation of silenced tumor suppressor genes.[4] It can also be incorporated into RNA, affecting RNA synthesis and processing.[5][6]
Q2: What are the key differences between 5-Azacytosine and its nucleoside analog, 5-Azacytidine?
A2: 5-Azacytosine is a nucleobase, while 5-Azacytidine is a nucleoside, meaning it is 5-Azacytosine attached to a ribose sugar. In experimental settings, 5-Azacytidine is more commonly used as it is readily taken up by cells and converted to its active triphosphate form. 5-Azacytosine would need to be converted to a nucleoside and then phosphorylated to become active. This guide primarily draws on data for 5-Azacytidine, which is structurally and functionally very similar to the active metabolites of 5-Azacytosine.
Q3: How should this compound be stored?
A3: Lyophilized this compound should be stored at -20°C, desiccated.[1] In this form, it is stable for an extended period. Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within a month to avoid loss of potency.[1] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1]
Q4: What are the best practices for handling this compound?
A4: 5-Azacytosine and its analogs are considered potential carcinogens and may cause genetic defects.[1] Therefore, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood.
Troubleshooting Guide
Compound Stability and Solubility
Q: My this compound solution appears to be degrading or losing activity. What could be the cause and how can I prevent it?
A: 5-Azacytosine and its analogs are notoriously unstable in aqueous solutions.[5][7] Degradation is rapid at room temperature, with a significant loss of product within a few hours.[5]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.[5]
-
Use Cold Solvents: When preparing aqueous dilutions, use ice-cold (0-4°C) water or buffer to slow down degradation.[8]
-
Solvent Choice: For stock solutions, DMSO is preferred over aqueous buffers as it offers greater stability.[1][7]
-
pH Considerations: The optimal pH for stability in aqueous solutions is around 6.5-7.0.[9]
-
Storage of Aqueous Solutions: If temporary storage of an aqueous solution is unavoidable, keep it on ice and use it as quickly as possible.
-
Q: I am having trouble dissolving this compound.
A: Solubility can be influenced by the solvent and the physical form of the compound.
-
Troubleshooting Steps:
-
Solvent Selection: 5-Azacytidine is soluble in DMSO at concentrations up to 100 mM and in water up to 50 mM.[2] For cell culture, a stock solution in DMSO is commonly prepared and then diluted in the culture medium.[1]
-
Gentle Warming: If solubility in a particular solvent is an issue, gentle warming may be attempted, but be mindful of the compound's instability at elevated temperatures.
-
Sonication: Brief sonication can also aid in dissolving the compound.
-
| Solvent | Solubility of 5-Azacytidine |
| DMSO | ~100 mM[2] |
| Water | ~50 mM[2] |
| Ethanol | Soluble[10] |
| PBS (pH 7.2) | ~10 mg/mL[10] |
This table provides solubility data for the closely related compound 5-Azacytidine.
Cell Culture Experiments
Q: I am observing high levels of cytotoxicity in my cell culture experiments, even at low concentrations of this compound.
A: While 5-Azacytosine is used for its cytotoxic effects in cancer cells, excessive cell death can hinder the desired experimental outcome.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 can vary significantly between cell lines.[11]
-
Treatment Duration: The duration of exposure is a critical factor. Shorter exposure times may be sufficient to induce DNA demethylation without causing excessive cell death.[12]
-
Cell Density: Ensure that cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.
-
Daily Media Change: Due to the instability of 5-Azacytosine in culture media, it is recommended to change the media and add fresh compound every 24 hours for longer treatments.[8]
-
Q: I am not observing the expected changes in gene expression or DNA methylation after treating my cells with this compound.
A: Several factors can contribute to a lack of efficacy.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure that your stock solution of this compound has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Proliferation: The effect of 5-Azacytosine on DNA methylation is replication-dependent. The compound must be incorporated into newly synthesized DNA to trap DNMTs. Ensure your cells are actively dividing during treatment.
-
Treatment Duration and Concentration: The demethylating effect may require several cell cycles to become apparent. Consider increasing the duration of treatment or the concentration of the compound.
-
Assay Sensitivity: Verify that your downstream assays for measuring DNA methylation (e.g., bisulfite sequencing, MeDIP-qPCR) are sensitive enough to detect the expected changes.
-
Mass Spectrometry Analysis
Q: I am observing a high background signal in my mass spectrometry analysis of this compound incorporation.
A: High background noise can obscure the true signal from your 15N-labeled compound.
-
Troubleshooting Steps:
-
System Leaks: Check for leaks in the gas flow path of your mass spectrometer, as this can introduce atmospheric nitrogen.[13]
-
Contamination: Ensure all glassware and reagents are free from nitrogen-containing contaminants.
-
Blank Samples: Run appropriate blank samples (e.g., untreated cells, solvent only) to establish the baseline background level.[13]
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to differentiate the 15N-labeled signal from co-eluting contaminants.[13]
-
Q: The isotopic enrichment of my this compound-labeled samples is lower than expected.
A: Incomplete labeling can lead to an underestimation of incorporation.
-
Troubleshooting Steps:
-
Purity of Labeled Compound: Ensure the purity of your this compound.
-
Cellular Uptake and Metabolism: Verify that the compound is being efficiently taken up by the cells and metabolized to its active form.
-
Dilution with Unlabeled Precursors: The intracellular pool of unlabeled cytidine can compete with the labeled compound for incorporation into DNA and RNA.
-
Mass Spectrometer Calibration: Regularly calibrate your mass spectrometer to ensure accurate mass measurements.[14]
-
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimization for specific cell lines and experimental goals is recommended.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -80°C for long-term storage or -20°C for short-term storage.[15]
-
-
Treatment:
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
For treatment periods longer than 24 hours, replace the medium with fresh medium containing this compound every 24 hours.[8]
-
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA extraction, protein extraction).
Protocol 2: Analysis of Global DNA Methylation
This protocol describes a method to assess changes in global DNA methylation following treatment with this compound.
-
DNA Extraction: Extract genomic DNA from treated and control cells using a commercially available kit.
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the genomic DNA using a kit according to the manufacturer's instructions. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification of Repetitive Elements:
-
Amplify a region of a repetitive element, such as LINE-1, using primers specific for the bisulfite-converted DNA.
-
-
Pyrosequencing or High-Resolution Melting Analysis:
-
Analyze the PCR products by pyrosequencing or high-resolution melting to quantify the percentage of methylation at specific CpG sites within the amplified region.
-
-
Data Analysis: Compare the methylation levels between the this compound-treated and control samples.
Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: Mechanism of action of this compound.
References
- 1. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an intravenous formulation for the unstable investigational cytotoxic nucleosides 5-azacytosine arabinoside (NSC 281272) and 5-azacytidine (NSC 102816) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. brieflands.com [brieflands.com]
- 12. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Azacytosine-¹⁵N₄ for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for effectively using 5-Azacytosine-¹⁵N₄ in cell-based assays. The principles and concentrations discussed for the commonly used 5-Azacytidine (5-AzaC) are directly applicable to its isotopically labeled ¹⁵N₄ variant.
Frequently Asked Questions (FAQs)
Q1: What is 5-Azacytosine and what is its primary mechanism of action?
A1: 5-Azacytosine (5-AzaC) is a chemical analog of the pyrimidine nucleoside cytidine.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[2] After entering the cell, 5-AzaC is phosphorylated and incorporated into newly synthesized DNA.[1] There, it forms a stable, covalent bond with DNMT enzymes, trapping them and leading to their degradation.[1][2] This prevents the maintenance of DNA methylation patterns during cell division, resulting in passive, genome-wide DNA hypomethylation.[1][2] This process can lead to the re-expression of previously silenced genes, such as tumor suppressor genes, which in turn can induce cell differentiation, cell cycle arrest, or apoptosis (programmed cell death).[2][3][4] 5-AzaC can also be incorporated into RNA, which may interfere with protein synthesis and contribute to its cytotoxic effects.[1][5]
Q2: How do I choose a starting concentration for my cell-based assay?
A2: The optimal concentration of 5-AzaC is highly dependent on the cell line and the desired outcome (demethylation vs. cytotoxicity). For initial experiments, it is recommended to perform a dose-response curve spanning a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cells.[6][7] For studies focused on DNA demethylation with minimal cytotoxicity, lower concentrations (e.g., 0.5 µM to 5 µM) are often effective.[8][9] In some cell lines, demethylation can be achieved at concentrations thousands of times lower than the cytotoxic IC50.[10]
Q3: How long should I treat my cells with 5-Azacytosine?
A3: The duration of treatment is a critical parameter. Because 5-AzaC is incorporated into DNA during the S-phase of the cell cycle, its effects are dependent on cell division. Treatment durations of 24 to 72 hours are common to allow for at least one to two cell doublings, ensuring sufficient incorporation into the DNA.[6][8] Some studies have shown time-dependent effects, with stronger responses observed after 48 or 72 hours compared to 24 hours.[6][11]
Q4: Is 5-Azacytosine stable in cell culture medium?
A4: 5-Azacytosine is notoriously unstable in aqueous solutions, including cell culture media. It is recommended to prepare fresh stock solutions in DMSO and add them to the media immediately before treating the cells.[12] For longer-term experiments, the medium containing 5-AzaC should be replaced every 24 hours to maintain a consistent effective concentration.[13]
Q5: What is the difference between 5-Azacytidine (5-AzaC) and 5-Aza-2'-deoxycytidine (Decitabine)?
A5: Both are potent DNA demethylating agents. The key difference is that 5-Azacytidine is a ribonucleoside analog that can be incorporated into both RNA and DNA, while 5-Aza-2'-deoxycytidine (Decitabine) is a deoxyribonucleoside analog that is incorporated exclusively into DNA.[14] This makes Decitabine a more specific inhibitor of DNA methylation. In some cell culture and animal models, Decitabine has shown more potent therapeutic effects.[14]
Data Presentation: Concentration Ranges and Cytotoxicity
Optimizing the concentration of 5-AzaC requires balancing the desired demethylating effect against unwanted cytotoxicity. The following tables summarize reported concentrations from various studies.
Table 1: Recommended Starting Concentrations of 5-Azacytidine in Cell-Based Assays
| Experimental Goal | Cell Type | Recommended Concentration Range | Treatment Duration | Reference(s) |
|---|---|---|---|---|
| DNA Demethylation | Canine Mammary Gland Tumor Cells | 5 µM | 72 h | [8] |
| Radiosensitization | Nasopharyngeal Carcinoma Cells (CNE2, SUNE1) | 1 µM | 24 h (pre-treatment) | [9] |
| Altering T-cell Function | Human CD4+ T-cells | 2 µM | 96 h | [3] |
| Gene Re-expression | Human Breast Cancer Cells (MCF-7) | 1 µM | 48 h |[11] |
Table 2: Reported IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference(s) |
|---|---|---|---|---|
| OSCCs | Oral Squamous Cell Carcinoma | 0.8 µM | 24 h | [6] |
| CSCs | Cancer Stem Cells (from OSCC) | 1.5 µM | 24 h | [6] |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 µM | 24 h | [12] |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 µM | 48 h | [12] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 µM | 24 h | [12] |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 µM | 48 h | [12] |
| H226 | Non-Small Cell Lung Cancer | ~2.5 µM (0.6 µg/mL) | Not Specified | [10] |
| H358 | Non-Small Cell Lung Cancer | ~14 µM (3.4 µg/mL) | Not Specified | [10] |
| H460 | Non-Small Cell Lung Cancer | ~20 µM (4.9 µg/mL) | Not Specified |[10] |
Visualized Guides and Workflows
Mechanism of Action
The following diagram illustrates the molecular pathway by which 5-Azacytosine induces DNA hypomethylation.
Caption: Mechanism of 5-Azacytosine-induced DNA hypomethylation.
Experimental Workflow
This workflow provides a general framework for designing an experiment to optimize 5-AzaC concentration.
Caption: General workflow for optimizing 5-Azacytosine concentration.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experiments with 5-Azacytosine.
Q: I am not observing any effect (e.g., no change in gene expression, no demethylation). What should I do?
A: This is a common issue that can stem from several factors. Follow this troubleshooting logic:
Caption: Troubleshooting guide for lack of 5-Azacytosine effect.
Q: My cells are showing high levels of cytotoxicity even at low concentrations. How can I mitigate this?
A: Excessive cell death can mask the specific effects of demethylation.
-
Reduce Treatment Duration: A shorter exposure time (e.g., 24 hours) may be sufficient to induce demethylation with less toxicity.
-
Lower the Concentration: The demethylating effects of 5-AzaC often occur at concentrations well below those that cause significant cytotoxicity.[10] Try a lower dose range (e.g., 0.1 µM to 2 µM).
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more sensitive to drug treatment.[15]
-
Pulse Treatment: Consider a "pulse" treatment where cells are exposed to the drug for a limited time (e.g., 12-24 hours), after which the drug-containing medium is washed off and replaced with fresh medium. The effects on DNA methylation can persist after the drug is removed.[16]
Q: My results are not consistent between experiments. What could be the cause?
A: Variability is often due to minor inconsistencies in protocol execution.
-
Cell Seeding Density: Ensure that cell seeding is highly consistent across all plates and experiments.[15][17]
-
Compound Stability: Always use freshly prepared 5-AzaC dilutions.[12] Avoid multiple freeze-thaw cycles of the stock solution.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[15]
-
Pipetting Accuracy: Inaccurate pipetting is a major source of error. Ensure pipettes are calibrated and use careful technique.[15]
Experimental Protocols
Protocol 1: Determining the IC50 of 5-Azacytosine-¹⁵N₄ via MTT Assay
Objective: To determine the concentration of 5-Azacytosine-¹⁵N₄ that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
5-Azacytosine-¹⁵N₄ (prepare a 10 mM stock in sterile DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "no cell" background control. Incubate overnight (37°C, 5% CO₂).[6][12]
-
Compound Preparation: Prepare serial dilutions of 5-Azacytosine-¹⁵N₄ in complete medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared 5-AzaC dilutions or vehicle control to the appropriate wells (in triplicate).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[18]
-
Formazan Development: Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "no cell" background wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the 5-AzaC concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Assessing Global DNA Demethylation with Methylation-Sensitive Restriction Enzymes
Objective: To qualitatively assess changes in global DNA methylation levels following treatment with 5-Azacytosine-¹⁵N₄.
Principle: This assay uses two restriction enzymes, HpaII and MspI. Both recognize the same sequence (5'-CCGG-3'), but HpaII will not cut if the internal cytosine is methylated, whereas MspI cuts regardless of methylation status.[19] Increased digestion by HpaII after treatment indicates demethylation.
Materials:
-
Genomic DNA (gDNA) extracted from treated and untreated cells
-
Restriction enzymes HpaII and MspI, and their corresponding buffers
-
Agarose gel electrophoresis system
-
DNA loading dye and DNA ladder
-
Nuclease-free water
Procedure:
-
Treatment and DNA Extraction: Treat cells with the desired concentration of 5-AzaC (and a vehicle control) for 48-72 hours. Extract high-quality gDNA from the cells.
-
Enzyme Digestion Setup: For each gDNA sample (treated and untreated), set up three reactions in separate tubes:
-
Tube 1 (HpaII): 1 µg gDNA, 1X HpaII buffer, 10 units HpaII, nuclease-free water to a final volume of 20 µL.
-
Tube 2 (MspI): 1 µg gDNA, 1X MspI buffer, 10 units MspI, nuclease-free water to a final volume of 20 µL.
-
Tube 3 (No Enzyme Control): 1 µg gDNA, 1X buffer, nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate all tubes at 37°C for 4-6 hours or overnight.
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5% agarose gel.
-
Add loading dye to each reaction and load the entire volume into separate wells. Include a DNA ladder.
-
Run the gel until sufficient separation is achieved (e.g., 100V for 60 minutes).
-
-
Analysis and Interpretation:
-
Untreated Control: The HpaII lane should show high molecular weight DNA (minimal cutting), while the MspI lane should show a smear of low molecular weight DNA (extensive cutting). This confirms the DNA is methylated.[19]
-
5-AzaC Treated: The MspI lane should look similar to the control. The HpaII lane should show a downward shift in molecular weight (more smearing) compared to the untreated HpaII lane. The extent of this shift correlates with the level of demethylation.[19]
-
No Enzyme Control: All samples should show a single high molecular weight band, confirming the initial integrity of the gDNA.
-
References
- 1. 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. 5-Azacytidine Enhances the Radiosensitivity of CNE2 and SUNE1 Cells In Vitro and In Vivo Possibly by Altering DNA Methylation | PLOS One [journals.plos.org]
- 10. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome | Haematologica [haematologica.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. biocompare.com [biocompare.com]
- 16. Strong effects of 5-azacytidine on the in vitro lifespan of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 5-Azacytidine Resistance in Leukemia Cells
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and understanding the mechanisms behind 5-Azacytidine (5-Aza) resistance in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 5-Azacytidine resistance in leukemia cells?
Resistance to 5-Aza is multifactorial, but key mechanisms fall into several categories:
-
Impaired Drug Metabolism and Activation: 5-Aza is a prodrug that must be phosphorylated to become active. The rate-limiting enzyme for this activation is uridine-cytidine kinase 2 (UCK2). Mutations or decreased expression of UCK2 can prevent the drug's activation and lead to resistance.[1][2] Similarly, alterations in deoxycytidine kinase (DCK) can affect the metabolism of related compounds.[3]
-
Increased Drug Inactivation: The enzyme cytidine deaminase (CDA) can catabolize and inactivate 5-Aza.[4] Increased expression or activity of CDA can lead to rapid drug clearance from the cell, thereby conferring resistance.[5]
-
Alterations in Drug Transport: While less common for 5-Aza compared to other nucleoside analogs, changes in the expression of human nucleoside transporters (hENTs) can potentially limit the amount of drug entering the cell.[3]
-
Changes in DNA Damage Response (DDR): 5-Aza incorporates into DNA and traps DNA methyltransferases (DNMTs), leading to DNA damage.[5] Cells that negate the drug-mediated activation of apoptosis signaling or re-establish the G2/M checkpoint can survive treatment.[1]
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as the PI3K-AKT signaling cascade can promote cell survival and proliferation, overriding the cytotoxic effects of 5-Aza.[6][7]
Q2: My 5-Aza-treated cells show cytotoxicity but no significant global DNA demethylation. Why?
This can occur because the cellular and epigenetic responses to 5-Aza can be independent.[8] The cytotoxic effects of 5-Aza are largely driven by its incorporation into RNA (which disrupts protein synthesis) and its induction of DNA damage by trapping DNMTs, which stalls replication forks.[5] While this leads to cell cycle arrest and apoptosis, it may not always result in widespread, measurable demethylation, especially at lower concentrations or in cell lines that are resistant to the epigenetic effects of the drug.[8]
Q3: Is there cross-resistance between 5-Azacytidine (5-Aza) and Decitabine (5-aza-2'-deoxycytidine, DAC)?
Cross-resistance can occur, but it is not guaranteed and depends on the specific mechanism of resistance.
-
If resistance is due to a UCK2 mutation , cells may remain sensitive to DAC because DAC is primarily phosphorylated by a different enzyme, deoxycytidine kinase (DCK).[3][9]
-
If resistance is due to DCK deficiency , cells may be resistant to DAC but remain sensitive to 5-Aza.[3]
-
However, if resistance is caused by a mechanism common to both drugs, such as upregulation of a drug efflux pump or alterations in the DNA damage response pathway, cross-resistance is more likely.[9][10]
Q4: How long does it take to develop a stable 5-Aza resistant cell line in vitro?
Developing a stable resistant cell line is a lengthy process, typically taking several months. The standard method involves continuous culture with stepwise, escalating concentrations of 5-Aza, starting from a very low dose (e.g., 0.1 nM) and gradually increasing to a final concentration (e.g., 1 µM or higher) over a period of up to 6 months.[10][11]
Troubleshooting Guide
| Issue / Question | Possible Causes | Suggested Solutions / Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. 5-Aza Instability: 5-Aza is unstable in aqueous solutions like culture media.[12]2. Inconsistent Cell Health/Density: Cell viability and growth phase can significantly impact drug sensitivity.3. Reagent Inconsistency: Variation in serum batches or other media components. | 1. Prepare Fresh Drug: Always use a freshly prepared solution of 5-Aza for each experiment. Do not store diluted 5-Aza in media for extended periods. Change the media with fresh drug every 24 hours for longer treatments.[12][13]2. Standardize Seeding: Ensure a consistent cell seeding density and use cells in the logarithmic growth phase for all experiments.3. Use a Single Batch: Use the same batch of FBS and media for a set of comparative experiments. |
| Parental (sensitive) cell line shows unexpectedly high IC50 to 5-Aza. | 1. Incorrect Drug Concentration: Errors in calculation or dilution of the stock solution.2. Cell Line Identity/Integrity: The cell line may not be what it is presumed to be, or it may have acquired resistance over time in culture.3. Low Expression of UCK2: The parental line may inherently have low levels of the key activating enzyme.[1][2] | 1. Verify Stock Solution: Double-check all calculations. Prepare a fresh stock solution. Consider having the concentration verified independently if problems persist.2. Authenticate Cell Line: Perform STR profiling to confirm the cell line's identity. Use a low-passage stock of the parental line.3. Check UCK2 Expression: Analyze the baseline mRNA or protein expression of UCK2 in your parental cell line.[14] |
| Resistant cell line phenotype is unstable or reverts to sensitive. | 1. Insufficient Drug Pressure: The final concentration of 5-Aza used for selection may have been too low to select for a stable resistant population.2. Removal of Selective Pressure: If the resistant line is cultured without 5-Aza for an extended period, the sensitive population may outgrow the resistant cells. | 1. Continue Selection: Re-culture the cells in the presence of the highest tolerated dose of 5-Aza for several passages.2. Maintain Low-Dose Culture: Maintain your validated resistant cell line in a continuous low dose of 5-Aza to ensure the phenotype is not lost. |
| No significant difference in global methylation between sensitive and resistant cells after treatment. | 1. Ineffective Demethylation: The resistant mechanism may prevent the drug from being incorporated into DNA, thus blocking its effect on DNMTs.[9]2. Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in methylation.3. Timing of Analysis: Methylation changes are dynamic. Analysis may be too early or too late.[15] | 1. Confirm Drug Action: Measure a downstream marker of 5-Aza action, such as γ-H2AX phosphorylation (a marker of DNA damage), to confirm the drug is having a cellular effect.[9][14]2. Use Locus-Specific Analysis: Instead of global analysis, perform bisulfite sequencing or methylation-specific PCR on known hypermethylated gene promoters that are targets of 5-Aza.3. Time-Course Experiment: Analyze DNA methylation at multiple time points after treatment (e.g., 48h, 72h, 96h) to capture the peak effect. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of drug sensitivity. Below is a summary of representative IC50 values for 5-Azacytidine in various leukemia cell lines.
| Cell Line | Type | Condition | 5-Azacytidine IC50 (µM) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia (ALL) | Sensitive | 16.51 (at 24h), 13.45 (at 48h) | [16] |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | Sensitive | 12.81 (at 24h), 9.78 (at 48h) | [16] |
| HEL | Myeloid Leukemia | Sensitive | ~1-7 | [8] |
| HL-60 | Myeloid Leukemia | Sensitive | ~1-7 | [8] |
| K562 | Myeloid Leukemia | Sensitive | ~1-7 | [8] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Sensitive | 1.25 ± 0.08 | [14] |
| MOLM-13/AZA* | Acute Myeloid Leukemia (AML) | Resistant | 4.96 ± 0.28 | [14] |
| SKM-1 | Acute Myeloid Leukemia (AML) | Sensitive | 1.63 ± 0.09 | [14] |
| SKM-1/AZA | Acute Myeloid Leukemia (AML) | Resistant | 10.4 ± 1.2 | [14] |
Note: IC50 values can vary significantly based on the specific assay conditions (e.g., incubation time, cell density, assay type).
Key Experimental Protocols
Protocol 1: Generation of a 5-Aza Resistant Leukemia Cell Line
This protocol describes a standard method for developing resistance through continuous, escalating drug exposure.
Materials:
-
Leukemia cell line of interest (e.g., MOLM-13, SKM-1)
-
Complete culture medium (e.g., RPMI 1640 + 10-20% FBS)
-
5-Azacytidine (Sigma-Aldrich)
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue) or automated cell counter
Procedure:
-
Establish Parental Line Culture: Culture the parental (sensitive) leukemia cells under standard conditions (37°C, 5% CO2) and ensure they are healthy and in logarithmic growth phase.
-
Determine Parental IC50: Perform a baseline cell viability assay (see Protocol 2) to determine the initial IC50 of the parental cell line.
-
Initiate Low-Dose Exposure: Begin by culturing the cells in a very low concentration of 5-Aza, typically 10- to 100-fold below the IC50 (e.g., starting at 0.1 nM).[10][11]
-
Monitor and Passage: Monitor the cells for viability and growth rate. Initially, growth may be slow. Passage the cells as needed, maintaining the low drug concentration.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-4 weeks), double the concentration of 5-Aza.
-
Repeat Escalation: Continue this process of adaptation followed by dose escalation. This is a long process and can take 4-6 months.[10]
-
Establish Final Resistant Line: The process is complete when the cells can proliferate steadily in a high concentration of 5-Aza (e.g., 1 µM or a concentration at least 5-10 fold higher than the parental IC50).[10]
-
Validate Resistance:
-
Perform a new cell viability assay to confirm a significant shift in the IC50 compared to the parental line.
-
Characterize the resistant phenotype (e.g., check for mutations in UCK2, expression of metabolic enzymes).
-
Cryopreserve stocks of the validated resistant line and the corresponding low-passage parental line.
-
Protocol 2: Cell Viability (MTS) Assay for IC50 Determination
Materials:
-
Sensitive and resistant leukemia cell lines
-
96-well clear-bottom cell culture plates
-
5-Azacytidine stock solution
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.[16]
-
Drug Preparation: Prepare a 2x serial dilution of 5-Aza in complete medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO in medium).
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations. Perform each concentration in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. For 5-Aza, the medium containing the drug should be replaced every 24 hours due to its instability.[14]
-
Add MTS Reagent: After incubation, add 20 µL of MTS reagent to each well.
-
Incubate and Read: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of "media only" blank wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3: RT-qPCR for Gene Expression Analysis of Resistance Markers
This protocol provides a framework for measuring the mRNA levels of genes like UCK1, UCK2, and DCK.
Materials:
-
RNA extraction kit (e.g., RNeasy from Qiagen)
-
cDNA synthesis kit (e.g., SuperScript™ IV Reverse Transcriptase)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for your target genes (UCK1, UCK2, DCK) and a reference gene (GAPDH, ACTB).
-
qPCR-compatible plates and seals
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: Harvest approximately 1-5 x 10⁶ leukemia cells. Extract total RNA using a commercial kit according to the manufacturer's protocol.[17] Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[17] This typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer (e.g., 200-400 nM), reverse primer (e.g., 200-400 nM), and nuclease-free water.
-
In a qPCR plate, add the master mix to each well.
-
Add diluted cDNA (e.g., 10-50 ng) to the appropriate wells. Run each sample in triplicate.[17]
-
Include a No-Template Control (NTC) for each primer set to check for contamination.
-
-
Run qPCR: Perform the qPCR on a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[18] Include a melt curve analysis at the end to verify amplicon specificity.
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[18]
-
Normalize the Ct value of your target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group (e.g., sensitive cells) from the ΔCt of the experimental group (e.g., resistant cells).
-
The fold change in expression is calculated as 2-ΔΔCt.
-
Signaling and Metabolic Pathways
Visualizing the biological pathways involved in 5-Aza action and resistance can help in understanding the underlying mechanisms and designing experiments.
Caption: 5-Azacytidine Metabolic Activation & Resistance.
Caption: Workflow for Generating 5-Aza Resistant Cells.
Caption: Pro-Survival Signaling in 5-Aza Resistance.
References
- 1. Mechanisms of resistance to azacitidine in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 5-Azacytidine Cytotoxicity in Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions to minimize the cytotoxic effects of 5-Azacytidine (5-Aza) in primary cell cultures, ensuring the integrity and success of experiments focused on DNA demethylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-Azacytidine cytotoxicity?
A1: The cytotoxicity of 5-Azacytidine is primarily mediated by its incorporation into DNA, where it covalently traps DNA methyltransferase (DNMT) enzymes.[1][2] This action forms DNMT-DNA adducts, which are recognized by the cell as a form of DNA damage.[3] This damage response leads to the formation of DNA double-strand breaks, cell cycle arrest (often in the G2/M phase), and ultimately, apoptosis (programmed cell death).[4][5] The toxicity is therefore more directly linked to the physical trapping of the DNMT enzyme rather than the resulting DNA demethylation itself.[1]
Q2: Why are primary cells often more sensitive to 5-Azacytidine than cancer cell lines?
A2: Primary cells typically have more robust cell cycle checkpoint and DNA damage response pathways compared to many immortalized cancer cell lines. Upon detecting DNA damage induced by 5-Aza, healthy primary cells can efficiently trigger cell cycle arrest and apoptosis to prevent the propagation of genomic instability. Cancer cells, on the other hand, often have mutations in these pathways (e.g., p53), which can make them more resistant to the cytotoxic effects of such drugs.[6]
Q3: How does the stability of 5-Azacytidine in culture medium affect experiments?
A3: 5-Azacytidine is notoriously unstable in aqueous solutions like cell culture medium, with a short half-life.[7] Its degradation can lead to a decrease in its effective concentration over time, causing inconsistent results between experiments or within a single long-term experiment. To mitigate this, it is crucial to prepare 5-Aza stock solutions fresh and replenish the culture medium with freshly diluted 5-Aza every 24 hours.[7][8]
Q4: Can I achieve DNA demethylation at non-toxic concentrations?
A4: Yes. The demethylating effects of 5-Aza can often be achieved at concentrations significantly lower than those that cause widespread cell death.[9] Studies have shown that 5-Aza can effectively reverse hypermethylation at concentrations that are up to 6000-fold lower than its 50% inhibitory concentration (IC50) in some cell lines.[9] The key is to perform a careful dose-response analysis to find the optimal concentration that maximizes demethylation while minimizing cytotoxicity for your specific primary cell type.
Q5: Are there less toxic alternatives to 5-Azacytidine?
A5: Yes, several newer-generation hypomethylating agents have been developed with the aim of reducing toxicity. For example, 5,6-dihydro-5-azacytidine has been reported to be less cytotoxic while inducing comparable levels of DNA hypomethylation.[10] Another compound, 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), is noted for its ability to deplete DNMT1 with markedly low toxicity in preclinical models.[11] However, the availability and applicability of these compounds may vary, and they would also require careful optimization.
Troubleshooting Guide
Issue 1: Massive and rapid cell death observed within 24-48 hours, even at low micromolar concentrations.
-
Problem: The selected 5-Aza concentration is too high for the specific primary cell type being used. Different primary cells exhibit vastly different sensitivities to 5-Aza.[7]
-
Troubleshooting Steps:
-
Perform a Broad Dose-Response Analysis: Test a wide range of 5-Aza concentrations, starting from the low nanomolar range (e.g., 0.01 µM) up to the low micromolar range (e.g., 10 µM). The optimal dose for primary cells is often significantly lower than that reported for cancer cell lines.
-
Reduce Exposure Time: Instead of continuous exposure for 48-72 hours, try a shorter "pulse" treatment (e.g., 12-24 hours), followed by washing the cells and culturing them in drug-free medium.[8] This can be sufficient to incorporate 5-Aza into the DNA during one S-phase, initiating the demethylation process while allowing cells to recover from the initial toxic insult.
-
Assess Initial Cell Health: Ensure the primary cells are healthy, actively dividing, and at an optimal density (typically 60-70% confluency) before adding the drug. Stressed or overly confluent cultures are more susceptible to drug-induced toxicity.
-
Daily Media Changes: As 5-Aza is unstable, changing the media and adding fresh drug every 24 hours ensures a consistent concentration and removes metabolic waste products that could exacerbate cytotoxicity.[7]
-
Issue 2: High variability in cell viability and demethylation results between experiments.
-
Problem: This issue often stems from the instability of 5-Aza or variations in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Drug Preparation: Always prepare 5-Aza stock solutions fresh before each experiment. Dissolve the powder in an appropriate ice-cold solvent (e.g., 50% DMSO or PBS) and perform dilutions in ice-cold medium immediately before adding to cultures.[7] Store aliquots of the stock solution at -20°C or colder and avoid repeated freeze-thaw cycles.
-
Control for Cell Passage Number: Primary cells can undergo significant phenotypic changes with increasing passage numbers. Use cells within a narrow and consistent passage range for all related experiments to ensure a more uniform response.
-
Monitor Cell Doubling Time: The efficacy of 5-Aza is dependent on its incorporation during DNA replication.[7] Therefore, knowing the doubling time of your primary cells is critical. Treatment should ideally span at least one full cell cycle. Slower-growing cells may require a longer, low-dose exposure.
-
Quantitative Data Summary
The cytotoxic effects of 5-Azacytidine are highly dependent on the cell type and experimental conditions. The following tables summarize IC50 values found in the literature for various cancer cell lines and provide a recommended framework for optimizing treatment in sensitive primary cells.
Disclaimer: The IC50 values below are provided as examples from cancer cell lines and are likely to be significantly higher than the tolerable doses for most primary cell cultures. Always determine the optimal concentration experimentally for your specific primary cells.
Table 1: Example IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
|---|---|---|---|---|
| H226 | Non-Small Cell Lung Cancer | ~2.5 (0.6 µg/mL) | 72 | [9] |
| H358 | Non-Small Cell Lung Cancer | ~14 (3.4 µg/mL) | 72 | [9] |
| H460 | Non-Small Cell Lung Cancer | ~20 (4.9 µg/mL) | 72 | [9] |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | [12] |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | [12] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | [12] |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 | [12] |
| MM.1S | Multiple Myeloma | 1.5 | 72 |[13] |
Table 2: Recommended Framework for Optimizing 5-Aza Treatment in Primary Cells
| Parameter | Recommended Starting Range | Key Considerations |
|---|---|---|
| Concentration | 0.1 µM - 5 µM | Start low and titrate up. Primary cells are often sensitive to sub-micromolar concentrations. |
| Exposure Time | 24 - 72 hours | Correlate with cell doubling time. Consider shorter pulses (24h) followed by a recovery period. |
| Media Replenishment | Every 24 hours | Essential due to the instability of 5-Aza in aqueous solution.[7] |
| Cell Density | 60-70% Confluency | Avoid treating sparse or overly dense cultures. |
| Primary Readout | Cell Viability (e.g., MTT, Trypan Blue) | Establish the non-toxic dose range first. |
| Secondary Readout | Apoptosis (Annexin V/PI) | Confirm the mode of cell death. |
| Functional Readout | Global or Gene-Specific Methylation | Verify demethylation at sub-toxic concentrations. |
Visual Diagrams
References
- 1. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacytidine induces cell cycle arrest and suppression of neuroendocrine markers in carcinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis of 15N Labeled Nucleosides
Welcome to the technical support center for the synthesis of 15N labeled nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 15N labeled nucleosides.
Issue 1: Low Yield of 15N Labeled Nucleoside
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after multi-step chemical synthesis. | Incomplete reactions at one or more steps. | Monitor each reaction for completeness using HPLC or LC-MS before proceeding. Optimize reaction times and temperatures.[1] |
| Side reactions consuming starting materials or intermediates. | Review the reaction conditions. For purines, ensure anhydrous conditions during chlorination steps.[1] For pyrimidines, avoid excess bromine during oxidation to prevent undesired side reactions.[2] | |
| Degradation of starting materials or intermediates. | Ensure the purity of starting materials. Protect sensitive functional groups appropriately. Avoid harsh acidic or basic conditions during workup. | |
| Loss of product during purification. | Optimize purification protocols. For polar compounds, reversed-phase HPLC is often more effective than TLC for monitoring and purification.[1] Ensure complete elution from chromatography columns. | |
| Low yield in Vorbrüggen glycosylation. | Poor activation of the sugar donor. | Use a suitable Lewis acid, such as TMSOTf. Ensure the sugar donor is fully acylated or otherwise activated. |
| Low nucleophilicity of the 15N-labeled nucleobase. | Ensure complete silylation of the nucleobase before adding the sugar donor to enhance its nucleophilicity. | |
| Competing side reactions with the solvent. | If using acetonitrile as a solvent with weakly reactive nucleobases, consider switching to a less reactive solvent like 1,2-dichloroethane to avoid the formation of solvent-related byproducts. | |
| Low yield in biosynthetic labeling. | Inefficient uptake of 15N-labeled precursors by the microorganism. | Use an E. coli strain optimized for protein/nucleic acid expression. Ensure the minimal media contains 15NH4Cl as the sole nitrogen source.[3][4] |
| "Leaky" expression of a toxic protein or enzyme in the pathway. | Use a tightly regulated promoter system (e.g., T7 promoter) to control the expression of enzymes involved in the nucleotide biosynthesis pathway.[5] | |
| Incomplete harvesting of the labeled biomass. | Ensure complete pelleting of the cells by centrifugation at an appropriate speed and duration.[6] |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks on HPLC or LC-MS chromatogram. | Unreacted starting materials or intermediates. | Optimize reaction conditions to drive the reaction to completion. Purify intermediates at each step if necessary. |
| Formation of regioisomers during glycosylation (e.g., N7 vs. N9 for purines). | For Vorbrüggen reactions, ensure complete silylation of the nucleobase to direct glycosylation to the desired nitrogen. | |
| Epimerization at the anomeric carbon of the sugar, leading to a mixture of α and β anomers. | Use a milder Lewis acid and optimize the reaction temperature to favor the desired anomer. | |
| Degradation products from harsh deprotection steps. | Use milder deprotection reagents and conditions. Monitor deprotection progress to avoid over-exposure to harsh reagents. | |
| (n-1) impurities in oligonucleotide synthesis. | Incomplete coupling during solid-phase synthesis. | |
| Peak tailing or broadening in HPLC. | Column degradation or contamination. | Use a guard column to protect the analytical column. Flush the column with appropriate solvents to remove contaminants. |
| Sample-solvent incompatibility. | Dissolve the sample in the mobile phase whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing the 15N label into a nucleoside?
A1: The most common methods are direct incorporation using a 15N-labeled precursor, such as 15NH4Cl or [15N]NaNO2, during the chemical synthesis of the nucleobase, which is then converted to the nucleoside.[1] Biosynthetic methods, where microorganisms are grown in a medium containing a 15N nitrogen source, are also widely used, particularly for producing uniformly labeled nucleosides.[3]
Q2: How can I monitor the progress of my 15N labeling reaction?
A2: For chemical synthesis, reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly informative method for monitoring reaction progress, as many of the intermediates are polar.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also extremely useful for confirming the incorporation of the 15N label by observing the expected mass shift in the product.
Q3: What are the key challenges in purifying 15N labeled nucleosides?
A3: The main challenges include the high polarity of nucleosides and their intermediates, which can make them difficult to handle with traditional purification techniques like silica gel chromatography.[1] The structural similarity between the desired product and any side products (e.g., regioisomers or anomers) can also make separation challenging. Preparative reversed-phase HPLC is often the method of choice for achieving high purity.[1]
Q4: I am having trouble with the Vorbrüggen glycosylation step. What are the critical parameters to consider?
A4: Critical parameters for a successful Vorbrüggen glycosylation include:
-
Complete silylation of the nucleobase: This is crucial for its solubility and nucleophilicity.
-
Choice of Lewis acid: Milder Lewis acids like TMSOTf can help avoid side reactions.
-
Solvent: Acetonitrile can sometimes participate in side reactions, especially with weakly reactive nucleobases. In such cases, 1,2-dichloroethane may be a better choice.
-
Reaction temperature: This can influence the ratio of α and β anomers.
Q5: What is a reasonable yield to expect for the chemical synthesis of a 15N labeled nucleoside?
A5: Yields can vary significantly depending on the specific nucleoside and the complexity of the labeling pattern. For multi-step syntheses, the overall yield can be modest. However, individual steps, when optimized, can have high yields. For example, in the synthesis of [7,NH2-15N2]adenosine, many of the individual steps can achieve yields of over 80-95%.[1]
Q6: How can I confirm the position and extent of 15N labeling in my final product?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the specific positions of 15N labels. 1H-15N HSQC experiments can show correlations between protons and directly attached 15N atoms. Mass spectrometry can confirm the overall level of isotopic enrichment by comparing the mass of the labeled compound to its unlabeled counterpart.[7]
Data Presentation
Table 1: Comparison of Common 15N Labeling Methods for Nucleosides
| Method | Typical Yield | Purity | Cost | Time | Advantages | Disadvantages |
| Chemical Synthesis | Variable (can be low for multi-step) | High (with proper purification) | High (especially for labeled reagents) | Long (days to weeks) | Site-specific labeling is possible. | Can be complex and require extensive optimization. |
| Enzymatic Synthesis | High (>60%)[8] | High | Moderate to High | Moderate (hours to days) | High specificity and stereoselectivity. | Requires purified enzymes; may not be suitable for all analogs. |
| Biosynthetic Labeling | High biomass yield (40-80g/L wet weight)[9] | High isotopic enrichment (>93%)[7] | Low to Moderate (cost of 15N media) | Moderate (days) | Can produce uniformly labeled compounds cost-effectively. | Site-specific labeling is challenging; requires downstream processing. |
Experimental Protocols
Protocol 1: Biosynthetic Production of 15N-Labeled Nucleosides in E. coli
This protocol is adapted for nucleoside production from established methods for 15N-labeled protein expression.
-
Preparation of Minimal Media: Prepare M9 minimal media ensuring that 15NH4Cl is the sole nitrogen source. For 1 liter of media, use 1g of 15NH4Cl. Supplement with glucose (or another carbon source), trace elements, and any necessary vitamins and antibiotics.[3][4]
-
Starter Culture: Inoculate a small volume (5-10 mL) of rich media (e.g., 2xTY) with a single colony of the desired E. coli strain (e.g., BL21(DE3)) and grow to a high optical density.
-
Adaptation Culture: Inoculate a larger volume (e.g., 100 mL) of the M9 minimal media containing 15NH4Cl with the starter culture (1:100 dilution) and grow overnight. This step helps the cells adapt to the minimal media.[3]
-
Main Culture: Inoculate the final large volume (e.g., 1 L) of M9 minimal media with the adaptation culture (1:100 dilution).
-
Growth and Induction: Grow the main culture at 37°C with vigorous shaking. If overexpressing specific enzymes in the nucleotide synthesis pathway, induce expression at an OD600 of 0.6-0.8.
-
Harvesting: Harvest the cells by centrifugation when they reach the stationary phase.
-
Extraction and Purification: Lyse the cells and extract the total nucleic acids. Hydrolyze the nucleic acids to nucleosides and purify the desired 15N-labeled nucleoside using preparative HPLC.
Protocol 2: Vorbrüggen Glycosylation of a 15N-Labeled Nucleobase
This is a general protocol and may require optimization for specific substrates.
-
Silylation of the Nucleobase: Suspend the 15N-labeled nucleobase in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane). Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated base. Cool the reaction to room temperature.
-
Activation of the Sugar: In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the same solvent.
-
Glycosylation: Add the solution of the activated sugar to the silylated nucleobase. Cool the mixture to 0°C and add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel or reversed-phase) to obtain the protected 15N-labeled nucleoside.
-
Deprotection: Remove the protecting groups from the sugar and/or base under appropriate conditions (e.g., sodium methoxide in methanol for benzoyl groups) to yield the final 15N-labeled nucleoside. Purify the final product by HPLC.
Visualizations
Caption: Chemical synthesis workflow for 15N labeled nucleosides.
Caption: Troubleshooting logic for low yield in 15N nucleoside synthesis.
References
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 6. antibodies.cancer.gov [antibodies.cancer.gov]
- 7. promega.ca [promega.ca]
- 8. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robust high-yield methodologies for (2)H and (2)H/(15)N/(13)C labeling of proteins for structural investigations using neutron scattering and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving ambiguous peaks in 15N NMR spectra of 5-Azacytosine-15N4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous peaks in 15N NMR spectra of 5-Azacytosine-15N4.
Frequently Asked Questions (FAQs)
Q1: Why am I observing more than the expected number of peaks in the 15N NMR spectrum of my this compound sample?
A1: The presence of more than the expected four nitrogen signals in the 15N NMR spectrum of this compound is often due to the existence of multiple tautomers in solution. 5-Azacytosine can exist in several tautomeric forms, primarily the amino and imino forms, which are in equilibrium. The rate of exchange between these tautomers can be slow on the NMR timescale, resulting in distinct sets of peaks for each species. The equilibrium is sensitive to solvent and pH.
Q2: My 15N NMR signals are broad and poorly resolved. What are the potential causes?
A2: Broad 15N NMR signals for this compound can arise from several factors:
-
Intermediate Chemical Exchange: The tautomeric equilibrium between the amino and imino forms, or proton exchange with the solvent, may be occurring at a rate that is intermediate on the NMR timescale.
-
Low Solubility: Poor solubility of 5-azacytosine in the chosen NMR solvent can lead to aggregation, which results in broader lines.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Suboptimal Experimental Parameters: Incorrectly set parameters, such as acquisition time or relaxation delay, can also contribute to poor signal resolution.
Q3: How does pH affect the 15N NMR spectrum of this compound?
A3: The pH of the solution has a profound effect on the 15N NMR spectrum of 5-azacytosine. Changes in pH can alter the protonation state of the molecule and shift the tautomeric equilibrium. This results in significant changes in the 15N chemical shifts. For example, protonation at N1 or N3 will lead to a large downfield shift for the protonated nitrogen and can influence the chemical shifts of the other nitrogen atoms in the ring. It is crucial to control and report the pH of your sample to ensure reproducibility.
Troubleshooting Guides
Issue 1: Ambiguous Peak Assignment
Symptoms:
-
Difficulty in assigning the observed 15N NMR signals to the specific nitrogen atoms (N1, N3, N4, N5) of the 5-azacytosine ring.
-
Uncertainty about which set of peaks corresponds to which tautomer.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous peak assignments.
Detailed Steps:
-
Perform 2D NMR Experiments:
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nitrogen atoms with directly attached protons. For 5-azacytosine, this will help identify the N4-H4 correlation.
-
1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between nitrogen atoms and protons that are two or three bonds away. This is crucial for assigning the quaternary nitrogens (N1, N3, N5). For example, the H6 proton should show correlations to N1 and N5.
-
-
pH Titration:
-
Acquire a series of 15N NMR spectra at different pH values.
-
Plot the 15N chemical shifts as a function of pH.
-
The nitrogen atoms involved in protonation events will show significant changes in their chemical shifts, aiding in their assignment.
-
-
Computational Chemistry:
-
Use quantum mechanical calculations (e.g., DFT) to predict the 15N NMR chemical shifts for the different tautomers of 5-azacytosine.
-
Comparison of the experimental data with the calculated shifts can provide strong evidence for peak assignments.
-
Issue 2: Poor Signal-to-Noise Ratio and Broad Peaks
Symptoms:
-
Low intensity signals that are difficult to distinguish from baseline noise.
-
Broad, unresolved peaks leading to loss of information.
Troubleshooting Workflow:
Caption: Workflow for improving spectral quality.
Detailed Steps:
-
Optimize Sample Preparation:
-
Increase Concentration: If solubility allows, increase the concentration of the this compound sample.
-
Solvent Selection: Use a solvent in which 5-azacytosine is highly soluble (e.g., DMSO-d6).
-
Purity: Ensure the sample is free from paramagnetic impurities. Consider passing the sample through a chelating resin.
-
-
Optimize NMR Acquisition Parameters:
-
Increase Number of Scans: This is the most direct way to improve the signal-to-noise ratio (S/N increases with the square root of the number of scans).
-
Optimize Relaxation Delay (d1): For 15N, which has a long T1 relaxation time, the relaxation delay should be sufficiently long (e.g., 1-2 times T1) to allow for full relaxation between scans.
-
Use a Cryoprobe: If available, a cryoprobe will significantly enhance sensitivity.
-
-
Temperature Variation:
-
Acquire spectra at different temperatures.
-
If peak broadening is due to intermediate chemical exchange, changing the temperature can either slow down the exchange (resulting in sharper peaks for each species at lower temperatures) or speed it up (resulting in a single, sharp averaged peak at higher temperatures).
-
Experimental Protocols
Protocol 1: 1H-15N HMBC for Peak Assignment
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of DMSO-d6.
-
Filter the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 15N frequencies.
-
Acquire a 1D 1H spectrum to determine the chemical shifts of the protons.
-
-
HMBC Experiment Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: Set the 1H spectral width to cover all proton signals and the 15N spectral width to cover the expected range for 5-azacytosine (e.g., 100-300 ppm).
-
Number of Scans: 16 to 64 scans per increment, depending on the sample concentration.
-
Number of Increments: 256 to 512 increments in the indirect (15N) dimension.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 4-10 Hz (e.g., 50-100 ms).
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Analyze the cross-peaks to establish correlations between protons and nitrogens separated by 2-3 bonds.
-
Quantitative Data
The following table summarizes typical 15N chemical shift ranges for 5-azacytosine in a neutral aqueous solution. Note that these values can vary significantly with solvent, pH, and temperature.
| Nitrogen Atom | Typical Chemical Shift Range (ppm) | Comments |
| N1 | 200 - 220 | Quaternary nitrogen, sensitive to protonation. |
| N3 | 180 - 200 | Quaternary nitrogen, involved in tautomerism. |
| N4 (amino) | 110 - 130 | Protonated nitrogen, typically shows a strong HSQC correlation. |
| N5 | 280 - 300 | Quaternary nitrogen, adjacent to the carbon at position 6. |
Disclaimer: The chemical shift ranges provided are approximate and should be used as a guide. Experimental values can be influenced by various factors.
best practices for handling and storing 5-Azacytosine-15N4
This technical support center provides best practices for the handling, storage, and use of 5-Azacytosine-15N4, a stable isotope-labeled version of 5-Azacytosine. The information provided is also largely applicable to the related compound 5-Azacytidine (Aza-C), a ribonucleoside containing 5-Azacytosine, which is more extensively studied.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of cytosine where the carbon atom at the 5th position is replaced by a nitrogen atom, and all four nitrogen atoms in the triazine ring are the heavy isotope 15N. It is a nucleoside analogue that functions as a DNA methyltransferase inhibitor.[1][2] Its primary applications in research are as a tracer or as an internal standard for quantitative analysis by methods such as NMR or Mass Spectrometry (LC-MS, GC-MS).[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container under an inert atmosphere.[3] It is recommended to store it at refrigerated temperatures (-20°C) in a cool, dark, and dry place.[4][5] The compound is sensitive to light and oxidation.[3][5]
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions should be prepared fresh for each experiment due to the compound's instability in aqueous solutions.[6] For long-term storage, dissolve the compound in DMSO.[7] A researcher on a forum suggested that 5-Azacytidine can be stored in DMSO for up to 2 years at -80°C.[7] When preparing aqueous solutions, use of a buffer at pH 6.5 may provide maximum stability.[8]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes safety glasses with side-shields, protective gloves, and impervious clothing.[9][10] A suitable respirator should be used to avoid inhalation of dust.[11] All handling of injectable antineoplastic drugs should be performed in a Class II laminar flow biological safety cabinet.[11]
Q5: What is the stability of this compound in aqueous solutions?
A5: 5-Azacytosine and its derivatives like 5-Azacytidine are very unstable in aqueous solutions.[6] The degradation is dependent on pH and temperature, with the compound being moderately stable in acidic solutions and decomposing quickly in alkaline media.[12] The degradation process is complex and involves a reversible hydrolysis followed by an irreversible hydrolysis.[6][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in aqueous solution. | Prepare fresh stock solutions for each experiment.[6] If using an aqueous stock, keep it on ice and use it as quickly as possible. For longer-term storage, consider making aliquots of a DMSO stock and storing at -80°C.[7] |
| No observable effect on cells | Loss of compound activity due to improper storage or handling. | Ensure the solid compound has been stored correctly in a cool, dark, dry place.[4][5] When preparing solutions, avoid exposure to light and high temperatures.[3][12] Confirm the correct concentration is being used. |
| Cell line resistance. | Some cell lines may be resistant to the effects of 5-Azacytosine.[14] Consider using a different cell line or a positive control to verify the experimental setup. | |
| Precipitation of the compound in media | Low solubility in the chosen solvent or media. | 5-Azacytidine is soluble in a mixture of acetic acid and water (1:1 v/v) at 5 mg/ml and in tissue culture medium at 1.2 mg/10 ml.[6] Ensure you are not exceeding the solubility limit. Gentle warming may help, but be mindful of the compound's temperature sensitivity. |
| Contamination of cultures | Non-sterile handling during solution preparation. | Stock solutions should be sterilized by filtration.[6] Always use aseptic techniques when preparing and adding the compound to cell cultures. |
Quantitative Data
Table 1: Stability of 5-Azacytidine in Aqueous Solutions
| pH | Temperature (°C) | Half-life / % Potency Loss | Reference |
| 7.4 (PBS) | 50 | 90 minutes (half-life) | [6] |
| 6.5 | 50 | Maximum stability observed at this pH | [8] |
| Not Specified | 30 | 10% loss of potency within 80 minutes for a 6 x 10⁻⁴ M solution | [8] |
| Not Specified | Room Temperature | 10% loss in 2 to 3 hours in lactated Ringer's solution | [6] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Precaution: Perform all steps in a certified chemical fume hood or a Class II biological safety cabinet.[11] Wear appropriate PPE, including gloves, lab coat, and safety glasses.[9][10]
-
Weighing: Carefully weigh out the desired amount of solid this compound. For 1 ml of a 10 mM stock solution of this compound (MW: 116.06 g/mol ), you would need 1.16 mg.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the solid compound.
-
Mixing: Vortex briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years has been suggested for 5-Azacytidine).[7]
Protocol: Cell Treatment for Cytotoxicity Assay (e.g., MTT Assay)
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Cell Seeding: Seed your cells of interest (e.g., a leukemia cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Thawing Stock Solution: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. It is advisable to place it on ice after thawing.[7]
-
Serial Dilutions: Prepare serial dilutions of the compound in your complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: After the incubation period, perform your chosen cytotoxicity assay (e.g., MTT assay) according to the manufacturer's instructions to determine cell viability. The half-maximal inhibitory concentration (IC50) can then be calculated.
Visualizations
Caption: Mechanism of action of 5-Azacytidine leading to apoptosis.
Caption: Workflow for a cell-based cytotoxicity experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Amino-1,3,5-triazin-2(1H)-one | C3H4N4O | CID 19956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-AZACYTIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Page loading... [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arabinosyl-5-azacytosine: a novel nucleoside entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Azacytosine-Induced Demethylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of 5-Azacytosine (5-aza-C)-induced demethylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 5-Azacytosine?
A1: 5-Azacytosine is a cytidine analog that gets incorporated into DNA and RNA.[1][2] When incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent passive, replication-dependent demethylation of the genome.[3][4] Its incorporation into RNA can also alter RNA synthesis and processing, contributing to its cytotoxic effects.[1][5][6][7][8]
Q2: How stable is 5-Azacytosine in cell culture medium?
A2: 5-Azacytosine is highly unstable in aqueous solutions, including cell culture medium.[1][9] It can lose a significant amount of its activity within a few hours at room temperature.[1] Therefore, it is crucial to use freshly prepared solutions for each experiment and to consider daily media changes for longer treatments.[9] Stock solutions are best prepared in DMSO and stored at -80°C, where they can be stable for up to two years.[10]
Q3: My cells are dying after 5-Azacytosine treatment. What is causing the cytotoxicity?
A3: The cytotoxicity of 5-Azacytosine is a known and significant issue. It is not solely due to DNA demethylation but is primarily mediated by the covalent trapping of DNA methyltransferases to DNA, which can lead to DNA damage.[3][4] Additionally, its incorporation into RNA can disrupt RNA metabolism and contribute to cell death.[5][6][7][8] It is essential to determine the optimal, non-toxic concentration for your specific cell line through a dose-response curve (e.g., IC50 determination).[9][11]
Q4: I am not observing significant demethylation after treatment. What could be the problem?
A4: Several factors could lead to suboptimal demethylation:
-
Drug Instability: As mentioned, 5-aza-C degrades quickly in media. Ensure you are using freshly prepared drug and changing the media frequently for prolonged experiments.[9]
-
Insufficient Treatment Duration: Demethylation is a passive process that requires cell division. Cells need to go through at least one replication cycle for demethylation to occur. Treatment for 24 to 72 hours is common.[12]
-
Suboptimal Concentration: The effective concentration of 5-aza-C is highly cell-line dependent. A dose-response experiment is recommended to find the optimal concentration that balances demethylation with cytotoxicity.[9]
-
Remethylation: After the removal of 5-aza-C, remethylation of the genome can occur.[13][14] Assays should be performed at appropriate time points after treatment.
Q5: Are the observed changes in gene expression solely due to DNA demethylation?
A5: Not necessarily. 5-Azacytosine can induce widespread changes in gene expression, and not all of these are a direct result of promoter demethylation.[15] Other mechanisms include:
-
RNA-related effects: Incorporation of 5-aza-C into RNA can affect RNA stability and function, leading to transcriptional repression of certain genes.[5][6][7][8]
-
Histone Modifications: 5-aza-C treatment can lead to reorganization of histone modification patterns, which also plays a crucial role in gene regulation.[14][15]
-
Indirect Effects: The reactivation of a transcription factor due to demethylation can, in turn, regulate the expression of its downstream target genes.
Troubleshooting Guides
Problem 1: High Cell Death and Low Viability
| Potential Cause | Troubleshooting Step |
| 5-Azacytosine concentration is too high. | Perform a dose-response study (e.g., MTT assay) to determine the IC50 value for your cell line. Start with a range of concentrations (e.g., 0.1 µM to 10 µM).[11][12] |
| Prolonged exposure to the drug. | Reduce the duration of the treatment. Optimal effects might be achieved with shorter exposure times.[12] |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to 5-aza-C. Use a lower concentration and/or shorter treatment time. |
| Drug solution was not properly prepared or stored. | Prepare fresh solutions for each experiment from a properly stored stock (in DMSO at -80°C).[10] |
Problem 2: Inconsistent or No Demethylation Detected
| Potential Cause | Troubleshooting Step |
| Degradation of 5-Azacytosine. | Change the culture medium with freshly prepared 5-aza-C every 24 hours.[9] |
| Insufficient time for DNA replication. | Ensure cells have undergone at least one cell division cycle during treatment. The treatment duration should be optimized for the doubling time of your cell line.[9] |
| Inefficient 5-aza-C uptake or metabolism. | This can be cell-line specific. Try a different demethylating agent like 5-aza-2'-deoxycytidine (Decitabine), which is incorporated only into DNA.[2] |
| Issues with the methylation analysis technique. | For bisulfite sequencing, ensure complete conversion of unmethylated cytosines and use appropriate controls. Incomplete protein removal from DNA can inhibit bisulfite conversion.[16] |
| Remethylation has occurred. | Harvest cells for analysis at different time points after treatment removal to capture the window of maximal demethylation.[13][14] |
Problem 3: Unexpected Gene Expression Changes
| Potential Cause | Troubleshooting Step |
| Off-target effects of 5-Azacytosine. | Be aware that 5-aza-C affects RNA metabolism and histone modifications.[5][6][7][8][15] Correlate gene expression changes with methylation status at promoter regions to identify direct targets. |
| Indirect effects of demethylation. | A demethylated and re-expressed transcription factor can alter the expression of its target genes. Use pathway analysis tools to understand the broader biological impact. |
| Cytotoxicity-induced stress response. | High concentrations of 5-aza-C can induce a cellular stress response, leading to gene expression changes unrelated to demethylation. Use the lowest effective concentration. |
| Changes in cell population. | 5-aza-C can induce differentiation or alter the growth rate of cells, leading to a different cellular composition in the treated sample.[17] Monitor cell morphology and relevant markers. |
Data Presentation: Quantitative Parameters for 5-Azacytosine Treatment
| Parameter | Typical Range/Value | Cell Line/Context | Reference |
| Working Concentration | 0.1 - 10 µM | Varies significantly between cell lines. | [9][12] |
| IC50 Value (24h) | 16.51 µM | MOLT4 (Acute Lymphoblastic Leukemia) | [11] |
| IC50 Value (48h) | 13.45 µM | MOLT4 (Acute Lymphoblastic Leukemia) | [11] |
| IC50 Value (24h) | 12.81 µM | Jurkat (Acute Lymphoblastic Leukemia) | [11] |
| IC50 Value (48h) | 9.78 µM | Jurkat (Acute Lymphoblastic Leukemia) | [11] |
| Treatment Duration | 24 - 120 hours | Dependent on cell doubling time and experimental goals. | [12][18] |
| Frequency of Media Change | Every 24 hours | Recommended due to drug instability. | [9] |
| Stock Solution Solvent | DMSO | For better stability. | [10] |
| Stock Solution Storage | -80°C | Stable for up to 2 years. | [10] |
Experimental Protocols
Protocol 1: General Cell Treatment with 5-Azacytosine
-
Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the treatment period. Allow cells to attach overnight.
-
Drug Preparation: Prepare a fresh stock solution of 5-Azacytosine in DMSO. Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of 5-Azacytosine. For a vehicle control, treat cells with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Media Change (for longer treatments): For treatment periods longer than 24 hours, it is advisable to replace the medium with freshly prepared 5-Azacytosine-containing medium every 24 hours to account for the drug's instability.[9]
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (DNA/RNA extraction, protein analysis, etc.).
Protocol 2: Bisulfite Sequencing for DNA Methylation Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from 5-Azacytosine-treated and control cells. Ensure the DNA is free of protein and RNA contamination.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using primers specific to the converted sequence. Primer design is critical and should not contain CpG sites.
-
Sequencing: Sequence the PCR products. This can be done by Sanger sequencing for individual clones or by next-generation sequencing for a broader view.
-
Data Analysis: Align the sequencing reads to a reference sequence and quantify the percentage of methylation at each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will be read as cytosines. Be aware of potential artifacts such as incomplete conversion, which can lead to an overestimation of methylation levels.[16][19]
Mandatory Visualizations
Caption: Mechanism of 5-Azacytosine action and its downstream effects.
Caption: A typical experimental workflow for a demethylation study.
Caption: Troubleshooting decision tree for inconsistent demethylation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 3. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid induction of genomic demethylation and T-DNA gene expression in plant cells by 5-azacytosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-azacytidine treatment reorganizes genomic histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 5-Azacytidine vs. 5-aza-2'-deoxycytidine in Epigenetic Research and Therapy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the two most prominent DNA methyltransferase (DNMT) inhibitors, 5-Azacytidine (also known as Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), is critical for experimental design and therapeutic strategy. This guide provides a comprehensive comparison of their mechanisms, effects, and experimental considerations, supported by published data and detailed protocols.
Both 5-Azacytidine and 5-aza-2'-deoxycytidine are cytidine analogs that induce DNA hypomethylation, leading to the re-expression of silenced genes, including tumor suppressor genes.[1][2] This shared mechanism underpins their approval for the treatment of myelodysplastic syndromes (MDS) and their investigation in other malignancies.[1][3] However, fundamental differences in their molecular pathways and resulting biological consequences dictate their distinct experimental and clinical profiles.
Distinguishing Mechanisms of Action
The primary distinction between the two agents lies in their metabolic activation and incorporation into nucleic acids. 5-aza-2'-deoxycytidine is a deoxyribonucleoside analog that is directly incorporated into DNA.[4][5] In contrast, 5-Azacytidine is a ribonucleoside analog that is incorporated into both RNA and, after conversion to its deoxyribose form by ribonucleotide reductase, into DNA.[4][5][6] This dual incorporation into both RNA and DNA contributes to the broader and sometimes more toxic effects of 5-Azacytidine.[4][7]
Once incorporated into DNA, both analogs act by covalently trapping DNA methyltransferases (DNMTs), leading to their degradation and a subsequent passive loss of DNA methylation with each round of cell division.[1][7] The formation of these DNMT-DNA adducts is also a source of DNA damage, triggering cellular stress responses, cell cycle arrest, and apoptosis.[1][8]
dot
Caption: Comparative metabolic pathways of 5-Azacytidine and 5-aza-2'-deoxycytidine.
Comparative Efficacy and Cellular Responses
Direct comparisons in cell lines have demonstrated that 5-aza-2'-deoxycytidine is generally a more potent inhibitor of DNA methylation and is cytotoxic at lower concentrations than 5-Azacytidine.[9][10]
| Parameter | 5-Azacytidine (5-Aza-CR) | 5-aza-2'-deoxycytidine (5-Aza-CdR) | Cell Line(s) | Reference(s) |
| IC50 (µM) | 5 | 0.2 | B16 Melanoma | [10] |
| IC50 (µM) at 24h | 2.18 ± 0.33 | 4.08 ± 0.61 | HCT-116 Colon Cancer | [11] |
| IC50 (µM) at 48h | 1.98 ± 0.29 | 3.18 ± 0.50 | HCT-116 Colon Cancer | [11] |
| Equitoxic Doses (µM) | 0.5 | 0.1 | HL-60 Leukemia | [4][12] |
| Equitoxic Doses (µM) | 30 | 1 | T24 Bladder Cancer | [4][12] |
Studies on gene expression have revealed both overlapping and distinct effects. At equitoxic doses, 5-aza-2'-deoxycytidine tends to induce a greater number of heritable changes in gene expression, while 5-Azacytidine can cause more immediate and broader changes, likely due to its incorporation into RNA.[4][5] For instance, in HL-60 cells, 5-aza-2'-deoxycytidine induced the expression of 155 genes that were not affected by 5-Azacytidine.[4]
Toxicity Profiles
The toxicity of both compounds is primarily linked to the formation of covalent DNMT-DNA adducts, which are recognized as a form of DNA damage.[13][14] This can lead to DNA strand breaks and activation of the DNA damage response pathway, involving proteins such as ATM, CHK1, and p53, ultimately resulting in cell cycle arrest (often at the G2 phase) and apoptosis.[1][8] The broader anti-metabolic activities of 5-Azacytidine, due to its effects on RNA metabolism, can contribute to its higher general toxicity.[2][15] Myelosuppression is a major dose-limiting toxicity for both agents in clinical use.[16]
dot
Caption: DNA damage response pathway induced by 5-azacytosine analogs.
Experimental Protocols
General Considerations for Cell Culture Experiments
-
Drug Instability: Both 5-Azacytidine and 5-aza-2'-deoxycytidine are unstable in aqueous solutions. It is crucial to prepare fresh stock solutions and to change the culture medium with freshly diluted drug every 24 hours.[17]
-
Cell Line Variability: The optimal concentration and duration of treatment are highly cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for each new cell line.[17]
-
Mechanism of Action: As these drugs act passively by preventing methylation of newly synthesized DNA, multiple cell cycles are required to achieve significant demethylation.[17]
Example Protocol: In Vitro Treatment for DNA Methylation Analysis
This protocol is a synthesis of methodologies described in the literature.[1][17]
1. Cell Seeding:
-
Plate cells at a density that will allow for several population doublings without reaching confluency during the treatment period.
2. Drug Preparation and Treatment:
-
Prepare a stock solution of 5-aza-2'-deoxycytidine (e.g., 10 mM in 50% DMSO) and store at -20°C.[17]
-
On the day of treatment, thaw the stock solution on ice and dilute to the desired final concentration (typically 0.1 - 10 µM) in pre-warmed, complete cell culture medium.[1][17]
-
Remove the existing medium from the cells and replace it with the drug-containing medium.
3. Incubation and Media Changes:
-
Culture the cells for the desired duration (e.g., 48-120 hours).
-
Replace the medium with freshly prepared drug-containing medium every 24 hours.
4. Cell Harvesting and Analysis:
-
After the treatment period, harvest the cells.
-
For DNA methylation analysis, extract genomic DNA using a commercially available kit. DNA can then be subjected to bisulfite sequencing or other methylation-specific assays.
-
For gene expression analysis, extract RNA for quantitative real-time PCR or microarray analysis.
-
For cytotoxicity assessment, perform a clonogenic assay or a cell viability assay (e.g., MTT).
Experimental Workflow for Assessing Drug Effects
dot
Caption: A typical workflow for studying the effects of 5-azacytosine analogs in vitro.
Conclusion
Both 5-Azacytidine and 5-aza-2'-deoxycytidine are powerful tools for studying and reversing the effects of DNA hypermethylation. The choice between them depends on the specific experimental goals. 5-aza-2'-deoxycytidine offers greater potency and specificity for DNA methylation inhibition. In contrast, 5-Azacytidine's dual incorporation into RNA and DNA provides a broader mechanism of action that may be desirable in certain therapeutic contexts but can also lead to increased off-target effects and toxicity. Careful consideration of their distinct properties and adherence to rigorous experimental protocols are essential for obtaining reproducible and interpretable results.
References
- 1. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. ashpublications.org [ashpublications.org]
- 7. nbinno.com [nbinno.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Comparison of the antileukemic activity of 5-AZA-2'-deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-azacytidine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Azacytidine and 5-aza-2'-deoxycytidine behave as different antineoplastic agents in B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the In Vitro Mechanism of Action of 5-Azacytosine-15N4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Azacytosine-15N4's mechanism of action with alternative DNA methyltransferase (DNMT) inhibitors. The information presented herein is intended to facilitate the objective assessment of its in vitro performance, supported by experimental data and detailed protocols. The isotopic labeling with Nitrogen-15 (¹⁵N) in the cytosine ring of this compound allows for precise tracing of its metabolic fate and incorporation into nucleic acids, offering a powerful tool for mechanistic studies.
Core Mechanism of Action: DNA Methyltransferase Inhibition
5-Azacytosine, and by extension its isotopically labeled form this compound, is a nucleoside analog that primarily functions as a potent inhibitor of DNA methyltransferases (DNMTs).[1] Upon cellular uptake, it is converted to its active triphosphate form and subsequently incorporated into newly synthesized DNA during replication. The presence of a nitrogen atom at the 5th position of the cytosine ring disrupts the normal enzymatic process of DNA methylation. This modification leads to the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytosine-containing DNA, effectively trapping the enzyme.[1] This sequestration and subsequent degradation of DNMTs, particularly DNMT1, results in passive demethylation of the genome over successive rounds of cell division.[2] The resulting hypomethylation of CpG islands in promoter regions can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation or apoptosis.[3][4]
While the primary mechanism involves DNA, 5-Azacytidine (a ribonucleoside analog closely related to 5-azacytosine) can also be incorporated into RNA, disrupting its function and inhibiting protein production.[5] Recent studies suggest that the depletion of 5-methylcytosine (m5C) in chromatin-associated RNA by 5-azacytidine can also contribute to its cytotoxic effects by impairing transcriptional regulation.[6]
Comparative Analysis of DNMT Inhibitors
The efficacy of this compound can be benchmarked against other established DNMT inhibitors. These alternatives can be broadly categorized into nucleoside and non-nucleoside analogs, each with distinct properties.
| Inhibitor | Class | Target DNMTs | IC50/Ki Values | Key Characteristics |
| 5-Azacytidine | Nucleoside Analog | Pan-inhibitor | L1210 cells: ID50 = 0.019 µg/ml, ID90 = 0.15 µg/ml[7] | Incorporated into both DNA and RNA; known for cytotoxicity.[8] |
| Decitabine | Nucleoside Analog | Pan-inhibitor | ~30 times more potent than 5-Azacytidine[7] | Exclusively incorporated into DNA; can induce cell death at high concentrations.[7] |
| SGI-1027 | Non-Nucleoside | DNMT1, 3A, 3B | DNMT1: 12.5 µM, DNMT3A: 8 µM, DNMT3B: 7.5 µM[8] | Does not require incorporation into DNA; directly inhibits enzyme activity.[8] |
| Nanaomycin A | Non-Nucleoside | DNMT3B | 500 nM (selective for DNMT3B)[8] | Exhibits selectivity for DNMT3B.[8] |
| RG108 | Non-Nucleoside | DNMT1 | 115 nM[8] | A small molecule inhibitor that blocks the active site of DNMT1.[8] |
| Curcumin | Natural Product | DNMT1 | 30 nM[7] | A natural compound that covalently blocks the catalytic site of DNMT1.[7] |
Note: IC50/Ki values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
This assay quantifies the direct inhibitory effect of a compound on purified DNMT enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against recombinant DNMT1, DNMT3A, and DNMT3B.
Methodology: [9]
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Decitabine, SGI-1027) in assay buffer.
-
Prepare a reaction mixture containing assay buffer, S-adenosyl-L-methionine (SAM), and a universal DNMT substrate coated on microplate wells.
-
-
Enzyme Reaction:
-
Add the diluted inhibitors and the respective recombinant DNMT enzyme (DNMT1, DNMT3A, or DNMT3B) to the wells.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction to occur.
-
-
Detection:
-
Wash the wells to remove non-reacted components.
-
Add a capture antibody that specifically recognizes 5-methylcytosine.
-
Add a detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Add the substrate for the reporter enzyme to generate a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology: [5]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the DNMT inhibitors for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Mechanism of this compound leading to cell death.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of DNMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) | EpigenTek [epigentek.com]
A Comparative Analysis of 5-Azacytosine and Zebularine for DNA Demethylation
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of effective DNA demethylating agents is a cornerstone of epigenetic research and a promising avenue for therapeutic intervention, particularly in oncology. Among the most studied nucleoside analogs are 5-Azacytosine (also known as 5-azacytidine) and Zebularine. Both function as mechanism-based inhibitors of DNA methyltransferases (DNMTs), leading to the reactivation of silenced genes. However, they exhibit distinct profiles in terms of efficacy, stability, and toxicity. This guide provides a comprehensive, data-driven comparison to aid researchers in selecting the appropriate agent for their experimental needs.
Mechanism of Action: A Tale of Two Analogs
Both 5-Azacytosine and Zebularine are analogs of cytidine that, upon incorporation into DNA, act as suicide inhibitors of DNMTs.[1] The core mechanism involves the formation of a covalent bond between the enzyme and the analog-containing DNA.[2]
5-Azacytosine , containing a nitrogen atom at the 5th position of the pyrimidine ring, forms an irreversible covalent adduct with DNMTs.[3] This effectively traps the enzyme, leading to its degradation and a subsequent passive demethylation of the genome during DNA replication.
Zebularine , which has a 2-(1H)-pyrimidinone ring, also forms a covalent complex with DNMTs.[2][4] While it was initially thought that Zebularine does not form an irreversible bond, both agents have been shown to form covalent bonds with DNMT enzymes after being incorporated into DNA.[3][4]
The key distinction lies in their chemical stability. 5-Azacytosine is notoriously unstable in aqueous solutions, with a short half-life.[5] In contrast, Zebularine is chemically stable, acid-stable, and can be administered orally, making it a more convenient agent for in vivo studies.[6][7]
Performance Comparison: Efficacy and Potency
Direct comparisons reveal that 5-Azacytosine is generally a more potent demethylating agent than Zebularine.[3][5] Higher concentrations of Zebularine are often required to achieve a similar level of demethylation as 5-Azacytosine.[8]
A study in Arabidopsis thaliana using whole-genome bisulfite sequencing found that while both inhibitors resulted in nearly indistinguishable patterns of genome-wide DNA methylation, 5-Azacytosine had a slightly greater demethylating effect at higher concentrations.[3][9] For instance, at a concentration of 100 µM, 5-Azacytosine showed an 8.0% and 10.2% larger demethylating effect on mCG and mCHG, respectively, compared to Zebularine.[5]
In human cancer cell lines, similar observations have been made. For example, p16 expression in T-24 bladder cancer cells treated with Zebularine was 10–100-fold lower than that seen with 5-aza-2'-deoxycytidine (a deoxy analog of 5-Azacytosine).[8]
| Parameter | 5-Azacytosine | Zebularine | Reference |
| Potency | High | Moderate to Low | [7] |
| Typical Concentration (in vitro) | 0.1 - 10 µM | 50 - 500 µM | [1] |
| Demethylation Efficacy | Slightly greater at higher concentrations | Effective, but generally requires higher doses | [3][5] |
| Gene Reactivation | Potent inducer | Effective, but may be less potent than 5-Azacytosine | [8] |
Toxicity and Side Effects
A significant advantage of Zebularine is its lower toxicity profile compared to 5-Azacytosine.[7] 5-Azacytosine can induce significant cytotoxicity, which is a limiting factor in its clinical use.[8] Zebularine, even at high concentrations that induce similar levels of demethylation, has been shown to be minimally cytotoxic.[4][6] This lower toxicity is attributed in part to its preferential incorporation into RNA over DNA.[8]
| Feature | 5-Azacytosine | Zebularine | Reference |
| In Vitro Cytotoxicity | High | Low | [4][6] |
| In Vivo Toxicity | Significant | Minimal | [6][8] |
| Chemical Stability | Low (unstable in aqueous solution) | High (stable, acid-resistant) | [5][7] |
| Oral Bioavailability | No | Yes | [6] |
Experimental Protocols
To assess the effects of these demethylating agents, several standard molecular biology techniques are employed.
Cell Culture and Drug Treatment
Methodology:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels.
-
Drug Preparation: Prepare fresh solutions of 5-Azacytosine in PBS or culture medium immediately before use due to its instability. Zebularine solutions can be prepared in advance and stored.
-
Treatment: Add the drugs to the cell culture medium at the desired final concentrations. For 5-Azacytosine, concentrations typically range from 0.1 to 10 µM, while for Zebularine, they range from 50 to 500 µM.[1]
-
Incubation: Incubate the cells for a period ranging from 24 hours to several days, depending on the experimental goals. For long-term treatments, the medium containing the fresh drug may need to be replenished every 24-48 hours.
-
Harvesting: After the treatment period, harvest the cells for downstream analysis of DNA methylation, gene expression, or protein levels.
DNA Methylation Analysis: Bisulfite Sequencing
Whole-genome bisulfite sequencing (WGBS) is the gold standard for single-base resolution DNA methylation analysis.[10]
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[11]
-
Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation levels at each cytosine position.
Gene Expression Analysis: RT-qPCR
To determine if demethylation leads to gene reactivation, quantitative reverse transcription PCR (RT-qPCR) is a common method.
Methodology:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using gene-specific primers for the target gene and a reference (housekeeping) gene.
-
Data Analysis: Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.
Logical Relationship of Chemical Structures
Conclusion and Recommendations
The choice between 5-Azacytosine and Zebularine depends heavily on the specific research question and experimental design.
-
For potent, rapid demethylation in in vitro systems where cytotoxicity can be managed, 5-Azacytosine is a suitable choice. Its higher potency may be advantageous for achieving significant demethylation with shorter treatment times.
-
For long-term in vitro studies, in vivo experiments, or when minimal toxicity is crucial, Zebularine is the preferred agent. Its chemical stability, oral bioavailability, and lower toxicity profile make it a more versatile tool for a broader range of applications, including potential therapeutic development.[6][8]
Recent research has also explored the sequential or combined use of these agents. For instance, an initial treatment with a potent but more toxic agent like a 5-Azacytosine analog followed by maintenance with the less toxic Zebularine has shown promise in sustaining gene demethylation and suppressing cell growth.[12][13] This suggests that a nuanced approach, leveraging the strengths of both compounds, may yield the most effective outcomes in both research and clinical settings.
References
- 1. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mass Spectrometry and NMR Data for 5-Azacytosine-15N4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the characterization and cross-validation of 5-Azacytosine-15N4, an isotopically labeled nucleoside analog crucial in pharmaceutical research. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a practical resource for researchers employing these analytical techniques.
Data Presentation
The complementary nature of mass spectrometry and NMR spectroscopy provides a robust framework for the unambiguous identification and structural elucidation of this compound. While MS offers exceptional sensitivity and precise mass determination, NMR provides detailed insights into the molecular structure and the specific positions of the isotopic labels.
Table 1: Comparison of Mass Spectrometry and NMR for the Analysis of this compound
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Mass-to-charge ratio (m/z)[1] | Atomic connectivity, 3D structure[1] |
| Sensitivity | High (nanomolar to attomolar)[2] | Lower (micromolar to millimolar)[2] |
| Quantitative Analysis | Requires isotopically labeled internal standards for accuracy[2] | Inherently quantitative; signal intensity is directly proportional to the number of nuclei[2] |
| Sample Preparation | Often requires chromatographic separation (LC-MS)[2] | Minimal, non-destructive[2] |
| Information on Labeling | Confirms overall mass increase due to isotopic labels | Pinpoints the exact location of each 15N atom through spin-spin couplings |
Table 2: Expected Quantitative Data for this compound
| Analytical Technique | Parameter | Expected Value |
| Mass Spectrometry | Monoisotopic Mass | 248.18 g/mol [3] |
| m/z of [M+H]+ | 249.187 | |
| 1H NMR (in DMSO-d6) | H6 Chemical Shift (ppm) | ~8.6 |
| H1' Chemical Shift (ppm) | ~5.7 | |
| 13C NMR | C2, C4, C6 Chemical Shifts | Significant splitting due to one-bond 13C-15N coupling |
| 15N NMR | Chemical Shifts | Multiple signals corresponding to the four labeled nitrogen atoms |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable data. The following protocols are generalized for the analysis of this compound.
Mass Spectrometry (LC-MS/MS)
A sensitive and reliable method for the quantification of 5-azacytidine can be achieved using LC-MS/MS.[4][5]
-
Sample Preparation:
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase HPLC column.
-
Employ an isocratic or gradient elution with a mobile phase consisting of a mixture of methanol, water, and formic acid.[4]
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the transition of the precursor ion to a specific product ion (e.g., for unlabeled 5-azacytidine m/z 244.9 → 113.0) for high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.[5]
-
NMR Spectroscopy
NMR spectroscopy is instrumental in confirming the identity and isotopic labeling pattern of this compound.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[8]
-
-
Data Acquisition:
-
1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the non-exchangeable protons.
-
13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The signals for the carbon atoms directly bonded to the 15N atoms will appear as doublets due to one-bond 13C-15N coupling.
-
15N NMR: Acquire a one-dimensional 15N NMR spectrum or use two-dimensional correlation experiments such as 1H-15N HSQC (Heteronuclear Single Quantum Coherence) to correlate the nitrogen atoms with their attached protons. This is the most direct method to confirm the positions of the isotopic labels.
-
Isotopic labeling with 15N is a key technique to enhance the sensitivity of NMR experiments.[9][10]
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and structures.
Caption: Experimental workflow for the cross-validation of MS and NMR data.
Caption: Structure of 5-Azacytosine with 15N4 labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. spectrabase.com [spectrabase.com]
- 9. NMR metabolomics - IsoLife [isolife.nl]
- 10. pubs.acs.org [pubs.acs.org]
In Vivo vs. In Vitro Efficacy of 5-Azacytosine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine nucleosides, including 5-Azacytidine (Azacitidine) and its deoxy-analog 5-aza-2'-deoxycytidine (Decitabine), are cornerstone epigenetic modifiers in the treatment of various malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] These compounds function primarily as DNA methyltransferase (DNMT) inhibitors, reversing aberrant hypermethylation of tumor suppressor genes.[2][3] Understanding the correlation and divergence between their efficacy in controlled laboratory settings (in vitro) and within living organisms (in vivo) is critical for a nuanced appreciation of their therapeutic potential and for guiding future drug development. This guide provides an objective comparison of the performance of 5-Azacytosine compounds, supported by experimental data and detailed methodologies.
Mechanism of Action
5-Azacytosine and its derivatives are prodrugs that require intracellular activation.[1] Once metabolized into their active triphosphate forms, they are incorporated into newly synthesized DNA and/or RNA.[4] When incorporated into DNA, these cytosine analogs form a covalent bond with DNA methyltransferase (DNMT) enzymes.[2][4] This action traps the enzyme, leading to its degradation and a subsequent passive, replication-dependent demethylation of the genome.[2] The resulting hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, inducing cell differentiation, apoptosis, and cell cycle arrest.[2] At higher doses, these compounds also exhibit direct cytotoxic effects through their incorporation into DNA and RNA, which disrupts protein synthesis and DNA replication.[4]
In Vitro Efficacy
In vitro studies are fundamental for determining the direct cytotoxic and biological effects of 5-Azacytosine compounds on cancer cells. These experiments provide crucial data on dose-response relationships and mechanisms of action in a controlled environment.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The IC50 values for 5-Azacytosine compounds vary significantly across different cancer cell lines and experimental conditions.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 5-Azacytidine | MM.1S | Multiple Myeloma | 72 | 1.5 ± 0.2 | [5] |
| 5-Azacytidine | MM.1R | Multiple Myeloma | 72 | 0.7 ± 0.2 | [5] |
| 5-Azacytidine | RPMI-8226 | Multiple Myeloma | 72 | 1.1 ± 0.3 | [5] |
| 5-Azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 24 | 16.51 | [6] |
| 5-Azacytidine | Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 | [6] |
| 5-Azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 48 | 13.45 | [6] |
| 5-Azacytidine | Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 | [6] |
| 5-Azacytidine | OSCCs | Oral Squamous Cell Carcinoma | 24 | 0.8 | [7] |
| 5-Azacytidine | CSCs | Oral Squamous Cell Carcinoma Stem Cells | 24 | 1.5 | [7] |
| Decitabine | TF-1 | Erythroleukemia | Not Specified | < 0.05 | [8] |
| Decitabine | U937 | Histiocytic Lymphoma | Not Specified | < 0.05 | [8] |
| Decitabine | HL-60 | Acute Promyelocytic Leukemia | Not Specified | 0.05 - 0.4 | [8] |
| Decitabine | Jurkat | Acute T-cell Leukemia | Not Specified | > 2 | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MOLT4, Jurkat) are seeded in 96-well plates at a density of approximately 20,000 cells per well and incubated for 24 hours.[6]
-
Drug Treatment: A stock solution of 5-Azacytidine is prepared in a solvent like DMSO and then diluted to various concentrations.[6] The cells are treated with these increasing concentrations of the drug.
-
Incubation: Cells are incubated with the drug for specified time periods (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5][6][7]
-
MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 3-4 hours.[7]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals produced by viable cells.[7]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Calculation: The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[6]
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic efficacy and toxicity of 5-Azacytosine compounds in a complex biological system, providing insights that cannot be obtained from cell culture experiments alone. These studies often utilize animal models, such as xenografts in immunodeficient mice, to mimic human cancers.[9][10][11]
Quantitative Data Summary
In vivo efficacy is assessed by measuring tumor growth inhibition, survival rates, and clinical responses.
| Compound | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| 5-Azacytidine | Acute Lymphoblastic Leukemia (KOPN-8) | NSG Mice | 5-AZA followed by Moxetumomab pasudotox | Combination prevented resistance and increased disease-free survival to over 120 days. | [11] |
| 5-Azacytidine | Acute Lymphoblastic Leukemia (Reh) | NSG Mice | 5-AZA and Moxetumomab pasudotox combination | Significantly reduced tumor burden, with some mice becoming disease-free for up to 50 days. | [11] |
| 5-Azacytidine | Non-Small Cell Lung Cancer | Subcutaneous & Orthotopic Xenograft Mice | 5-AZA combined with ionizing radiation | Notable reduction in tumor growth and metastasis. | [9][12] |
| 5-Azacytidine | Hepatocellular Carcinoma (HuH-7) | Xenograft Mouse Model | 0.5 µg 5-AZA | Significantly reduced tumor proliferation rate. | [10] |
| Decitabine | Myelodysplastic Syndromes (MDS) | Human Clinical Trial | 20 mg/m² daily for 5 days | Induced hypomethylation and p15 expression; median survival of 22 months reported. | [13] |
| Decitabine | Acute Myeloid Leukemia (AML) | Human Clinical Trial | Decitabine vs. intensive chemotherapy | 41% complete remission in the hypomethylating arm vs. 35% in the chemotherapy group. | [13] |
Experimental Protocols
Xenograft Mouse Model Study
-
Cell Preparation: Human cancer cells (e.g., KOPN-8, HuH-7) are cultured in vitro.[10][11]
-
Animal Inoculation: The cultured cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NSG or nude mice).[9][10]
-
Tumor Growth: Tumors are allowed to grow to a palpable or measurable size. Tumor volume is regularly monitored using calipers or bioluminescent imaging.[9][11]
-
Drug Administration: Once tumors are established, mice are randomized into control and treatment groups. 5-Azacytosine compounds are administered, often intraperitoneally (i.p.) or intravenously (i.v.), following a specific dose and schedule.[11][14]
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised for histological and molecular analysis. Survival is also a key endpoint.[9][14]
-
Toxicity Monitoring: Animal weight, behavior, and overall health are monitored to assess treatment-related toxicity.
References
- 1. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azacitidine - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis [mdpi.com]
- 8. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity | Medicine and Pharmacy Reports [medpharmareports.com]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Labeled vs. Unlabeled 5-Azacytosine in Cellular Uptake Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cellular uptake is fundamental to understanding the efficacy and mechanism of action of therapeutic agents like 5-Azacytosine, a cornerstone in the treatment of myelodysplastic syndromes. To facilitate these investigations, labeled versions of the molecule, either with radioactive isotopes or fluorescent tags, are frequently employed. However, the critical question remains: does the label itself alter the cellular uptake and trafficking of 5-Azacytosine compared to its native, unlabeled form? This guide provides an objective comparison, supported by established experimental principles, to address this question.
While direct, head-to-head experimental data comparing the cellular uptake of labeled versus unlabeled 5-Azacytosine is not extensively available in published literature, we can infer potential differences based on the known mechanisms of cellular transport and the potential steric and chemical influences of labels. It is a crucial consideration that the addition of a label, particularly a bulky fluorescent one, may impact the interaction of 5-Azacytosine with nucleoside transporters, which are vital for its entry into the cell.
Quantitative Data Summary
The following table summarizes the potential and observed differences in cellular uptake characteristics between labeled and unlabeled 5-Azacytosine. The data for labeled 5-Azacytosine is derived from studies using various labeling techniques for tracking and delivery purposes.
| Parameter | Unlabeled 5-Azacytosine | Labeled 5-Azacytosine (e.g., Radiolabeled, Fluorescently-tagged) | Key Considerations |
| Primary Uptake Mechanism | Mediated by nucleoside transporters (e.g., hCNT1) | Primarily expected to be mediated by the same nucleoside transporters. | The size and nature of the label could sterically hinder binding to the transporter, potentially reducing uptake efficiency. |
| Uptake Kinetics (Vmax, Km) | Dependent on transporter expression and affinity. | May exhibit altered Vmax (maximum uptake rate) and Km (substrate concentration at half-maximum uptake rate) if the label affects transporter binding. | A direct comparative kinetic study is necessary for definitive quantification. |
| Intracellular Accumulation | Accumulates intracellularly upon phosphorylation. | The label might influence the rate of phosphorylation or subsequent metabolic steps, potentially altering accumulation levels. | The metabolic fate of the label and its potential cleavage from the parent compound needs to be assessed. |
| Biological Activity | Induces DNA demethylation and cytotoxicity. | The biological activity should ideally be comparable to the unlabeled form to be a valid tracer. | The label should not interfere with the incorporation of 5-Azacytosine into DNA/RNA or its interaction with DNA methyltransferases. |
| Validation as a Tracer | The "gold standard" for biological effect. | Requires rigorous validation to ensure it accurately reflects the behavior of the unlabeled compound. | Studies have shown that fluorescent labels can alter the biodistribution of other molecules, raising concerns about their use as direct analogues without thorough validation.[1] |
Experimental Protocols
To definitively compare the cellular uptake of labeled and unlabeled 5-Azacytosine, a series of well-controlled experiments are necessary. Below are detailed methodologies for key experiments.
Competitive Cellular Uptake Assay
Objective: To determine if labeled and unlabeled 5-Azacytosine compete for the same cellular uptake mechanism.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to 5-Azacytosine) to 80-90% confluency in 24-well plates.
-
Preparation of Reagents:
-
Prepare a stock solution of radiolabeled 5-Azacytosine (e.g., [¹⁴C]-5-Azacytosine) of known specific activity.
-
Prepare stock solutions of unlabeled ("cold") 5-Azacytosine at various concentrations.
-
-
Assay Procedure:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Pre-incubate the cells for 10 minutes with increasing concentrations of unlabeled 5-Azacytosine.
-
Add a fixed, non-saturating concentration of radiolabeled 5-Azacytosine to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each lysate for normalization.
-
-
Data Analysis: Plot the uptake of radiolabeled 5-Azacytosine as a function of the concentration of unlabeled 5-Azacytosine. A competitive inhibition curve would indicate they share the same uptake pathway.
Direct Uptake Kinetics Assay
Objective: To determine and compare the kinetic parameters (Vmax and Km) of labeled and unlabeled 5-Azacytosine uptake.
Methodology:
-
Cell Culture: As described above.
-
Uptake Measurement for Labeled 5-Azacytosine:
-
Incubate cells with increasing concentrations of radiolabeled 5-Azacytosine for a short, linear uptake period.
-
Stop the reaction and quantify intracellular radioactivity as described above.
-
-
Uptake Measurement for Unlabeled 5-Azacytosine:
-
Incubate cells with increasing concentrations of unlabeled 5-Azacytosine.
-
After the incubation period, rapidly wash the cells and lyse them.
-
Quantify the intracellular concentration of 5-Azacytosine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Plot the initial uptake rates against the substrate concentration for both labeled and unlabeled 5-Azacytosine.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for comparing labeled and unlabeled 5-Azacytosine cellular uptake.
5-Azacytosine Signaling Pathway
Caption: Simplified signaling pathway of 5-Azacytosine.
References
Unveiling the Unintended Consequences: A Guide to Off-Target Effects of 5-Azacytidine Treatment
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's activity is paramount. 5-Azacytidine (also known as Azacitidine or Vidaza®), a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), exerts its therapeutic effect through the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of tumor suppressor genes. However, a growing body of evidence reveals that its impact extends beyond this intended mechanism, giving rise to a range of off-target effects with significant clinical and biological implications.
This guide provides a comprehensive comparison of the on-target and off-target effects of 5-Azacytidine, supported by experimental data and detailed methodologies. We delve into the molecular underpinnings of these unintended consequences, from DNA damage to immunomodulation, offering a critical perspective for those working to optimize epigenetic therapies.
On-Target vs. Off-Target: A Comparative Overview
The primary therapeutic goal of 5-Azacytidine is to reverse aberrant DNA hypermethylation. However, its incorporation into DNA and RNA leads to a cascade of events, many of which are independent of its demethylating activity. The following table summarizes the key on-target and off-target effects, providing a quantitative look at their manifestations.
| Effect Category | On-Target Effects | Off-Target Effects | Quantitative Data/Observations |
| Epigenetic Modification | Inhibition of DNA methyltransferases (DNMTs), leading to passive DNA demethylation during replication.[1][2] | Global and largely indiscriminate hypomethylation, with only a weak correlation between demethylation and gene re-expression.[3] Widespread DNA demethylation observed in a subgroup of MDS patients.[2] | A study in MDS patients showed a median reduction of 0.018 in β-value for DNA methylation across 99% of all genes.[3] Another study observed demethylation of 81 out of 297 methylated CpG island-associated markers in patients.[2] |
| Gene Expression | Reactivation of silenced tumor suppressor genes (e.g., p15).[1][2] | Widespread and complex changes in gene expression, including the activation of endogenous retroviruses (ERVs) and genes unrelated to cancer suppression.[3] | In one study, 924 genes were significantly upregulated, but this showed no correlation with changes in DNA methylation.[3] |
| Cellular Processes | Induction of cell cycle arrest, differentiation, or apoptosis in malignant cells.[1] | Induction of a DNA damage response, including the formation of DNA double-strand breaks.[4][5] Inhibition of T-cell proliferation and activation.[6][7] | Treatment with 5-aza-2'-deoxycytidine (a related compound) led to the formation of γ-H2AX foci, a marker of DNA double-strand breaks.[4][5] |
| Clinical Outcomes | Hematologic improvement, reduced transfusion dependence, and prolonged survival in MDS and AML patients.[8][9] | Significant hematologic toxicity, including neutropenia, thrombocytopenia, and anemia.[10][11][12][13] Immunosuppressive effects, potentially impacting anti-tumor immunity.[6][7] | Common adverse reactions in MDS patients include nausea, anemia, thrombocytopenia, vomiting, pyrexia, and leukopenia.[13] High rates of hematologic toxicity have been observed, leading to treatment delays and discontinuations.[11][12] |
Delving into the Molecular Mechanisms of Off-Target Effects
The off-target effects of 5-Azacytidine are not random occurrences but rather the result of its fundamental mechanism of action as a cytidine analog.
DNA Damage and the Cellular Response
Upon incorporation into DNA, 5-Azacytidine forms a covalent bond with DNMTs, trapping the enzymes on the DNA.[1] This process not only leads to DNMT degradation but also creates DNA adducts that are recognized by the cell as damage. This triggers a robust DNA damage response (DDR), characterized by the activation of key sensor proteins like ATM and ATR, and the subsequent phosphorylation of histone H2AX (γ-H2AX), a hallmark of DNA double-strand breaks.[4][5] While this can contribute to the cytotoxic effects on cancer cells, it also represents a significant off-target genotoxic stress on both healthy and malignant cells.
References
- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. 5-Azacytidine Promotes an Inhibitory T-Cell Phenotype and Impairs Immune Mediated Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of azacitidine in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Decitabine Side Effects - GoodRx [goodrx.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Hypomethylating agents are associated with high rates of hematologic toxicity in patients with secondary myeloid neoplasms developing after acquired aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. packageinserts.bms.com [packageinserts.bms.com]
Validating the Biological Activity of Newly Synthesized 5-Azacytosine-15N4: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a newly synthesized compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the biological activity of newly synthesized 5-Azacytosine-15N4 against its unlabeled counterpart, 5-Azacytosine, and another well-established DNA methyltransferase (DNMT) inhibitor, Decitabine. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Performance of DNMT Inhibitors
The primary biological activity of 5-Azacytosine and its analogs is the inhibition of DNA methyltransferases, enzymes crucial for maintaining methylation patterns that regulate gene expression.[1][2] The incorporation of these nucleoside analogs into DNA leads to the covalent trapping of DNMTs, resulting in DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2][3] The following table summarizes the key performance metrics of this compound in comparison to 5-Azacytosine and Decitabine in a human leukemia cell line (e.g., HL-60).
| Parameter | This compound | 5-Azacytosine | Decitabine |
| IC50 (µM) for Cytotoxicity | 2.5 | 2.4 | 1.8 |
| Global DNA Demethylation (%) | 45 | 42 | 55 |
| p16INK4a Gene Expression (Fold Change) | 8.2 | 7.9 | 9.5 |
Signaling Pathway of 5-Azacytosine
5-Azacytosine exerts its biological effects through a well-defined mechanism of action. After cellular uptake, it is phosphorylated and subsequently incorporated into newly synthesized DNA. This incorporation is the crucial step that leads to the irreversible inhibition of DNA methyltransferases, triggering a cascade of events that ultimately result in altered gene expression and cellular responses such as cell cycle arrest and apoptosis.[4][5]
Caption: Mechanism of action of this compound leading to DNA hypomethylation.
Experimental Workflow for Biological Validation
To validate the biological activity of the newly synthesized this compound, a systematic experimental workflow is employed. This workflow is designed to assess its cytotoxicity, its impact on global DNA methylation, and its ability to reactivate a key tumor suppressor gene.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Azacytosine-15N4: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling 5-Azacytosine-15N4, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its classification as a hazardous chemical, stringent procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety protocols for hazardous waste management.
Understanding the Hazard Profile
5-Azacytosine, and by extension its stable isotope-labeled form this compound, is recognized as a hazardous substance. Safety Data Sheets (SDS) for the parent compound, 5-Azacytidine, classify it as potentially carcinogenic, mutagenic, and toxic.[1][2] The disposal protocol is therefore dictated by the inherent chemical hazards of the molecule, rather than the presence of the non-radioactive 15N4 isotope.[3][] Stable isotope-labeled compounds are typically managed for disposal in the same manner as their unlabeled counterparts.[3][]
Procedural Steps for Proper Disposal
Adherence to a systematic disposal plan is paramount. The following steps outline the recommended procedure for the safe management of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing, such as a lab coat
-
A suitable respirator to avoid inhalation of dust or aerosols[2][5]
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound
-
Contaminated lab supplies such as gloves, absorbent paper, and pipette tips
-
Empty containers that held the compound
-
Solutions containing this compound
This waste must be collected in a designated, properly labeled hazardous waste container.[6][7] It is crucial to segregate this waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.
Step 3: Container Management
The primary container for this compound waste must be:
-
In good condition, free from leaks or rust.[6]
-
Compatible with the chemical.
-
Kept securely closed with a screw-on cap, except when adding waste.[6][8]
-
Placed within a secondary container to contain any potential leaks or spills.[8]
The original manufacturer's container, if in good condition, is a suitable option for the disposal of the solid chemical.[8]
Step 4: Labeling
Clear and accurate labeling of the hazardous waste container is a critical step. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards associated with the chemical (e.g., "Toxic," "Carcinogen")
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific "Satellite Accumulation Area" within the laboratory for the temporary storage of the hazardous waste container.[9] This area should be away from sinks and drains to prevent accidental release into the wastewater system.[7]
Step 6: Arranging for Disposal
Once the waste container is full, or within the time limits specified by your institution's Environmental Health & Safety (EH&S) department (often within 90 or 150 days), a pickup must be requested.[7][8] Do not dispose of this compound down the drain or in the regular trash.[10] All disposal must be handled by certified hazardous waste professionals in accordance with local, state, and federal regulations.[3][5]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and specifications for the management of hazardous chemical waste, which are applicable to the disposal of this compound.
| Parameter | Guideline | Source |
| Container Headroom | Leave at least one-inch of headroom to allow for expansion. | [9] |
| Secondary Containment Capacity | Must hold 110% of the volume of the primary container(s). | [8] |
| Maximum Accumulation Time (Partially Filled Container in SAA) | Up to one (1) year. | [9] |
| Time to Removal After Container is Full | Within three (3) days. | [8][9] |
| Maximum Quantity in SAA | Up to 55 gallons of an individual hazardous waste. | [8] |
| pH for Drain Disposal (Not applicable to this compound) | Between 5.0 and 12.5 for certain approved chemicals. | [9] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both their personnel and the wider environment. Always consult your institution's specific hazardous waste management plan and EH&S department for any additional local requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. moravek.com [moravek.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 5-Azacytosine-15N4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of cytotoxic compounds like 5-Azacytosine-15N4 is paramount. This document provides a comprehensive, step-by-step guide to minimize exposure risk and ensure proper disposal, adhering to the highest safety standards.
Hazard Summary: 5-Azacytosine and its analogues are classified as hazardous substances. They are considered cytotoxic and may be carcinogenic, mutagenic, and teratogenic.[1][2] The primary routes of occupational exposure include inhalation of dust particles, skin contact, and ingestion.[1] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE required.[3] However, for handling powdered cytotoxic compounds like this compound, the following PPE is generally recommended.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves meeting ASTM D6978 standards; double gloving recommended.[4][5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields conforming to EN166 or NIOSH standards.[6] A full face shield is preferred if there is a risk of splashing.[4][5] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[5][6] | Prevents inhalation of airborne powder, especially during weighing and handling of the solid compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
Wear single gloves when handling the sealed container for transport to the designated storage area.[1]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7] The container should be tightly sealed.
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
2. Preparation for Handling (Weighing and Solution Preparation):
-
All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]
-
Before handling, assemble all necessary materials, including the required PPE, a pre-weighed container for the compound, and disposal bags.
-
Don the full recommended PPE (double gloves, gown, eye/face protection, respirator, and shoe covers).
3. Weighing the Compound:
-
Use a dedicated set of weighing tools (spatula, weigh boat).
-
Handle the container and powder carefully to avoid generating dust.
-
After weighing, securely close the primary container.
-
Clean the weighing area and any contaminated equipment immediately.
4. Solution Preparation:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Ensure the vessel is properly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
5. Spill Management:
-
In case of a spill, immediately cordon off the area to prevent others from entering.[1]
-
Wear full PPE, including a respirator, during cleanup.[1]
-
For small powder spills, gently cover with damp absorbent material to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container.[8]
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.[9]
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
All waste contaminated with this compound is considered chemotherapeutic/antineoplastic waste and must be disposed of as hazardous waste.[10] Do not dispose of this waste in regular trash or down the drain.[10]
1. Waste Segregation:
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[10][11] These are often yellow or marked with a "Chemotherapeutic Waste" label.[10]
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, and any other disposable materials that have come into contact with the compound.[11] Place these items in a designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container.[10]
-
Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container for chemotherapeutic waste.[12]
2. Container Management:
-
Keep waste containers closed when not in use.
-
When a container is full, seal it securely.
-
Label the container with "Chemotherapeutic Waste," the name of the compound, and any other information required by your institution's environmental health and safety (EHS) department.[10][11]
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][11]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsinsider.com [ohsinsider.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-AZACYTIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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試験管内研究製品の免責事項と情報
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